3-(3-Fluorophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAGVXZMGUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362737 | |
| Record name | 3-(3-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-83-3 | |
| Record name | 3-(3-fluorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Fluorophenyl)benzonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
3-(3-Fluorophenyl)benzonitrile, identified by the CAS number 893734-83-3 , is a fluorinated biaryl nitrile that has emerged as a versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a biphenyl scaffold, a strategically placed fluorine atom, and a reactive nitrile group—make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.
The strategic incorporation of a fluorine atom into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation[1]. The nitrile group, on the other hand, can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets[2]. The combination of these features in the this compound scaffold makes it a molecule of considerable interest for the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 893734-83-3 | Benchchem[3] |
| Molecular Formula | C₁₃H₈FN | ChemicalBook[4] |
| Molecular Weight | 197.21 g/mol | ChemicalBook[4] |
| Predicted Boiling Point | 335.9±25.0 °C (at 760 mmHg) | Cheméo |
| Predicted Density | 1.18±0.1 g/cm³ | Cheméo |
| Predicted Flash Point | 151.7±20.8 °C | Cheméo |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This reaction is the method of choice for preparing this compound due to its high efficiency and functional group tolerance.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving a high yield and purity.
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzonitrile (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase containing the base.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.
-
Solvent System: The toluene/water system allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface of the two phases.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[7][8][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Role as a Kinase Inhibitor Scaffold:
The biphenyl core of this compound can effectively occupy the ATP-binding pocket of many kinases. The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase. The fluorophenyl group can be directed towards the solvent-exposed region of the active site, where it can be further modified to enhance potency and selectivity.
A notable example is the development of Aurora kinase B (AURKB) inhibitors. Overexpression of AURKB is a common feature in many aggressive cancers, making it a promising therapeutic target.[7] A recent study describes the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and orally active selective AURKB inhibitor, which incorporates the 3-fluorophenyl moiety.[7]
Logical Pathway for Drug Design:
Caption: Logical workflow for utilizing this compound in kinase inhibitor design.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Ventilation: Use a fume hood to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Considerations:
Fluorinated aromatic compounds can have varying toxicological profiles. Some fluorinated biphenyls have been shown to exhibit toxicity.[12][13] The nitrile group can also be metabolized to release cyanide in some cases, although this is generally not a major metabolic pathway for aromatic nitriles. Given the lack of specific toxicological data for this compound, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis via the Suzuki-Miyaura cross-coupling reaction, combined with the beneficial properties imparted by the fluorophenyl and nitrile moieties, makes it a valuable tool for medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
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The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs. PubMed. [Link]
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Toxicity of a Fluorinated-Biphenyl HMG-CoA Reductase Inhibitor in Beagle Dogs. Oxford Academic. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC - NIH. [Link]
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Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Bentham Science. [Link]
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Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]
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Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
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Chemical structure of 3-(3-Fluorophenyl)benzonitrile
An In-depth Technical Guide to the Chemical Structure of 3-(3-Fluorophenyl)benzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a biaryl compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, proposes a robust synthetic pathway, outlines detailed methods for structural elucidation, and discusses the rationale behind its applications.
Introduction and Strategic Importance
This compound is an aromatic organic compound featuring a biphenyl scaffold, where one phenyl ring is substituted with a fluorine atom at the meta-position, and the other is substituted with a nitrile group, also at the meta-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.
The significance of this structure lies in the strategic incorporation of two key pharmacophores:
-
The Fluorophenyl Moiety: The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.[1]
-
The Benzonitrile Group: The nitrile (-C≡N) group is a versatile functional group. It is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring.[2] It can act as a hydrogen bond acceptor, crucial for molecular recognition at a biological target. Furthermore, the nitrile group is a valuable synthetic handle, readily convertible into other functional groups like amines, amides, or carboxylic acids, providing a pathway to a diverse range of derivatives.[2][3]
The combination of these features in a biaryl system, which provides a rigid and defined three-dimensional structure, makes this compound an attractive scaffold for designing novel therapeutics and functional materials.[2]
Physicochemical and Spectroscopic Profile
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₈FN | Elemental Composition |
| Molecular Weight | 197.21 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | Based on similar biaryl compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | Polarity of the molecule |
| LogP | ~3.5-4.0 | Predicted based on structure |
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
Rationale for Method Selection: The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two phenyl rings. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance (compatible with both the fluorine and nitrile groups), and generally high yields. This makes it a reliable and efficient method for the targeted synthesis.
Experimental Protocol:
Reaction Scheme: (3-Bromobenzonitrile) + (3-Fluorophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O]--> this compound
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene (Anhydrous)
-
Deionized Water
Step-by-Step Procedure:
-
Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq).
-
Solvent and Base Addition: Add anhydrous toluene (approx. 40 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 eq).
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Expected Spectroscopic Data:
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). The specific splitting patterns and coupling constants (J-values) will be influenced by the fluorine atom (H-F coupling). |
| ¹³C NMR | A signal around 118 ppm for the nitrile carbon.[5] Multiple signals in the aromatic region (110-165 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, confirming the presence of one unique fluorine environment. |
| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N nitrile stretch.[6] C-F stretching bands will appear in the 1000-1300 cm⁻¹ region. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₈FN, confirming the molecular formula. |
Relevance and Applications in Drug Discovery
The this compound scaffold is a privileged structure in modern drug discovery. The nitrile group is present in numerous approved drugs and clinical candidates, where it often serves as a key binding element or a bioisostere for other functional groups. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as antineoplastic agents.[7][8]
Key Structural Roles in Drug Design:
Caption: Key structural features and their roles in modulating drug-like properties.
The strategic placement of the fluoro and nitrile groups at the meta-positions provides a specific vector for substitution, allowing medicinal chemists to probe interactions within a target protein's binding pocket systematically. This scaffold could be particularly relevant for developing inhibitors of enzymes like kinases or for targeting protein-protein interactions where a well-defined orientation of functional groups is critical for activity.
Conclusion
This compound represents a synthetically accessible and highly valuable molecular scaffold. Its structure is a deliberate combination of functional groups known to impart favorable pharmacokinetic and pharmacodynamic properties. The in-depth understanding of its synthesis via robust methods like the Suzuki-Miyaura coupling, combined with a clear strategy for structural verification, empowers researchers to utilize this compound as a foundational building block for the development of next-generation therapeutics and advanced functional materials.
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ResearchGate. 3-Fluorobenzonitrile | Request PDF. [Link]
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National Institutes of Health (NIH), PMC. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
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Pharmaffiliates. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorinated Biphenyl Nitrile Scaffold
3-(3-Fluorophenyl)benzonitrile, also identified by its systematic name 3'-fluoro-[1,1'-biphenyl]-3-carbonitrile , is a member of the fluorinated biaryl nitrile family of compounds. This structural class is of significant interest in medicinal chemistry and materials science. The biphenyl core provides a semi-rigid scaffold that can effectively orient functional groups for interaction with biological targets, while the nitrile group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups like amines or tetrazoles.
The introduction of a fluorine atom is a cornerstone of modern drug design. Its small size, high electronegativity, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing a compound's drug-like characteristics.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization.
Section 1: Molecular and Structural Attributes
The foundational step in characterizing any chemical entity is to define its fundamental molecular and structural properties. These identifiers are critical for registration, analysis, and regulatory purposes.
Identification and Formula
-
Chemical Name: this compound
-
Systematic Name: 3'-Fluoro-[1,1'-biphenyl]-3-carbonitrile
-
CAS Number: 893734-83-3[2]
-
Molecular Formula: C₁₃H₈FN[2]
-
Molecular Weight: 197.21 g/mol [2]
Structural Representation
The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at position 3, and the other ring is substituted with a fluorine atom at its position 3'.
Caption: 2D Structure of this compound.
Section 2: Physical and Thermal Properties
While specific experimental data for this compound is not widely published, its properties can be predicted based on its structural analogues. These properties are fundamental to handling, formulation, and processing.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Appearance | White to off-white solid | Purity, stability, and formulation considerations. |
| Melting Point | > 70 °C | Influences solubility, dissolution rate, and choice of formulation (e.g., solid dosage form). Biphenyl has a melting point of 69.2 °C.[3] |
| Boiling Point | > 300 °C | Relevant for purification (distillation) and assessing thermal stability. |
| Thermal Stability | High | Fluorinated aromatic compounds generally exhibit high thermal stability.[4] |
Experimental Determination of Melting Point: Capillary Method
The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.
Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Section 3: Solubility and Lipophilicity
Solubility and lipophilicity are paramount in drug development, governing absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Predicted Value | Significance in Drug Development |
| Aqueous Solubility | Low | Biphenyl is insoluble in water.[3][5] The fluorophenylbenzonitrile structure is also expected to have very low aqueous solubility. Poor solubility is a major hurdle for oral bioavailability. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and chlorinated solvents, which is important for synthesis and analytical sample preparation. |
| LogP (Octanol-Water Partition Coefficient) | ~3.4 - 4.2 | LogP is a measure of lipophilicity. A value in this range suggests good membrane permeability but may also lead to high protein binding and low aqueous solubility. The computed XLogP3 for the similar isomer 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is 3.4.[6] |
Experimental Protocol: Kinetic Aqueous Solubility using Nephelometry
This high-throughput method provides an early assessment of a compound's solubility.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well to achieve the desired final concentration.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Analysis: The concentration at which a significant increase in turbidity is observed (indicating precipitation) is determined as the kinetic solubility.
Section 4: Acidity/Basicity (pKa)
The pKa influences a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
-
Prediction: The nitrile group (-C≡N) is a very weak base. The pKa of the conjugate acid of benzonitrile is approximately -10. Therefore, this compound is considered a neutral compound under all physiological conditions and will not ionize. There are no acidic protons.
Section 5: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure. For this compound, the following spectra are key:
-
¹H NMR: Will show a complex series of multiplets in the aromatic region (~7.0-8.0 ppm). The specific splitting patterns and coupling constants will confirm the substitution pattern on both phenyl rings.
-
¹³C NMR: Will display 12 distinct signals for the aromatic carbons (unless there is accidental overlap) and one for the nitrile carbon (~118-120 ppm). Carbon-fluorine coupling (J-coupling) will be observed for the carbons on the fluorinated ring, providing definitive evidence of the fluorine's position.
-
¹⁹F NMR: Will show a single signal, confirming the presence of one fluorine environment. The chemical shift will be characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.
-
C-F Stretch: A strong absorption band is expected in the region of 1100-1250 cm⁻¹ .
-
Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple peaks will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Molecular Ion [M]⁺•: m/z = 197.06 (for the monoisotopic mass). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a drug substance. A reverse-phase method is typically employed for non-polar compounds like this.
Workflow and Typical Conditions:
Caption: General workflow for purity analysis by reverse-phase HPLC.[7][8][9]
Conclusion
The physicochemical properties of this compound define its behavior from the synthesis flask to potential biological systems. While comprehensive experimental data for this specific molecule is emerging, a robust characterization can be achieved by applying the standard, validated analytical techniques outlined in this guide. Its high lipophilicity, low expected aqueous solubility, and chemical neutrality are defining features that must be considered in any research or development context. The analytical workflows provided here form a reliable framework for generating the essential data package required for advancing compounds of this class.
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Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. Retrieved February 7, 2026, from [Link]
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An In-depth Technical Guide to the Isomers and Nomenclature of (Fluorophenyl)benzonitriles
This guide provides a comprehensive overview of the isomers, nomenclature, synthesis, and characterization of (fluorophenyl)benzonitriles, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine and the nitrile group into a biphenyl scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of molecules, making these compounds valuable building blocks in medicinal chemistry and materials science.
Understanding the Core Structure: Isomerism and Nomenclature
The term "(fluorophenyl)benzonitrile" most commonly refers to a biphenyl structure where one ring is substituted with a fluorine atom and the other with a nitrile (cyanide) group. This arrangement gives rise to a multitude of constitutional isomers, depending on the relative positions of the fluorine atom, the nitrile group, and the point of connection between the two phenyl rings.
Systematic IUPAC Nomenclature
The systematic naming of these compounds follows the IUPAC nomenclature rules for substituted benzenes. The biphenyl structure is the parent, and the substituents are named and numbered accordingly. For clarity, the carbons of one ring are numbered 1 to 6, and the other ring 1' to 6'. The ring bearing the principal functional group with the highest priority, in this case, the nitrile group (which names the parent compound as a "benzonitrile" or "biphenylcarbonitrile"), is typically considered the primary ring.
The general IUPAC name format is X'-Fluoro-[1,1'-biphenyl]-X-carbonitrile , where X and X' represent the locants (positions) of the substituents.
Key Positional Isomers
The most common and synthetically accessible isomers involve substitution at the para (4), meta (3), and ortho (2) positions. Below is a systematic breakdown of the nine possible isomers for a monofluorinated biphenylcarbonitrile:
-
Isomers with the Nitrile Group at the 4-position:
-
4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
3'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
-
Isomers with the Nitrile Group at the 3-position:
-
4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile
-
3'-Fluoro-[1,1'-biphenyl]-3-carbonitrile
-
2'-Fluoro-[1,1'-biphenyl]-3-carbonitrile
-
-
Isomers with the Nitrile Group at the 2-position:
-
4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile
-
3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile
-
2'-Fluoro-[1,1'-biphenyl]-2-carbonitrile
-
It is crucial for researchers to precisely define the desired isomer, as the position of the fluorine atom and the nitrile group can significantly impact the molecule's steric and electronic properties, and consequently its biological activity and material characteristics.
Synthesis of (Fluorophenyl)benzonitriles: The Suzuki-Miyaura Coupling
The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing (fluorophenyl)benzonitriles. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[1][2]
The Underlying Principle: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[3] The catalytic cycle involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's yield and selectivity.[3] Palladium-based catalysts are generally preferred for their efficiency in the majority of cross-coupling reactions.[3]
A Validated Experimental Protocol: Synthesis of 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl
The following protocol, adapted from a study on the synthesis of novel fluorinated biphenyl compounds, illustrates a typical Suzuki-Miyaura coupling procedure.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), and K₃PO₄ (0.164 g, 0.777 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).
-
Solvent Addition: Add a 1:3 (v/v) mixture of water and dioxane.
-
Reaction: Seal the pressure tube and heat the mixture at 105 °C for 8.5 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
-
Purification: Upon completion, purify the product using column chromatography on silica gel with a suitable solvent system (e.g., n-hexane and ethyl acetate).
-
Characterization: Dry the purified compound and characterize it using various spectroscopic techniques (NMR, IR, etc.).
This general procedure can be adapted for the synthesis of various (fluorophenyl)benzonitrile isomers by selecting the appropriate fluorinated aryl halide and cyanophenylboronic acid (or vice versa).
Characterization and Physicochemical Properties
The unambiguous identification of the specific isomer is critical. A combination of spectroscopic methods is employed for this purpose, each providing complementary information.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The coupling patterns and chemical shifts of the aromatic protons are particularly useful for determining the substitution pattern on the biphenyl rings.[7]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Directly observes the fluorine atom, providing valuable information about its electronic environment.
-
-
Infrared (IR) Spectroscopy:
-
The characteristic stretching vibration of the nitrile group (C≡N) typically appears in the range of 2220-2260 cm⁻¹.
-
The C-F bond stretching vibrations and the aromatic C-H bending patterns in the fingerprint region (below 1500 cm⁻¹) can help distinguish between positional isomers.[8]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.
Comparative Data of Representative Isomers
The physical and spectroscopic properties of (fluorophenyl)benzonitriles vary depending on the isomeric form. The following table provides a summary of available data for a few key isomers.
| Compound | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |
| A | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 10540-31-5 | 112-116 | 329.6±25.0 (Predicted) | ¹H NMR (CDCl₃): δ 7.82-7.17 (m, 8H) |
| B | 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile | Not readily available | Data not available | Data not available | ¹H NMR (400 MHz, CDCl₃): δ 7.82 (t, J = 1.5 Hz, 1H), 7.79-7.75 (m, 1H), 7.65-7.61 (m, 1H), 7.57-7.51 (m, 3H), 7.17 (t, J = 8.6 Hz, 2H)[9] |
| C | 4-Fluorobenzonitrile | 1194-02-1 | 33-36 | 188-191 | Data available in public databases |
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[10] Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[11] The (fluorophenyl)benzonitrile scaffold is therefore a valuable building block for the synthesis of novel therapeutic agents.
Aromatic fluorinated biphenyl compounds have shown a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.[12] The rigid biphenyl core provides a defined orientation for pharmacophoric groups, while the fluorine and nitrile substituents allow for fine-tuning of the molecule's properties to optimize its drug-like characteristics.
Conclusion
The isomers of (fluorophenyl)benzonitriles represent a versatile and important class of compounds for researchers in drug discovery and materials science. A thorough understanding of their nomenclature, isomerism, and synthetic routes, particularly the robust Suzuki-Miyaura coupling, is essential for their effective utilization. The ability to strategically place fluorine and nitrile functionalities on the biphenyl scaffold provides a powerful platform for the rational design of molecules with tailored properties. As the demand for novel therapeutics and advanced materials continues to grow, the importance of these fluorinated building blocks is set to increase.
Visualizations
Figure 1: Key positional isomers of monofluorinated biphenylcarbonitriles.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 3: General workflow for the synthesis and characterization of a (fluorophenyl)benzonitrile isomer.
References
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 2023. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont, 2022. Available from: [Link]
-
IUPAC Naming of Organic Compounds with Functional Groups. JSS College of Arts, Commerce and Science. Available from: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. Available from: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed, 2015. Available from: [Link]
-
The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association, 2018. Available from: [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate, 2022. Available from: [Link]
-
4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. PubChem. Available from: [Link]
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FT-IR, UV–visible, and NMR Spectral Analyses, Molecular Structure, and Properties of Nevadensin Revealed by Density Functional Theory and Molecular Docking. ResearchGate, 2018. Available from: [Link]
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IUPAC Rules. University of Wisconsin-Platteville. Available from: [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC, 2023. Available from: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate, 2017. Available from: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Why we use Pd-catalyst rather than other metals i.e. Nickel in suzuki cross coupling reaction? ResearchGate. Available from: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed, 2014. Available from: [Link]
-
Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Bentham Science, 2017. Available from: [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 2017. Available from: [Link]
-
Supporting information for: A mild, palladium-catalysed, base-free desulfitative Suzuki–Miyaura cross-coupling reaction. The Royal Society of Chemistry. Available from: [Link]
-
1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in... ResearchGate. Available from: [Link]
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2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Available from: [Link]
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(1,1'-Biphenyl)-4-carbonitrile. PubChem. Available from: [Link]
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Technical Guide: Biological Activity & Optimization of Fluorinated Biphenyl Scaffolds
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, yet its utility is often compromised by poor metabolic stability and non-optimal planar conformations. Fluorination addresses these deficits via two distinct mechanisms: conformational locking (ortho-substitution) and metabolic blocking (para-substitution). This guide analyzes the physicochemical impact of fluorine on biphenyl bioactivity, detailing the synthesis, biological evaluation, and specific protocols required to validate these compounds in drug discovery.
The Fluorine Effect: Physicochemical Mechanics
The introduction of fluorine into a biphenyl system is rarely a passive substitution. It fundamentally alters the molecule's topography and electronic signature.
The Ortho-Fluorine Effect (Conformational Locking)
Unsubstituted biphenyls exist in a dynamic equilibrium between planar and twisted states. However, introducing a fluorine atom at the ortho position creates a steric clash and electrostatic repulsion with the hydrogen on the adjacent ring. This forces the biphenyl system into a stable, twisted conformation (dihedral angle
-
Biological Implication: This "twist" often mimics the bioactive conformation required for binding pockets in kinases and enzymes, reducing the entropic penalty of binding.
-
Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than other halogens, providing a precise steric tool.
Metabolic Blocking (The Para-Shield)
The biphenyl system is prone to rapid oxidative metabolism, particularly hydroxylation at the para positions by Cytochrome P450 enzymes (CYP450).
-
The Problem: Rapid clearance reduces half-life (
). -
The Solution: The C-F bond is the strongest single bond in organic chemistry (
116 kcal/mol). Replacing a para-hydrogen with fluorine effectively blocks the CYP450 "iron-oxo" attack, redirecting metabolism or extending circulation time.
Diagram 1: Conformational Dynamics & Metabolic Shielding
The following diagram illustrates the transition from a freely rotating biphenyl to a fluorinated, conformationally restricted analog.
Figure 1: Mechanistic impact of fluorination on biphenyl conformational entropy and metabolic stability.
Therapeutic Applications & Case Studies
Case Study: Diflunisal (NSAID)
Diflunisal represents the archetypal success of fluorinated biphenyl design. It is a salicylic acid derivative where the acetyl group of aspirin is replaced by a difluorophenyl ring.
-
Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[1][2]
-
Outcome: The fluorine atoms at the 2' and 4' positions increase lipophilicity and block metabolism, resulting in a drug that is more potent than aspirin with a significantly longer half-life (8-12 hours vs. 0.25 hours for aspirin) [1][2].
Emerging Antimicrobials
Recent research has focused on fluorinated biphenylglyoxamides as mimics of antimicrobial peptides. These compounds disrupt bacterial membranes. The biphenyl core provides the necessary lipophilicity to penetrate the lipid bilayer, while fluorine substitution modulates the toxicity profile.
Table 1: Comparative Activity Data (Representative) Data synthesized from structure-activity relationship (SAR) studies on biphenyl derivatives [3][4].
| Compound Class | Substitution Pattern | Target/Activity | LogP (Lipophilicity) | Metabolic Stability (Microsomes) |
| Native Biphenyl | None | Weak Antimicrobial | ~4.0 | Low (< 15 min |
| Diflunisal | 2',4'-Difluoro | COX-1/COX-2 Inhibitor | ~4.4 | High (> 8 hrs |
| Biphenylglyoxamide | 4'-Fluoro | Gram+ Bacteria (MRSA) | ~4.2 | Moderate |
| Poly-F Biphenyl | Pentafluoro | Liquid Crystal/Materials | >5.5 | Very High (Inert) |
Synthetic Strategies for SAR Exploration
To evaluate biological activity, precise synthesis is required. The Suzuki-Miyaura coupling is the gold standard for constructing fluorinated biphenyls due to its tolerance of functional groups and the availability of fluorinated boronic acids.
Diagram 2: Synthetic Workflow (Suzuki-Miyaura)
Figure 2: Standardized synthetic route for generating fluorinated biphenyl libraries for biological testing.
Experimental Protocols
As a scientist, you must validate the biological claims of your synthesized compounds. The following protocols are designed for reproducibility.
Protocol: In Vitro Microsomal Stability Assay
Purpose: To quantify the "Metabolic Blocking" effect of fluorine substitution.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).
-
Test Compound (Fluorinated Biphenyl) at 1 µM.
-
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Mix 475 µL of phosphate buffer (pH 7.4) with 25 µL of HLM. Add 5 µL of Test Compound. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard) to stop enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .
Success Criteria: A 4'-fluorinated biphenyl should exhibit a
Protocol: Minimum Inhibitory Concentration (MIC)
Purpose: To assess antimicrobial potency of biphenyl derivatives.
Workflow:
-
Preparation: Dissolve fluorinated biphenyls in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: DMSO control wells must show full growth; antibiotic control (Vancomycin) must fall within CLSI quality control ranges.
References
-
PubChem. (n.d.). Diflunisal | C13H8F2O3.[2][3] National Library of Medicine. Retrieved from [Link]
-
Tempero, K. F., et al. (1977).[2] Diflunisal: a review of pharmacokinetic and pharmacodynamic properties. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Hampton, S., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
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The Strategic Imperative of Fluorine in Enhancing Metabolic Stability: A Technical Guide for Drug Discovery
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. Among the myriad strategies employed by medicinal chemists to fortify drug candidates against metabolic degradation, the introduction of fluorine stands out as a uniquely powerful and versatile tool. This guide provides an in-depth exploration of the role of fluorine in enhancing metabolic stability, moving beyond simplistic explanations to delve into the underlying physicochemical principles, strategic applications, and rigorous experimental validation required for successful drug development.
The Fluorine Advantage: Deconstructing the Mechanisms of Metabolic Shielding
The common attribution of fluorine's metabolic shielding effect solely to the strength of the carbon-fluorine (C-F) bond is an oversimplification. While the high bond dissociation energy of the C-F bond (typically >100 kcal/mol) is a contributing factor, the more nuanced and impactful mechanisms lie in the profound electronic perturbations that fluorine imparts on a molecule.[1]
Blocking Metabolic "Soft Spots" through Electronic Deactivation
The primary route of metabolic degradation for many xenobiotics is oxidation mediated by cytochrome P450 (CYP) enzymes.[2] These enzymes, particularly active in the liver, target electron-rich regions of a molecule, such as aromatic rings and benzylic positions, for hydroxylation. The introduction of fluorine, the most electronegative element, serves to withdraw electron density from these "soft spots," rendering them less susceptible to oxidative attack.[3]
This is not merely a steric blocking effect. From a physical organic chemistry perspective, the rate of electrophilic attack by the active oxygen species of the CYP enzyme is highly dependent on the energy of the highest occupied molecular orbital (HOMO) of the substrate.[2] Fluorination effectively lowers the HOMO energy of an aromatic ring, making the initial electron transfer step of the oxidative process less favorable.[2] Therefore, the decision to fluorinate should be guided by an understanding of the molecule's electronic landscape, rather than a simple consideration of C-H versus C-F bond strengths.[2]
Modulation of Physicochemical Properties
Beyond direct metabolic blocking, fluorine's influence extends to key physicochemical properties that indirectly impact a drug's metabolic fate:
-
pKa Alteration: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[4][5] This reduction in basicity can decrease the likelihood of interactions with certain metabolizing enzymes and can also influence a drug's absorption and distribution, thereby altering its exposure to metabolic tissues.[5]
-
Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly increase lipophilicity (logP), the incorporation of fluorinated motifs like a trifluoromethyl (CF3) group generally leads to a more substantial increase.[3][6] This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to non-specific binding and sequestration in adipose tissue, which can complicate metabolic profiles.[3]
Strategic Implementation of Fluorination in Drug Design
The decision of where and how to introduce fluorine into a drug candidate is a critical aspect of medicinal chemistry. A haphazard approach can lead to unintended consequences, including altered target affinity or the creation of new metabolic liabilities.
A Logic-Driven Workflow for Fluorination Strategy
The following workflow outlines a rational approach to leveraging fluorine for enhanced metabolic stability.
Caption: A rational workflow for the strategic incorporation of fluorine to enhance metabolic stability.
Case Study: Gefitinib - Blocking Aromatic Hydroxylation
The development of the EGFR inhibitor gefitinib provides a classic example of successful metabolic stabilization through halogenation. The initial lead compound suffered from poor in vivo metabolic stability (t1/2 = 1 h in mice) due to aromatic and benzylic hydroxylation.[2] By introducing a fluorine atom to the aniline ring and a chlorine atom to the benzylic position, the metabolic soft spots were effectively blocked. The fluorination, in particular, lowered the HOMO energy of the aniline ring, curtailing arene hydroxylation.[2] This strategic modification resulted in a significantly improved half-life of 3 hours.[2]
Case Study: Ezetimibe - A Multifaceted Role for Fluorine
The cholesterol absorption inhibitor ezetimibe illustrates how fluorine can be used to improve metabolic stability and enhance potency.[5] The parent compound was susceptible to metabolic attack at multiple sites. The introduction of fluorine atoms served to block these sites from oxidative metabolism.[5][7] Furthermore, the increased polarity resulting from fluorination, in this specific case, led to beneficial glucuronidation, which contributes to the drug's recirculation and prolonged activity.[7] This resulted in a 50-fold increase in activity over the non-fluorinated precursor.[7]
Experimental Validation: In Vitro Metabolic Stability Assays
A cornerstone of evaluating the impact of fluorination is the in vitro metabolic stability assay, most commonly performed using liver microsomes.[8] This subcellular fraction is rich in CYP enzymes and provides a robust system for assessing a compound's intrinsic clearance.[8]
Standard Liver Microsomal Stability Assay Protocol
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)
-
Control compounds (high and low clearance)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quench solution of cold acetonitrile containing an internal standard. This terminates the reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Data Interpretation and Visualization
The results of a microsomal stability assay are typically presented in a table comparing the metabolic stability parameters of the parent compound and its fluorinated analogs.
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| Fluoro-Analog A | > 60 | < 11.5 |
| Fluoro-Analog B | 45 | 15.4 |
The data clearly demonstrates that Fluoro-Analog A exhibits significantly enhanced metabolic stability compared to the parent compound.
The following diagram illustrates the experimental workflow for a typical in vitro metabolic stability assay.
Caption: Step-by-step workflow of an in vitro liver microsomal stability assay.
The "Dark Side" of Fluorine: Important Caveats and Considerations
While a powerful tool, the use of fluorine is not without its potential pitfalls. A comprehensive understanding of these risks is essential for a self-validating experimental design.
-
Metabolic Defluorination: Despite the strength of the C-F bond, enzymatic defluorination can occur, sometimes leading to the formation of reactive metabolites.[1] For instance, oxidative metabolism at a carbon adjacent to a fluorine-bearing carbon can, in some cases, lead to the elimination of fluoride and the formation of a Michael acceptor, a potentially reactive species.[1]
-
Fluoride Ion Release: The liberation of fluoride ions can pose toxicity risks, with a known affinity for bone tissue that can lead to skeletal fluorosis with long-term exposure to certain drugs.[1][9] Therefore, it is crucial to assess the potential for C-F bond cleavage during drug development.
Conclusion: A Bright Future for Fluorine in Drug Discovery
The strategic incorporation of fluorine has become an indispensable tactic in modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[3][10] By moving beyond a simplistic view of C-F bond strength and embracing a deeper understanding of the electronic and physicochemical consequences of fluorination, researchers can more effectively design molecules with improved pharmacokinetic profiles.[2][11] The continued development of novel synthetic fluorination methods, including late-stage fluorination, will further empower medicinal chemists to rationally deploy this "magic bullet" atom to create safer and more effective medicines.[3][12]
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The Suzuki-Miyaura Cross-Coupling: A Comprehensive Technical Guide to Biaryl Synthesis
Introduction: The Enduring Significance of Biaryls in Modern Chemistry
The biaryl motif, characterized by two directly connected aromatic rings, is a cornerstone of modern chemical and pharmaceutical sciences. This structural unit is prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Its unique conformational properties and ability to engage in crucial biological interactions have made it a prized scaffold in drug discovery. Consequently, the development of efficient and versatile methods for the synthesis of biaryls is of paramount importance. Among the myriad of synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and widely adopted method for forging carbon-carbon bonds between aryl partners.[3]
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the art of biaryl synthesis.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents have solidified its status as a go-to method in both academic and industrial laboratories.[4][5] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.[3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the Suzuki-Miyaura cross-coupling for biaryl synthesis, delving into the intricacies of the catalytic cycle, the critical roles of each reaction component, practical experimental considerations, and its profound impact on the synthesis of complex molecules.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Cycle
The generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6][7] This elegant cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (typically an aryl bromide, iodide, or triflate) to a coordinatively unsaturated Pd(0) complex.[4][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[6] The reactivity of the organic halide generally follows the trend I > OTf > Br > Cl, with aryl iodides being the most reactive.[4][6] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this rate-determining step.[4][6]
-
Transmetalation: Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[4][6] This process requires the presence of a base to activate the organoboron species, typically a boronic acid or its ester derivative.[8][9] The base converts the boronic acid into a more nucleophilic boronate species, which then readily engages in the transmetalation with the Pd(II) complex.[8][9] The exact mechanism of transmetalation can be complex and is influenced by the nature of the base, solvent, and ligands.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination.[4][6] In this concerted step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state.[4] The newly formed C-C bond and the regeneration of the catalyst allow the cycle to continue, leading to the formation of multiple product molecules from a single palladium atom.
The Key Players: A Deep Dive into Reaction Components
The success of a Suzuki-Miyaura cross-coupling reaction hinges on the judicious selection of its core components. Each element plays a critical and often interconnected role in the efficiency and outcome of the reaction.
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium source is fundamental. While a variety of palladium precursors can be used, they must be capable of generating the active Pd(0) species in situ.[6] Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).
Ligands: The Catalyst's Modulators
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[6] They influence both the steric and electronic properties of the palladium center, thereby impacting the rates of oxidative addition and reductive elimination.[6]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic and versatile ligand. However, for more challenging substrates, such as aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[5] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and dialkylbiaryl phosphines.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands.[9] They are typically more electron-donating and can form highly stable complexes with palladium, leading to robust and highly active catalysts.[9]
The Base: The Activator and More
The base is an indispensable component of the Suzuki-Miyaura coupling, with its primary role being the activation of the boronic acid for transmetalation.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species.[8][9] Common bases include:
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂) are frequently used. The choice of base can significantly impact the reaction outcome and is often substrate-dependent.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or other amines can be employed.
The Organoboron Reagent: The Carbon Source
A variety of organoboron compounds can be utilized in the Suzuki-Miyaura coupling.
-
Boronic Acids (RB(OH)₂): These are the most common and readily available organoboron reagents.[6] They are generally stable to air and moisture, making them convenient to handle.[4]
-
Boronate Esters (RB(OR)₂): Boronate esters, such as pinacol esters, offer enhanced stability and are often used for the slow release of the corresponding boronic acid under the reaction conditions.[6]
-
Organotrifluoroborates (RBF₃K): Potassium organotrifluoroborates are another class of stable and crystalline organoboron reagents that can be effective coupling partners.[6]
The Organic Halide/Triflate: The Electrophilic Partner
A wide range of organic halides and triflates can serve as the electrophilic coupling partner. Aryl and vinyl halides are the most common substrates.[6] The reactivity order is generally I > OTf > Br >> Cl.[4][6] The coupling of aryl chlorides, which are often more readily available and cost-effective, typically requires more active catalyst systems.[6][9]
Practical Guidance: A Standard Protocol for Biaryl Synthesis
While reaction conditions should always be optimized for specific substrates, the following protocol provides a general and reliable starting point for a Suzuki-Miyaura cross-coupling reaction for biaryl synthesis.
Experimental Protocol: Synthesis of a Generic Biaryl
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe. The use of a biphasic solvent system is common and often beneficial.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Navigating the Landscape: Scope and Limitations
The Suzuki-Miyaura cross-coupling is celebrated for its broad substrate scope and functional group tolerance.[5] It can accommodate a wide array of substituents on both the aryl halide and the organoboron reagent, including electron-donating and electron-withdrawing groups. However, certain limitations and potential side reactions should be considered:
-
Steric Hindrance: Highly hindered substrates on either coupling partner can significantly slow down the reaction rate. In such cases, the use of more active catalysts and harsher reaction conditions may be necessary.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent by protons, leading to the formation of an arene byproduct. This can often be mitigated by the careful choice of base and solvent.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organic halide can sometimes occur, leading to undesired symmetrical biaryl byproducts.
The Pharmaceutical Frontier: Impact on Drug Discovery and Development
The Suzuki-Miyaura cross-coupling has had a transformative impact on the pharmaceutical industry.[1][10] Its reliability and versatility have enabled the efficient synthesis of numerous drug candidates and marketed drugs containing the biaryl moiety.[1][10] Notable examples of pharmaceuticals synthesized using this powerful reaction include the antihypertensive drug Valsartan and the kinase inhibitor Linifanib.[4][10][11] The ability to rapidly construct libraries of biaryl compounds has accelerated the drug discovery process, allowing for the exploration of vast chemical space in the search for new therapeutic agents.[1]
Conclusion: An Indispensable Tool for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction stands as a testament to the power of transition metal catalysis in organic synthesis. Its broad applicability, mild conditions, and the stability of its reagents have made it an indispensable tool for the construction of biaryl linkages. For researchers, scientists, and drug development professionals, a deep understanding of the intricacies of this reaction is essential for the successful design and execution of synthetic strategies targeting complex molecules of medicinal and material significance. As the field of catalysis continues to evolve, further advancements in the Suzuki-Miyaura coupling are anticipated, promising even greater efficiency, selectivity, and scope for this remarkable transformation.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 7, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Catalysis. Retrieved February 7, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 7, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 7, 2026, from [Link]
-
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (n.d.). Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategic Utilization of 3-(3-Fluorophenyl)benzonitrile: Scaffold Analysis and Medicinal Applications
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 3-(3-Fluorophenyl)benzonitrile (CAS: 893734-83-3) represents more than a simple intermediate; it is a privileged biaryl scaffold that bridges the gap between small-molecule therapeutics and advanced chemical biology tools.[1] Its structural utility is derived from the synergistic combination of a metabolic blocking group (fluorine), a versatile hydrogen-bond acceptor (nitrile), and a rigid biphenyl core.
This technical guide analyzes the compound’s role in three critical domains:
-
GPCR Modulation: Specifically as a non-acetylenic scaffold for mGluR5 negative allosteric modulators (NAMs).[2]
-
Enzyme Inhibition: Targeting CYP19A1 (aromatase) via the nitrile-heme coordination pharmacophore.
-
Bioorthogonal Chemistry: Serving as the precursor for 3-(3-fluorophenyl)-1,2,4,5-tetrazines, essential for Inverse Electron-Demand Diels-Alder (IEDDA) ligations in PET imaging.[1]
Part 1: Structural Analysis & Pharmacophore Logic
The Biaryl Nitrile "Privileged Structure"
The this compound scaffold offers a distinct advantage over flexible linkers. The biphenyl bond provides rigidity, locking the two aromatic rings in a specific dihedral angle that favors binding in narrow hydrophobic pockets, common in kinases and GPCR allosteric sites.
-
The Nitrile (CN) Effect:
-
Electronic: A strong electron-withdrawing group (EWG) that lowers the electron density of the aromatic ring, influencing
stacking interactions. -
Bioisosterism: Acts as a bioisostere for carbonyl, hydroxyl, and carboxyl groups but with a smaller steric footprint.
-
Interaction: The nitrogen lone pair serves as a weak hydrogen bond acceptor (approx. 1.9–2.2 Å interaction distance).
-
-
The Fluorine (F) Effect:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidation. Placing fluorine at the meta position of the distal ring blocks a common site of metabolic attack, extending half-life (
). -
Lipophilicity: Fluorine substitution increases
moderately, enhancing membrane permeability without the solubility penalty often seen with chlorine or methyl groups.
-
Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
mGluR5 Negative Allosteric Modulators (NAMs)
Early mGluR5 NAMs, such as MPEP and MTEP, relied on an acetylene linker between two aryl rings. While potent, the acetylene moiety is often metabolically liable and reactive.
-
Application: this compound serves as a non-acetylenic bioisostere . Replacing the alkyne linker with a direct biaryl bond maintains the linear spatial arrangement required for the allosteric pocket while eliminating the toxicity risks associated with alkynes.
-
Mechanism: The biaryl core occupies the narrow allosteric channel of the transmembrane domain, stabilizing the receptor in an inactive conformation.
Aromatase (CYP19A1) Inhibition
The nitrile group is a classic pharmacophore for aromatase inhibitors (e.g., Letrozole).
-
Mechanism: The nitrile nitrogen atom coordinates directly with the Heme Iron (Fe) in the active site of the CYP19A1 enzyme.
-
Scaffold Role: The 3-(3-fluorophenyl) moiety mimics the steroid backbone of the natural substrate (androstenedione), positioning the nitrile for optimal coordination with the heme. The fluorine atom mimics the C-3 or C-4 polar environment or simply fills a hydrophobic sub-pocket.
Bioorthogonal Chemistry: Tetrazine Precursor
Perhaps the most high-value application in current research is the conversion of the nitrile group into a tetrazine .[1]
-
Workflow: The nitrile of this compound reacts with hydrazine and formamidine acetate to yield 3-(3-fluorophenyl)-1,2,4,5-tetrazine .
-
Utility: This tetrazine derivative reacts with Trans-Cyclooctene (TCO) tags on proteins or antibodies with exceptionally fast kinetics (
). The fluorine atom on the phenyl ring can be substituted with for PET imaging, creating a "clickable" radiotracer.
Part 3: Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the convergent synthesis of the core scaffold.
Reagents:
-
1-Bromo-3-fluorobenzene (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) or -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add 1-bromo-3-fluorobenzene, 3-cyanophenylboronic acid, and
under a positive stream of Argon. -
Catalyst: Add
last. Seal the vessel immediately. -
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1). The nitrile product usually runs with an
. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.
-
Yield Expectation: 85–92%.
-
Protocol B: Conversion to Tetrazine (Bioorthogonal Probe)
This protocol converts the nitrile scaffold into a reactive tetrazine.
Reagents:
-
This compound (1.0 equiv)[1]
-
Hydrazine hydrate (50 equiv)
-
Formamidine acetate (5.0 equiv)
- (5 mol% - Catalyst)
Methodology:
-
Mix the nitrile and formamidine acetate in a pressure vial.
-
Add hydrazine hydrate (caution: toxic/carcinogenic).
-
Add Zinc Triflate catalyst.
-
Heat to 60°C for 24 hours. The solution will turn bright red/pink (indicative of dihydrotetrazine formation).
-
Oxidation: Cool to RT. Add
(sodium nitrite) and acidic acid carefully to oxidize the dihydrotetrazine to the final tetrazine (bright pink/purple). -
Extraction: Extract immediately with DCM. The tetrazine is unstable in prolonged acidic aqueous conditions.
Part 4: Visualization of Workflows
Diagram 1: Synthetic & Functional Logic
This diagram illustrates the synthesis of the scaffold and its divergence into medicinal and chemical biology applications.
Caption: Synthesis of the core biaryl nitrile scaffold and its divergence into therapeutic and diagnostic applications.
Diagram 2: Bioorthogonal "Click" Mechanism
This diagram details the specific mechanism where the scaffold is used for pre-targeted imaging (e.g., PET).
Caption: The scaffold acts as a precursor for Tetrazine probes, enabling rapid IEDDA ligation with TCO-tagged biomolecules.
References
-
Suzuki-Miyaura Coupling of Nitriles
- Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Source: N
-
URL:[Link]
-
Bioorthogonal Applications
-
mGluR5 NAM Discovery
-
Nitrile in Drug Design
- Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Source: N
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lipophilicity and Membrane Permeability of Fluorinated Molecules
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
Fluorine has emerged as an indispensable element in the medicinal chemist's toolkit.[1] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Unlike other halogens, fluorine possesses a unique combination of properties: a small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and the highest electronegativity of any element (3.98 on the Pauling scale).[3] This duality allows fluorine to act as a subtle hydrogen mimic while simultaneously exerting powerful electronic effects.
These effects can modulate a compound's metabolic stability, pKa, conformational preference, and, critically, its lipophilicity and membrane permeability.[1][3] Enhanced membrane permeation can lead to improved oral bioavailability and better access to intracellular or central nervous system (CNS) targets.[3] However, the relationship between fluorination, lipophilicity, and permeability is far from simple. This guide provides a deep dive into the nuanced principles governing these interactions, the causal logic behind experimental choices, and robust methodologies for their accurate assessment.
Section 1: The Fluorine Effect on Lipophilicity: A Context-Dependent Duality
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[4][5] It is the primary driver of passive diffusion across biological membranes.
Essential Descriptors: LogP vs. LogD
-
LogP (Partition Coefficient): Measures the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species only. It is an intrinsic property of a molecule.[6][7]
-
LogD (Distribution Coefficient): Measures the same partition ratio but accounts for all species (neutral and ionized) at a specific pH.[6]
Causality in Choice: Since approximately 95% of drugs are ionizable, LogD at a physiological pH (e.g., LogD7.4) is a far more accurate and relevant predictor of a compound's lipophilicity and subsequent membrane permeability in vivo than LogP.[6][8] A molecule's charge state dramatically affects its ability to cross the lipid bilayer.
The Counterintuitive Impact of Fluorination
It is a common paradox that substituting hydrogen with the most electronegative element, fluorine, often increases lipophilicity. This can be attributed to several factors:
-
Poor Polarizability: While the C-F bond is highly polar, the fluorine atom's electron shell is held tightly, making it poorly polarizable. This minimizes unfavorable interactions with the highly structured water molecules in the aqueous phase, effectively "squeezing" the fluorinated molecule into the lipid phase.
-
Increased Hydrophobic Surface: Fluorination can increase the hydrophobic surface area of a molecule, which can lead to more favorable interactions with the non-polar lipid environment.[9]
-
Context is Everything: The effect of fluorination on lipophilicity is not absolute and is highly dependent on the molecular context.[9] Factors such as the degree of fluorination (e.g., -CH2F vs. -CF3) and the electronic nature of adjacent functional groups can lead to either an increase or a decrease in LogP/LogD.[9][10] For instance, replacing a hydrogen with a fluorine on a phenyl ring typically increases the LogP by 0.3-0.5 units.[1]
The "Chameleon" Effect: Intramolecular Hydrogen Bonding
A key, field-proven insight is the ability of fluorine to act as a weak hydrogen bond acceptor in specific contexts, forming intramolecular hydrogen bonds (IMHBs), such as N-H···F or O-H···F.[11][12][13]
Expert Insight: This interaction can "hide" polar functional groups from the aqueous environment by creating an internal, self-solvated conformation. This shielding of polarity effectively lowers the desolvation penalty required for the molecule to enter the lipid membrane, thereby increasing its permeability, an effect sometimes referred to as the "chameleon" effect.[14][15] This phenomenon is particularly valuable for designing orally bioavailable drugs in the "beyond Rule of Five" chemical space.[15]
Caption: Logical relationship of fluorine's paradoxical effects on molecular lipophilicity.
Section 2: Translating Lipophilicity to Membrane Permeability
While lipophilicity is an excellent proxy, it is not the sole determinant of membrane permeability.[4] The biological membrane is a complex, anisotropic lipid bilayer, not a homogenous solvent like n-octanol.[4][5] Nevertheless, a strong correlation generally exists between a compound's LogD and its rate of passive diffusion across a membrane.[5][16]
Fluorination impacts permeability through a combination of effects:
-
Modulating Lipophilicity: As discussed, this is the primary mechanism. Judicious fluorination can tune a molecule into the optimal LogD range for passive transport (typically LogD 1-3).[2]
-
Altering pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines).[3][17] This increases the population of the more membrane-permeable neutral species at physiological pH, which can enhance absorption.[3]
-
Conformational Control: Through stereoelectronic effects like the gauche effect, fluorine can stabilize specific molecular conformations that are more favorable for membrane transit or for avoiding recognition by efflux transporters.[1][18]
Section 3: Self-Validating Experimental Methodologies
To accurately assess the impact of fluorination, a multi-assay approach is essential. The following protocols are designed to provide a comprehensive and trustworthy picture of a compound's properties, from its intrinsic lipophilicity to its behavior in a complex biological system.
Protocol: Lipophilicity (LogD7.4) Determination by 19F NMR Spectroscopy
Causality in Choice: For fluorinated molecules, 19F NMR offers a highly sensitive and direct method for measuring LogD that avoids the limitations of traditional "shake-flask" UV-Vis methods, which require a chromophore and can be prone to emulsion formation.[19] This technique directly measures the concentration of the fluorine-containing analyte in both the aqueous and octanol phases, providing a highly accurate partition value.[9][19]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a pH 7.4 phosphate-buffered saline (PBS) solution.
-
Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 PBS (1:1 v/v) and allowing the layers to separate completely overnight. Similarly, pre-saturate the pH 7.4 PBS with n-octanol. This is a critical self-validating step to ensure thermodynamic equilibrium.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated test compound in a suitable solvent (e.g., DMSO) at 10 mM.
-
In a 2 mL Eppendorf tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated pH 7.4 PBS.
-
Spike in the test compound to a final concentration of ~100 µM.
-
Add a fluorinated internal standard of known lipophilicity.[9] This standard acts as a reference point, validating the experimental setup.
-
-
Partitioning:
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube on a shaker/rotator at room temperature for 2 hours to allow for complete partitioning equilibrium.
-
Centrifuge the tube at 10,000 x g for 10 minutes to achieve a clean separation of the two phases.
-
-
19F NMR Analysis:
-
Carefully remove an exact aliquot (e.g., 400 µL) from the top n-octanol layer and transfer it to an NMR tube.
-
Carefully remove an exact aliquot (e.g., 400 µL) from the bottom aqueous layer and transfer it to a separate NMR tube.
-
Acquire the 19F NMR spectrum for each phase.
-
-
Data Calculation:
-
Integrate the signal for the test compound and the internal standard in both the octanol and aqueous spectra.
-
The LogD is calculated using the ratio of the integrated signal intensities (I) of the compound in each phase:
-
D = [Concentration in Octanol] / [Concentration in Aqueous] = I_octanol / I_aqueous
-
LogD = log10(D)
-
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality in Choice: PAMPA is a high-throughput, non-cell-based assay that specifically isolates passive transcellular permeability.[20] It is an excellent primary screen to understand if fluorination has successfully modified a molecule's intrinsic ability to diffuse across a lipid barrier, without confounding factors like active transport or metabolism.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Assay Buffer: PBS at pH 7.4.
-
Test Compounds: Prepare 10 mM stock solutions in DMSO.
-
-
Assay Procedure:
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate. Allow it to permeate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of assay buffer to each well of a 96-well acceptor plate.
-
Prepare Donor Plate: Dilute test compounds and controls (e.g., highly permeable propranolol, poorly permeable Lucifer Yellow) from the 10 mM stock into the assay buffer to a final concentration of 10 µM (with 0.5% DMSO). Add 150 µL to the corresponding wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate. Incubate at room temperature for 5 hours with gentle shaking.
-
-
Analysis and Data Interpretation:
-
After incubation, determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated. The inclusion of high and low permeability controls validates each assay plate. Lucifer Yellow is used to check the integrity of the lipid membrane; high levels in the acceptor well indicate a compromised membrane and invalidate the data for that well.[21]
-
Protocol: Caco-2 Bidirectional Permeability Assay
Causality in Choice: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[22][23] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, BCRP).[22][24] This assay measures the net flux of a compound, accounting for both passive diffusion and active transport, providing a more biologically relevant prediction of in vivo performance.
Caption: Workflow for assessing drug permeability and efflux using the Caco-2 cell model.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell permeable supports (e.g., 24-well format).
-
Culture for 21 days in appropriate media to allow for differentiation and the formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Validation:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values must be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm the integrity of the tight junctions. This is a critical self-validation step.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
For A → B transport (Absorption): Add the test compound (e.g., at 10 µM) to the apical (top) chamber. Add fresh buffer to the basolateral (bottom) chamber.
-
For B → A transport (Efflux): Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.
-
Incubate at 37°C for 2 hours.
-
-
Analysis and Data Interpretation:
-
At the end of the incubation, take samples from the receiver chambers.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Trustworthiness: An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-glycoprotein.[22] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor validates that the compound is a P-gp substrate.
-
Section 4: Integrated Data Analysis & Case Study
Effective drug design relies on synthesizing data from multiple assays. The table below illustrates hypothetical, yet realistic, data for a parent molecule and its fluorinated analogs, demonstrating the principles discussed.
| Compound | Substitution | pKa | LogD7.4 | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A→B) | Caco-2 Efflux Ratio | Interpretation |
| Parent-H | -H | 9.5 | 1.2 | 2.5 | 1.8 | 1.1 | Low passive permeability, low ionization at pH 7.4. Not an efflux substrate. |
| Analog-F | -CH2F | 8.7 | 1.7 | 8.1 | 6.5 | 1.3 | Improved: Lower pKa and higher lipophilicity boost passive permeability. |
| Analog-CF3 | -CF3 | 8.1 | 2.9 | 15.2 | 2.1 | 8.5 | Problematic: Excellent passive permeability, but now a strong efflux substrate. |
| Analog-F-IMHB | -F (ortho to NH) | 8.8 | 2.1 | 12.5 | 11.7 | 1.5 | Optimal: High lipophilicity and IMHB shield polarity, maximizing permeability while avoiding efflux. |
Case Study Analysis:
-
Parent-H is a poor candidate due to low permeability.
-
Analog-F shows a classic improvement. The addition of a monofluoromethyl group lowers the pKa (increasing the neutral fraction) and increases lipophilicity, both of which contribute to significantly better passive permeability in both PAMPA and Caco-2 assays.[3]
-
Analog-CF3 highlights a common pitfall. The highly lipophilic CF3 group dramatically increases passive permeability (high PAMPA Pe). However, this increased lipophilicity also makes it a substrate for P-gp, leading to high efflux (ER = 8.5) and poor net absorption in the Caco-2 model.
-
Analog-F-IMHB represents a sophisticated design strategy. The fluorine is positioned to form an intramolecular hydrogen bond. This increases lipophilicity and shields polarity, resulting in high passive permeability. Crucially, the specific conformation adopted may help it evade recognition by efflux transporters, leading to excellent net absorption (high Papp A→B, low ER).[14]
Conclusion
The strategic use of fluorine is a powerful method for optimizing the membrane permeability of drug candidates. However, its effects are nuanced and highly context-dependent. A simplistic view that fluorination always increases useful permeability is flawed. An increase in lipophilicity can lead to unintended consequences, such as recognition by efflux transporters. A successful fluorination strategy requires a deep understanding of the interplay between lipophilicity (LogD), pKa, and molecular conformation. By employing a validated, multi-assay workflow—from direct 19F NMR LogD measurements to PAMPA and Caco-2 assays—researchers can dissect these complex effects, make informed decisions, and rationally design molecules with superior absorption and distribution profiles.
References
-
Linclau, B., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Organic Chemistry. [Link]
-
Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech. [Link]
-
Johnson, B. M., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Chapman University Digital Commons. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. [Link]
-
Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
ResearchGate. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning | Request PDF. [Link]
-
ResearchGate. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]
-
National Institutes of Health (NIH). (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
PDF. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]
-
National Institutes of Health (NIH). (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. [Link]
-
National Institutes of Health (NIH). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]
-
Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]
-
ACS Publications. (2020). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Advances in Engineering. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
National Institutes of Health (NIH). (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. [Link]
-
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An In-depth Technical Guide to 3-(3-Fluorophenyl)benzonitrile: A Versatile Building Block in Advanced Organic Synthesis
Introduction: The Strategic Value of Fluorinated Biphenylnitriles
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The nitrile group, a versatile functional handle, serves as a precursor to a wide array of other functionalities including amines, carboxylic acids, and tetrazoles, making it invaluable in synthetic campaigns.[2]
3-(3-Fluorophenyl)benzonitrile emerges as a particularly powerful building block, combining these features within a biphenyl framework. This structure offers multiple points for diversification, enabling chemists to explore a vast chemical space. Its utility is demonstrated in its application as a key intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS), and as a core structure in the synthesis of advanced bioorthogonal agents for applications like positron emission tomography (PET) imaging. This guide provides an in-depth analysis of the properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for its application in advanced organic synthesis.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 893734-83-3 | [3] |
| Molecular Formula | C₁₃H₈FN | [4] |
| Molecular Weight | 197.21 g/mol | [4] |
| Appearance | White to off-white solid | Vendor Data |
| IUPAC Name | This compound | [3] |
The reactivity of this compound is dictated by its three key structural components: the nitrile group, the fluorinated phenyl ring, and the non-fluorinated phenyl ring. The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack or be transformed through reduction or cycloaddition. The fluorine atom on one of the phenyl rings acts as a weak deactivator and a meta-director for electrophilic aromatic substitution, while also providing a potential site for nucleophilic aromatic substitution under certain conditions. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions with biological targets.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to undergo a wide range of chemical transformations, providing access to a rich diversity of more complex molecules.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The biphenyl scaffold can be further elaborated using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds.[5][6] While this compound itself can be a product of a Suzuki coupling, it can also serve as a substrate if a leaving group (e.g., Br, I, or OTf) is present on one of the aromatic rings. This allows for the synthesis of highly substituted, complex biaryl and terphenyl systems.
Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[5] For example, catalyst systems like Pd(OAc)₂ with a phosphine ligand such as PCy₃ are often effective for a wide range of substrates.[5] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[7] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[7]
Transformations of the Nitrile Group
The nitrile group is a linchpin for functional group interconversion.
-
Reduction to Primary Amines: The reduction of the nitrile to a primary amine (a benzylamine derivative) is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or platinum on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄).[8][9][10][11] The resulting aminomethyl group is a common pharmacophore and a key linker in many bioactive molecules.
-
[2+3] Cycloaddition to Tetrazoles: The reaction of the nitrile with an azide source (e.g., sodium azide) in the presence of a Lewis or Brønsted acid affords a 5-substituted-1H-tetrazole.[12][13][14] This transformation is of significant importance in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[15] The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.[15][16]
Case Study: Application in Medicinal Chemistry
The this compound scaffold is present in a variety of compounds investigated for therapeutic applications. For example, derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for psychiatric conditions like anxiety and depression.[17] Additionally, the broader class of fluorinated biaryls is integral to the development of inhibitors for targets such as Aurora kinase B (AURKB), a protein involved in cell cycle regulation and a target in oncology.[18] The fluorine atom often enhances membrane permeability, which is particularly advantageous for CNS-active drugs that need to cross the blood-brain barrier.[19]
Experimental Protocols
The following protocols are provided as examples of key transformations. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of 5-(3'-(3-Fluorophenyl)biphenyl-3-yl)-1H-tetrazole
This two-step protocol demonstrates the synthesis of the building block via Suzuki coupling followed by tetrazole formation.
Caption: Experimental workflow for a two-step synthesis.
Step 1: Suzuki-Miyaura Coupling to form this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), (3-fluorophenyl)boronic acid (1.68 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.50 mmol, 5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: After cooling to room temperature, dilute the mixture with water (50 mL) and ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Step 2: [2+3] Cycloaddition to form the Tetrazole
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the this compound (0.98 g, 5.0 mmol) from Step 1 in N,N-dimethylformamide (DMF, 20 mL).
-
Reagent Addition: Add sodium azide (NaN₃, 0.49 g, 7.5 mmol) and ammonium chloride (NH₄Cl, 0.40 g, 7.5 mmol).[13]
-
Reaction: Heat the mixture to 120°C and stir for 24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-water. Acidify the aqueous solution to pH ~2 by adding 2M HCl. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Conclusion and Future Outlook
This compound stands out as a high-value building block in advanced organic synthesis. Its trifunctional nature—a modifiable nitrile group and two distinct phenyl rings—provides a robust platform for generating molecular complexity. The strategic placement of the fluorine atom imparts desirable pharmacokinetic properties, making it particularly attractive for drug discovery programs. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of scaffolds like this compound is poised to expand even further, enabling the creation of novel therapeutics and functional materials with unprecedented precision and efficiency.
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Exploring the Structure-Activity Relationships of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of the Benzonitrile Scaffold in Medicinal Chemistry
The benzonitrile motif, a simple aromatic ring appended with a nitrile group, represents a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of clinically approved drugs and late-stage clinical candidates is a testament to its versatility and favorable pharmacological properties.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzonitrile derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the biological activity of these compounds, detail the experimental workflows for their evaluation, and present illustrative case studies to provide a comprehensive understanding of this important chemical scaffold.
The Benzonitrile Moiety: A Privileged Scaffold in Drug Design
The utility of the benzonitrile core in drug design stems from the unique physicochemical properties of the nitrile group. This small, linear, and polar functional group can significantly influence a molecule's biological activity and pharmacokinetic profile.
The Nitrile Group as a Bioisostere:
The nitrile group is often employed as a bioisostere for other functional groups, such as a carbonyl group, a halogen atom, or even a hydroxyl group.[1] This is due to its ability to act as a hydrogen bond acceptor and its similar size and electronic properties to these groups. This bioisosteric replacement can lead to improved potency, selectivity, and metabolic stability.
Influence on Physicochemical Properties:
The strong electron-withdrawing nature of the nitrile group can modulate the pKa of nearby functional groups and influence the overall lipophilicity of a molecule.[1] This can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the introduction of a nitrile group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[2]
Key Principles in the Structure-Activity Relationship of Benzonitrile Derivatives
The biological activity of benzonitrile derivatives can be finely tuned by modifying the substitution pattern on the aromatic ring. Understanding these relationships is fundamental to rational drug design.[3]
Electronic Effects: The placement of electron-donating or electron-withdrawing groups on the benzonitrile ring alters the electron density of the nitrile group and the aromatic system.[4] This can impact the strength of interactions with the target protein, such as hydrogen bonding and π-π stacking.[1]
Steric Factors: The size and shape of substituents on the aromatic ring can dictate the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein. Bulky substituents can introduce steric hindrance, which may be detrimental or beneficial depending on the topology of the active site.
Positional Isomerism: The position of substituents on the benzonitrile ring (ortho, meta, or para) is critical. For instance, in many kinase inhibitors, a para-substituted benzonitrile is crucial for activity, as the nitrile group often forms a key hydrogen bond with the hinge region of the kinase domain.
Experimental Workflows for SAR Elucidation
A systematic approach to synthesizing and evaluating a library of benzonitrile derivatives is essential for elucidating their SAR.
Chemical Synthesis of Substituted Benzonitrile Derivatives
The synthesis of a diverse library of analogs is the first step in any SAR study. A general and robust method for the preparation of substituted benzonitriles is the palladium-catalyzed cyanation of aryl halides.[5]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
Objective: To synthesize a substituted benzonitrile from the corresponding aryl bromide.
Materials:
-
Substituted aryl bromide
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine the substituted aryl bromide (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted benzonitrile.
Biochemical and Cellular Assays for Activity Determination
Once a library of compounds has been synthesized, their biological activity must be quantified. This is typically done through a combination of in vitro biochemical assays and cell-based assays.
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzonitrile derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Benzonitrile derivative (test compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration should be kept below 1% to minimize its effect on enzyme activity.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (assay buffer with DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction rates and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the IC₅₀ of a benzonitrile derivative on the viability of a specific cell line.[6][7]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Benzonitrile derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[6]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.[8]
Case Studies in Structure-Activity Relationships
The following case studies illustrate the application of SAR principles in the development of benzonitrile derivatives as potent and selective enzyme inhibitors.
Case Study 1: Benzonitrile Derivatives as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group often forms a critical hydrogen bond with the "hinge" region of the kinase active site.
SAR of a Hypothetical Series of Tyrosine Kinase Inhibitors:
| Compound | R1 | R2 | IC₅₀ (nM) |
| 1 | H | H | 500 |
| 2 | OCH₃ | H | 250 |
| 3 | Cl | H | 100 |
| 4 | H | NH₂ | >1000 |
| 5 | Cl | OCH₃ | 50 |
-
Observation 1: Introduction of a para-substituent (compounds 2 and 3 vs. 1 ) generally improves potency.
-
Rationale: The para-substituent likely occupies a hydrophobic pocket in the active site, leading to more favorable binding interactions.
-
Observation 2: An electron-withdrawing group at the para-position (Cl, compound 3 ) is more effective than an electron-donating group (OCH₃, compound 2 ).
-
Rationale: The electron-withdrawing nature of the chlorine may enhance the hydrogen bonding capability of a nearby pharmacophoric element or favorably modulate the electronics of the aromatic ring for optimal π-π stacking interactions.
-
Observation 3: A substituent at the meta-position (compound 4 ) is detrimental to activity.
-
Rationale: A meta-substituent may introduce a steric clash with the protein, preventing the inhibitor from adopting the optimal binding conformation.
-
Observation 4: Combining favorable substituents (compound 5 ) leads to a further increase in potency.
-
Rationale: This demonstrates the principle of additivity in SAR, where multiple favorable modifications can have a synergistic effect on binding affinity.
Visualizing the Kinase Inhibition Pathway:
Caption: General Kinase Signaling Pathway and Inhibition.
Case Study 2: Dipeptidyl Nitriles as Cathepsin B Inhibitors
Cathepsin B is a cysteine protease implicated in various diseases, including cancer and arthritis. Dipeptidyl nitriles are a class of reversible covalent inhibitors of cathepsin B, where the nitrile group reacts with the active site cysteine.[9][10]
SAR of Dipeptidyl Nitrile Inhibitors of Cathepsin B:
| Compound | P2 Substituent | P1 Substituent | IC₅₀ (nM) |
| 6 | Phenyl | H | 62000 |
| 7 | Phenyl | CH₂-Ph | 500 |
| 8 | Naphthyl | CH₂-Ph | 150 |
| 9 | Phenyl | CH₂-O-Ph(m-COOH) | 7 |
-
Observation 1: A large hydrophobic group at the P1 position is crucial for activity (compound 7 vs. 6 ).
-
Rationale: The S1 pocket of cathepsin B is a large, hydrophobic cleft that favorably accommodates bulky hydrophobic groups like a benzyl group.
-
Observation 2: Extending the aromatic system at the P2 position enhances potency (compound 8 vs. 7 ).
-
Rationale: The S2 pocket can accommodate larger aromatic systems, leading to increased van der Waals interactions.
-
Observation 3: Introduction of a carboxylate-containing side chain at the P1' position dramatically improves potency and selectivity (compound 9 vs. 7 ).[9]
-
Rationale: Cathepsin B has a unique S2' pocket containing a carboxylate recognition site.[9] The carboxylate group on the inhibitor forms a salt bridge with this site, leading to a significant increase in binding affinity and selectivity over other cathepsins that lack this feature.
Visualizing the Experimental Workflow for SAR:
Caption: Iterative Workflow for SAR Studies.
Case Study 3: Cyanopyrrolidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are used for the treatment of type 2 diabetes. Cyanopyrrolidines are a well-established class of DPP-4 inhibitors.[11][12]
SAR of Cyanopyrrolidine-Based DPP-4 Inhibitors:
| Compound | R Group on Pyrrolidine | Adamantyl Glycine Side Chain | IC₅₀ (nM) |
| 10 | H | No | >1000 |
| 11 | H | Yes | 50 |
| 12 | OH | Yes | 15 |
| 13 | F | Yes | 25 |
-
Observation 1: The adamantyl glycine side chain is essential for potent inhibition (compound 11 vs. 10 ).
-
Rationale: The bulky and lipophilic adamantyl group occupies a large hydrophobic S2 pocket in the DPP-4 active site, contributing significantly to binding affinity.
-
Observation 2: Introduction of a hydroxyl group on the pyrrolidine ring enhances potency (compound 12 vs. 11 ).
-
Rationale: The hydroxyl group can form an additional hydrogen bond with residues in the S2 pocket, such as Tyr547, thereby increasing the binding affinity.
-
Observation 3: Replacing the hydroxyl group with a fluorine atom slightly reduces potency (compound 13 vs. 12 ).
-
Rationale: While fluorine can also act as a hydrogen bond acceptor, the hydrogen bond formed by the hydroxyl group is generally stronger, leading to a more potent inhibitor.
Visualizing the DPP-4 Inhibition Mechanism:
Caption: Binding Mode of Cyanopyrrolidine DPP-4 Inhibitors.
Advanced Mechanisms: Benzonitrile Derivatives as Covalent Inhibitors
While the nitrile group can participate in non-covalent interactions, its electrophilic nature also allows it to act as a "warhead" for covalent inhibition, particularly against cysteine proteases.[13][14] The nitrile carbon is attacked by the nucleophilic thiol of the active site cysteine, forming a reversible covalent thioimidate adduct.[10] This covalent modification of the enzyme leads to potent and often prolonged inhibition. The reversibility of this interaction is a key advantage, as it can reduce the potential for off-target toxicity associated with irreversible covalent inhibitors.
Conclusion and Future Perspectives
The benzonitrile scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the successful design and optimization of new drug candidates. The interplay of electronic, steric, and positional factors, combined with the unique ability of the nitrile group to act as both a key pharmacophoric element and a covalent warhead, provides medicinal chemists with a powerful toolkit for modulating biological activity.
Future research in this area will likely focus on the development of highly selective inhibitors by exploiting subtle differences in the active sites of related proteins. The use of advanced computational techniques, such as free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in guiding the design of next-generation benzonitrile-based therapeutics.[15] Furthermore, the exploration of novel benzonitrile-containing scaffolds and the application of innovative synthetic methodologies will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.
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The Unseen Architect: A Technical Guide to the Role of Fluorinated Biphenyl Scaffolds in Advanced Materials
Introduction: The Strategic Advantage of Fluorine in Biphenyl Systems
In the realm of materials science, the quest for novel materials with precisely engineered properties is a perpetual endeavor. Among the vast arsenal of molecular building blocks, the biphenyl scaffold stands out for its rigid, planar structure, which provides a robust framework for constructing liquid crystals, organic semiconductors, and high-performance polymers. However, it is the strategic incorporation of fluorine atoms onto this scaffold that unlocks a remarkable array of functionalities, transforming a simple aromatic system into a powerhouse for advanced applications. This technical guide delves into the profound significance of fluorinated biphenyl scaffolds, elucidating the fundamental principles that govern their unique properties and providing a practical perspective on their synthesis and application.
The transformative power of fluorine stems from its unique atomic characteristics: it is the most electronegative element, yet it has a small van der Waals radius.[1][2] This duality allows for the modulation of molecular properties without introducing significant steric hindrance.[3] The strong carbon-fluorine (C-F) bond imparts exceptional thermal and chemical stability, a critical attribute for materials destined for demanding environments.[4][5] Furthermore, the introduction of fluorine can profoundly influence intermolecular interactions, molecular packing, and electronic energy levels, thereby dictating the macroscopic properties of the resulting material.[6][7] This guide will explore these intricate relationships, providing researchers and drug development professionals with the foundational knowledge to harness the full potential of fluorinated biphenyl scaffolds.
Core Principles: The Physicochemical Impact of Fluorination
The decision to incorporate fluorine into a biphenyl scaffold is a deliberate one, driven by the desire to fine-tune specific material properties. The following sections dissect the causal relationships between fluorination and the resultant physicochemical changes.
Modulation of Electronic Properties and Energy Levels
The high electronegativity of fluorine exerts a strong inductive effect, withdrawing electron density from the biphenyl ring system. This has several important consequences for organic electronic applications:
-
Lowering of HOMO and LUMO Energy Levels: The introduction of fluorine atoms effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8][9] This is a critical parameter in the design of organic solar cells (OSCs), as it allows for better energy level alignment with other materials in the device, leading to higher open-circuit voltages (Voc).[8][9]
-
Enhanced Electron Transport: In organic semiconductors, perfluorination can significantly increase ionization potentials and electron affinities, which is expected to reduce the injection barrier for electrons in organic electronic devices.[10] This makes fluorinated biphenyls attractive components for n-type organic field-effect transistors (OFETs) and as electron transport layers in organic light-emitting diodes (OLEDs).[1]
-
Improved Charge Mobility: Selective fluorination can enhance attractive intermolecular interactions, leading to tighter crystal packing and increased molecular orbital overlap.[6] This, in turn, can facilitate more efficient charge transport through the material.[6]
Influence on Intermolecular Interactions and Supramolecular Assembly
Fluorination introduces unique non-covalent interactions that can be leveraged to control the self-assembly of molecules into well-defined architectures.
-
Fluorine-Fluorine and Fluorine-Hydrogen Interactions: While often considered weakly interacting, fluorine atoms can participate in a range of non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds. These forces, though subtle, can have a significant impact on the preferred molecular packing and morphology of thin films.[7]
-
Control of Liquid Crystalline Phases: In the context of liquid crystals, fluorination is a powerful tool for manipulating mesophase behavior.[3] The introduction of fluorine can suppress or enhance certain liquid crystalline phases. For instance, highly fluorinated tail groups can suppress the nematic phase and promote the formation of smectic phases, which is advantageous for applications in ferroelectric liquid crystal devices.[11][12]
-
Anisotropic Properties: The directional nature of the C-F bond and its influence on molecular packing can lead to pronounced anisotropy in the material's properties, such as its electrical conductivity and optical birefringence.[13] This is a key consideration in the design of materials for applications that require directional performance.
Enhancement of Physical and Chemical Stability
The inherent strength of the C-F bond is a cornerstone of the utility of fluorinated biphenyls in durable materials.
-
Thermal Stability: Fluorinated polymers, including those containing biphenyl units, exhibit outstanding thermal stability due to the high dissociation energy of the C-F bond.[4][14] This makes them suitable for applications requiring high-temperature processing or operation.
-
Chemical and Oxidative Resistance: The electron-withdrawing nature of fluorine and the strength of the C-F bond render the biphenyl scaffold less susceptible to chemical attack and oxidation.[4][15] This is particularly important for organic electronic devices, where longevity and operational stability are paramount.
-
Radiation Resistance: Fluorinated polyimides have demonstrated excellent resistance to radiation, as the strong C-F bond minimizes radiation-induced bond breakage.[5] This property is highly valuable for aerospace and other high-energy applications.[5]
Synthesis and Functionalization: A Practical Approach
The successful application of fluorinated biphenyl scaffolds hinges on the ability to synthesize them with high purity and in good yield. The Suzuki-Miyaura cross-coupling reaction is the most widely employed and versatile method for this purpose.[16]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated Biphenyl
This protocol provides a general methodology for the synthesis of a generic fluorinated biphenyl derivative.
Materials:
-
Fluorinated aryl boronic acid or ester
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the fluorinated aryl boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorinated biphenyl.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Degassed Solvents: Oxygen dissolved in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.
-
Choice of Base and Solvent: The choice of base and solvent is interdependent and can significantly impact the reaction rate and yield. The base is required to activate the boronic acid. A variety of solvent systems can be employed, and the optimal choice depends on the specific substrates.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Advanced Materials
The unique properties imparted by fluorination make fluorinated biphenyl scaffolds indispensable in a variety of high-tech applications.
Liquid Crystals: Engineering Molecular Order for Displays
Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology.[3] Their properties are meticulously tailored to meet the demanding requirements of high-performance displays.
-
Dielectric Anisotropy: The introduction of fluorine atoms at specific positions on the biphenyl core can significantly alter the dielectric anisotropy (Δε) of the liquid crystal molecule.[3][17] This is a critical parameter that determines the voltage required to switch the liquid crystal molecules in a display. For instance, lateral fluorination can lead to a negative Δε, which is essential for vertically aligned nematic (VAN) mode LCDs that offer high contrast ratios and wide viewing angles.[17]
-
Birefringence and Viscosity: Fluorination can also be used to tune the optical anisotropy (Δn) and viscosity of liquid crystals.[18][19] A careful balance of these properties is necessary to achieve fast switching speeds and optimal display brightness.
-
Mesophase Engineering: As previously mentioned, fluorination provides a powerful means to control the type and temperature range of the liquid crystalline phases.[3] This allows for the design of liquid crystal mixtures that are stable and operational over a wide range of temperatures.
| Property | Effect of Fluorination | Application Impact |
| Dielectric Anisotropy (Δε) | Can be increased or decreased (positive or negative) | Controls switching voltage in LCDs |
| Birefringence (Δn) | Generally lowered | Affects display brightness and response time |
| Viscosity | Can be lowered | Enables faster switching speeds |
| Mesophase Behavior | Can stabilize or destabilize specific phases | Determines the operational temperature range |
Organic Electronics: Powering the Next Generation of Devices
In the realm of organic electronics, fluorinated biphenyls are enabling significant advancements in OLEDs and OPVs.
-
Organic Light-Emitting Diodes (OLEDs): Fluorinated biphenyl moieties are incorporated into host materials, electron transport materials, and hole transport materials to improve device efficiency and stability. The electron-withdrawing nature of fluorine can enhance electron injection and transport, leading to a more balanced charge carrier distribution within the device.[20] This results in higher luminance and longer operational lifetimes.
-
Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO energy levels through fluorination is a key strategy for designing efficient donor and acceptor materials for OPVs.[8][9] By lowering the HOMO level of the donor polymer, a higher open-circuit voltage can be achieved, which is a critical factor in the overall power conversion efficiency (PCE) of the solar cell.[8][21] Furthermore, fluorination can influence the morphology of the bulk heterojunction, leading to more efficient charge separation and collection.[21]
Caption: Effect of fluorination on donor energy levels in OPVs.
High-Performance Polymers: Pushing the Boundaries of Durability
The incorporation of fluorinated biphenyl units into polymer backbones leads to materials with exceptional properties.[22]
-
Polyimides: Fluorinated polyimides exhibit a unique combination of high thermal stability, excellent mechanical properties, and low dielectric constants.[5][22] The introduction of bulky trifluoromethyl (-CF₃) groups can disrupt polymer chain packing, leading to increased solubility and processability without compromising thermal performance.[22] These materials are highly sought after for applications in microelectronics, aerospace, and gas separation membranes.[22][23]
-
Poly(arylene ether)s: Similar to polyimides, fluorinated poly(arylene ether)s demonstrate enhanced thermal stability, chemical resistance, and desirable dielectric properties.[14] The presence of the C-F bond also imparts a degree of flame retardancy. These polymers find use in demanding applications such as wire and cable insulation, and as matrices for advanced composites.
Conclusion: A Future Built on Fluorinated Scaffolds
The strategic fluorination of biphenyl scaffolds represents a powerful and versatile approach to the design of advanced materials. The unique properties of fluorine allow for the precise tuning of electronic, optical, and physical properties, enabling the development of materials with unprecedented performance characteristics. From the vibrant displays in our hands to the promise of efficient and stable solar energy, the impact of fluorinated biphenyls is already profound. As our understanding of the intricate interplay between molecular structure and macroscopic function continues to grow, we can expect that these remarkable molecular architects will play an even more significant role in shaping the future of materials science.
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Banerjee, S. (2015). Introduction to Semifluorinated High-Performance Polymers. ScienceDirect. [Link]
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Yonsei University. (2023, December 15). Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. Yonsei University. [Link]
-
Wang, C., et al. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Polymers, 16(1), 123. [Link]
-
Kivala, M., et al. (2022). Effect of fluorine substituents on photovoltaic properties of D–a type conjugated polymers with quinoxaline unit. Molecular Crystals and Liquid Crystals, 735(1), 1-11. [Link]
-
Gierschner, J., et al. (2012). Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. Journal of Materials Chemistry, 22(11), 4819-4826. [Link]
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- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing charge mobilities in organic semiconductors by selective fluorination: a design approach based on a quantum mechanical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. spiedigitallibrary.org [spiedigitallibrary.org]
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- 20. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
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- 23. uvadoc.uva.es [uvadoc.uva.es]
Methodological & Application
Synthesis of 3-(3-Fluorophenyl)benzonitrile via Suzuki-Miyaura coupling
An Application Guide to the Synthesis of 3-(3-Fluorophenyl)benzonitrile via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biaryl Nitriles
The biaryl nitrile scaffold is a privileged structural motif in medicinal chemistry and materials science. Molecules incorporating this framework are integral to the development of novel pharmaceuticals, agrochemicals, and functional organic materials.[1] this compound, in particular, serves as a crucial building block for more complex molecular architectures where the fluorine atom can modulate pharmacokinetic properties and the nitrile group offers a versatile handle for further chemical transformations.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, especially for constructing biaryl systems.[1][2] Developed by Akira Suzuki and his colleagues, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organic halide.[2] Its prominence in both academic and industrial laboratories stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[1][3]
This application note provides a detailed, field-tested protocol for the synthesis of this compound. It is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic rationale to empower users to troubleshoot and adapt the methodology for their specific needs.
Reaction Principle and Mechanism
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with a suitable halo-fluorobenzene, such as 1-bromo-3-fluorobenzene.
Figure 1. Overall reaction scheme for the Suzuki-Miyaura coupling.
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (1-bromo-3-fluorobenzene). In this step, the palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex.[4][5] This is often the rate-determining step of the reaction.[5] The reactivity of the aryl halide follows the trend I > Br > Cl.[5]
-
Transmetalation : This step requires the presence of a base. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the organoboron compound (3-cyanophenylboronic acid) to form a more nucleophilic boronate species.[2][3][6] This activated boronate then transfers its organic group (the 3-cyanophenyl moiety) to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[2][5]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond of the biaryl product, this compound. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4][5]
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of this compound on a 1.0 mmol scale. All manipulations should be performed using standard laboratory techniques.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 1.0 | 175 mg | Aryl Halide |
| 3-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 1.2 | 176 mg | Boronic Acid |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 35 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL | Solvent |
| Deionized Water | H₂O | 18.02 | - | 1.0 mL | Solvent |
Instrumentation and Equipment
-
10 mL round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup :
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), 3-cyanophenylboronic acid (176 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[7]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Scientist's Note: The choice of catalyst is critical. Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂ may provide higher yields.[6][8]
-
-
Solvent Addition and Degassing :
-
Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask.
-
Seal the flask with a rubber septum, insert a needle connected to a vacuum/inert gas manifold.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution :
-
Place the flask in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction :
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine the organic extracts and wash them with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization :
-
The crude product will appear as a solid or oil. Purify the crude material by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
The final product, this compound, should be a white to off-white solid.
-
Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Expected Results
-
Yield : 85-95% (isolated yield after purification).
-
Appearance : White to off-white solid.
-
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85-7.75 (m, 2H), 7.65-7.50 (m, 3H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃) : δ 163.0 (d, J=248 Hz), 141.5, 139.0, 133.0, 132.5, 130.8 (d, J=8.3 Hz), 129.9, 125.0 (d, J=3.1 Hz), 118.5, 117.0 (d, J=21.2 Hz), 116.5 (d, J=22.5 Hz), 112.9.
-
Mass Spec (EI) : m/z = 197.06 (M⁺).
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality reagents/solvents. | 1. Use fresh catalyst or a different precatalyst/ligand system.2. Ensure thorough degassing with multiple vacuum/inert gas cycles.3. Use anhydrous solvents and pure reagents. |
| Side Product Formation (e.g., Homocoupling) | 1. Reaction temperature too high.2. Incorrect stoichiometry.3. Oxygen contamination. | 1. Lower the reaction temperature slightly (e.g., to 80 °C).2. Ensure a slight excess of the boronic acid (1.1-1.2 eq.).3. Improve degassing procedure. |
| Protodeborylation of Boronic Acid | 1. Presence of strong acid/base or prolonged heating.2. The base used is too strong or not optimal. | 1. Minimize reaction time once complete.2. Screen alternative bases. K₃PO₄ is often effective in preventing this side reaction.[9] |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Available from: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
-
PubChem. 1-Chloro-3-fluorobenzene. Available from: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... Available from: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
PMC. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Importance
In modern drug discovery, the rapid expansion of Structure-Activity Relationships (SAR) relies heavily on the Suzuki-Miyaura Cross-Coupling (SMCC) . While legacy catalysts like Pd(PPh₃)₄ served the industry for decades, they suffer from air sensitivity and poor performance with sterically hindered or electron-deficient substrates.
This guide moves beyond textbook methodology, recommending Buchwald Generation 4 (G4) Precatalysts as the primary standard. These air-stable systems ensure rapid activation, high turnover frequencies (TOF), and reproducibility, which are critical for high-throughput screening (HTS) and lead optimization.
Mechanistic Insight: The Catalytic Cycle
To troubleshoot effectively, one must understand the "engine" of the reaction.[1] The cycle consists of three critical stages.[1][2] Unlike traditional Pd(0) sources which require an induction period (and often fail due to oxidation), G4 precatalysts rapidly generate the active monoligated Pd(0) species upon exposure to base.
The Active Cycle
-
Activation: The G4 precatalyst is deprotonated by the base, releasing the active L-Pd(0) species.
-
Oxidative Addition (OA): The rate-limiting step for aryl chlorides. The electron-rich phosphine ligand facilitates the insertion of Pd into the C-X bond.
-
Transmetallation (TM): The boronic acid (activated by base to form a boronate) transfers its organic group to the Palladium center.[3]
-
Reductive Elimination (RE): The C-C bond forms, and the active catalyst is regenerated.[1]
Figure 1: The catalytic cycle highlighting the rapid entry of the G4 precatalyst into the active Pd(0) state.
Critical Parameter Optimization
Success depends on the interplay between the precatalyst, base, and solvent. The following matrix summarizes field-proven combinations for difficult substrates (e.g., heteroaryl chlorides).
| Parameter | Standard Recommendation | Rationale |
| Precatalyst | XPhos Pd G4 | Excellent for general aryl chlorides/bromides. Air stable. |
| Alternative | RuPhos Pd G4 | Superior for sterically hindered substrates or electron-rich halides. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent deboronation, strong enough for activation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system dissolves inorganic base and organic substrate. |
| Temperature | 60°C - 80°C | Balance between reaction rate and catalyst thermal stability. |
| Concentration | 0.1 M - 0.25 M | High concentration favors intermolecular coupling over side reactions. |
Experimental Protocols
Protocol A: High-Throughput Screening (Microscale)
Ideal for parallel synthesis of 12-24 analogs.
Reagents:
-
Aryl Halide (0.10 mmol)
-
Boronic Acid (0.15 mmol, 1.5 equiv)
-
XPhos Pd G4 (0.002 mmol, 2 mol%)
-
K₃PO₄ (0.30 mmol, 3.0 equiv)
-
Solvent: Dioxane/H₂O (4:1, 0.5 mL)
Procedure:
-
Charge Solids: Add aryl halide, boronic acid, base, and XPhos Pd G4 directly into a reaction vial equipped with a stir bar. Note: G4 catalysts are air-stable; no glovebox required for weighing.
-
Degas Solvent: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen kills the active catalytic species.
-
Addition: Add the degassed solvent to the vial. Cap tightly (Teflon-lined cap).
-
Reaction: Heat to 80°C for 2-4 hours with vigorous stirring.
-
Analysis: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Protocol B: Preparative Scale-Up (1-5 Grams)
Designed for lead compound synthesis with purification focus.
Self-Validating Step: Before committing the full batch, run a "pilot" reaction with 50mg of substrate to confirm the catalyst batch activity.
-
Setup: In a 3-neck round bottom flask, add Aryl Bromide (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (3 cycles).
-
Solvent & Catalyst: Add degassed Dioxane/Water (5:1) via syringe. Add XPhos Pd G4 (1-2 mol%) as a solid under a positive stream of Nitrogen.
-
Reaction: Heat to 60°C. Monitor by HPLC every hour.
-
Workup (Crucial for Pharma):
-
Cool to Room Temp.
-
Add SiliaMetS® Thiol or similar metal scavenger (10 wt% relative to mass) and stir for 30 mins. This ensures Pd levels <10 ppm in the final product.[4]
-
Filter through a Celite pad.
-
Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Concentrate and purify via Flash Chromatography.
-
Troubleshooting & Decision Logic
When a reaction fails, it usually fails for specific mechanistic reasons. Use this logic flow to diagnose the issue.
Figure 2: Diagnostic workflow for low-yielding reactions.
Common Failure Modes:
-
"Pd Black" Formation: If the reaction mixture turns black and precipitates metal immediately, the catalyst has decomposed ("crashed out") before entering the cycle. Solution: Add additional ligand (e.g., XPhos) or lower the temperature.
-
Protodeboronation: The boronic acid loses its boron group and becomes a simple arene (Ar-H). Solution: Use a milder base (K₂CO₃) or anhydrous conditions (DMF/Cs₂CO₃).
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Precatalyst G3/G4 development). Link
-
Sigma-Aldrich. (2023). Buchwald Precatalysts User Guide. Merck/Sigma Technical Notes. Link
-
Buskes, M. J., & Blanco, M. J. (2020).[4][5] Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Link
Sources
Application Note: A Strategic Approach to the Purification of (Fluorophenyl)benzonitrile Isomers by Flash Column Chromatography
Introduction: The Unique Challenge of Fluorinated Isomers in Drug Discovery
(Fluorophenyl)benzonitriles are a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into an aromatic system can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] Consequently, these compounds are valuable synthons in drug discovery.[2] The precise location of the fluorine substituent on the phenyl ring (ortho, meta, or para) gives rise to positional isomers, each potentially possessing distinct biological activities and physical characteristics.
The synthesis of a specific (fluorophenyl)benzonitrile isomer is often accompanied by the formation of other positional isomers as byproducts. The separation of these closely related compounds is a significant purification challenge.[3] Due to subtle differences in polarity and structure, their chromatographic separation requires a carefully optimized approach. Flash column chromatography is a widely used, efficient, and economical technique for the purification of synthetic compounds on a preparative scale, making it an ideal choice for this task.[4][5]
This application note provides a detailed, experience-driven guide to developing a robust flash column chromatography protocol for the separation and purification of (fluorophenyl)benzonitrile isomers. We will delve into the causal relationships between molecular structure, stationary phase selection, and mobile phase optimization, providing a self-validating framework for achieving high-purity compounds.
Foundational Principles: Understanding the Chromatographic Behavior of Fluorinated Aromatics
The successful separation of (fluorophenyl)benzonitrile isomers hinges on exploiting the subtle differences in their interaction with the stationary and mobile phases. The high electronegativity of the fluorine atom introduces a significant dipole moment into the molecule, the magnitude and vector of which are dependent on its position relative to the nitrile group.[6] This, in turn, influences the overall polarity of the isomer.
Generally, in normal-phase chromatography on a polar stationary phase like silica gel, the elution order is governed by the polarity of the analytes: less polar compounds elute faster, while more polar compounds are retained longer.[7] The nitrile group is a strong polar functional group, and the position of the electronegative fluorine atom will modulate the molecule's overall dipole moment and its interaction with the silica surface.
Stationary Phase: The Role of Silica Gel
Silica gel (SiO₂) is the most common stationary phase for the flash chromatography of organic compounds due to its high resolving power for a wide range of polarities and its cost-effectiveness.[8] The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and are the primary sites of interaction with polar analytes.[8] For the separation of (fluorophenyl)benzonitrile isomers, standard flash-grade silica gel (230-400 mesh) is the recommended starting point.[5]
Method Development: A Step-by-Step Protocol
The following protocol outlines a systematic approach to developing a flash chromatography method for the purification of a mixture of (fluorophenyl)benzonitrile isomers.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems and determining the optimal mobile phase for flash chromatography.[9] The goal is to find a solvent system that provides good separation between the desired isomer and its impurities, with a target Rf value for the desired compound between 0.2 and 0.35.[9]
Experimental Protocol: TLC Analysis
-
Prepare the TLC Plate: Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). Gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the starting line. Also spot solutions of the pure starting materials and any known byproducts, if available, for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots and calculate the Rf value for each.
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Table 1: Recommended TLC Solvent Systems for Screening
| Solvent System (v/v) | Polarity | Rationale |
| 5-20% Ethyl Acetate in Hexanes | Low to Medium | A standard starting point for many organic compounds.[7] |
| 5-20% Dichloromethane in Hexanes | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| 10-30% Toluene in Hexanes | Low | Can provide good separation for aromatic compounds through π-π interactions. |
| 1-5% Methanol in Dichloromethane | Medium to High | For more polar impurities or closely related isomers. |
The choice of the initial solvent system should be based on the expected polarity of the (fluorophenyl)benzonitrile isomers. Given their structure, a system of ethyl acetate in hexanes is a logical starting point.[7]
Column Preparation and Execution
Once an optimal solvent system is identified via TLC, the preparative flash column can be run.
Experimental Protocol: Flash Column Chromatography
-
Column Selection and Packing:
-
Choose a column with an appropriate diameter and length for the amount of crude material to be purified. A longer, narrower column generally provides better separation than a shorter, wider one.[5]
-
Securely clamp the column in a fume hood. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method often leads to better resolution.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.[10]
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.[10]
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (fluorophenyl)benzonitrile.
-
Confirm the purity of the final product by an appropriate analytical method (e.g., HPLC, GC-MS, or NMR).
-
Diagram 1: Workflow for Flash Chromatography Purification
Caption: A systematic workflow for the purification of (fluorophenyl)benzonitriles.
Case Study: Separation of a Hypothetical Mixture of 2-, 3-, and 4-Fluorophenylbenzonitrile
To illustrate the practical application of this protocol, let's consider the separation of a mixture of 2-fluorophenylbenzonitrile, 3-fluorophenylbenzonitrile, and 4-fluorophenylbenzonitrile.
Table 2: Physicochemical Properties of Fluorophenylbenzonitrile Isomers
| Compound | Molecular Weight | Predicted XLogP3 | Dipole Moment (Predicted) |
| 2-Fluorophenylbenzonitrile | 121.12 | 2.1 | High |
| 3-Fluorophenylbenzonitrile | 121.12 | 2.1 | Medium |
| 4-Fluorophenylbenzonitrile | 121.12 | 2.1 | Low |
Note: Dipole moment predictions are relative and based on the vector sum of the bond dipoles of the C-F and C≡N groups.
The predicted elution order on a silica gel column would be 4-fluorophenylbenzonitrile (least polar) > 3-fluorophenylbenzonitrile > 2-fluorophenylbenzonitrile (most polar). The ortho-isomer is expected to be the most polar due to the proximity of the electronegative fluorine atom to the nitrile group, leading to a stronger interaction with the silica stationary phase.
TLC Screening Results (Hypothetical)
A TLC analysis using 10% ethyl acetate in hexanes might yield the following Rf values:
-
4-Fluorophenylbenzonitrile: Rf = 0.40
-
3-Fluorophenylbenzonitrile: Rf = 0.32
-
2-Fluorophenylbenzonitrile: Rf = 0.25
Based on these results, a 10% ethyl acetate in hexanes mobile phase would be a good starting point for the flash column separation, as it provides good separation and places the isomers within the ideal Rf range.
Diagram 2: Logic for Mobile Phase Selection
Caption: The relationship between mobile phase polarity and Rf values in TLC.
Troubleshooting and Advanced Strategies
-
Poor Separation: If the isomers co-elute, consider using a less polar solvent system (gradient elution) or a longer column to increase the resolution.
-
Tailing: Tailing of spots on the TLC plate can indicate that the compound is too polar for the chosen solvent system or that it is interacting too strongly with the silica. Adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the eluent can sometimes mitigate this issue.
-
Alternative Stationary Phases: For particularly challenging separations of fluorinated compounds, alternative stationary phases such as fluorinated silica gel can offer unique selectivity.[11]
Conclusion
The purification of (fluorophenyl)benzonitrile isomers by flash column chromatography is a readily achievable yet methodologically sensitive task. A systematic approach, beginning with thorough TLC analysis to optimize the mobile phase, is critical for success. By understanding the interplay between the isomeric structure, stationary phase interactions, and eluent polarity, researchers can confidently develop robust and reproducible purification protocols. This ensures the high purity of these valuable compounds, which is paramount for their application in drug discovery and materials science.
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NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
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PubMed. (2025). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. Retrieved from [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Retrieved from [Link]
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ACS Publications. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Retrieved from [Link]
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Characterization of 3-(3-Fluorophenyl)benzonitrile using NMR and Mass Spectrometry
An Application Note for the Structural Elucidation of 3-(3-Fluorophenyl)benzonitrile
Abstract
This application note provides a comprehensive guide to the definitive structural characterization of this compound (C₁₃H₈FN), a key intermediate in pharmaceutical and materials science research. We detail optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electron Ionization Mass Spectrometry (EI-MS). The methodologies herein are designed to offer researchers, scientists, and drug development professionals a robust framework for unambiguous compound identification, purity assessment, and quality control. The causality behind experimental choices, from solvent selection to ionization techniques, is explained to provide a deeper understanding of the analytical process.
Introduction: The Analytical Imperative
This compound is a biphenyl compound featuring nitrile and fluoro substituents. These functional groups are prevalent in medicinal chemistry, contributing to desirable pharmacokinetic and pharmacodynamic properties. The precise arrangement of these groups is critical to the molecule's function. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its application in any research or development pipeline.
This guide moves beyond a simple listing of procedural steps. It presents a self-validating analytical workflow where NMR and Mass Spectrometry data are used synergistically to build an unassailable structural proof.
Strategic Workflow for Analysis
The characterization of this compound follows a logical progression from sample preparation to multi-technique data acquisition and final correlation. This workflow ensures that each piece of analytical data corroborates the others, leading to a confident structural assignment.
Caption: Overall experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated aromatic compound, a multi-nuclear approach is essential.
Rationale for Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the solvent. It is chemically inert, has a low boiling point for easy removal, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and do not typically interfere with the aromatic signals of the analyte.[1]
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR. Its protons and carbons are highly shielded, producing a sharp singlet at 0 ppm that does not overlap with most organic compound signals, providing a reliable reference point.[2]
-
Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer provides excellent signal dispersion for resolving the complex multiplets expected in the aromatic region, which is crucial for accurate coupling constant analysis.[3]
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz NMR spectrometer equipped with a broadband probe.
-
Shimming & Tuning: Perform automated tuning, matching, and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical Parameters: Pulse angle = 30-45°, acquisition time = 4 s, relaxation delay = 2 s, number of scans = 16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical Parameters: Pulse angle = 30°, acquisition time = 1.5 s, relaxation delay = 2 s, number of scans = 1024.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical Parameters: Use default spectral width for aromatic fluorine, relaxation delay = 2 s, number of scans = 64. Use CFCl₃ as an external reference (δ = 0 ppm).[4]
-
Expected NMR Data & Interpretation
The structure of this compound dictates a specific and predictable set of NMR signals.
Caption: Structure of this compound.
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum will exhibit signals exclusively in the aromatic region (δ 7.0–8.0 ppm). Due to the meta-substitution on both rings, the spectrum will consist of complex multiplets resulting from multi-bond proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The total integration of this region should correspond to 8 protons.
¹³C NMR (101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show up to 13 distinct signals for the 13 carbon atoms.
-
Nitrile Carbon (C≡N): This signal will appear in the characteristic downfield region for nitriles, typically around δ 118 ppm.[5]
-
Aromatic Carbons: The remaining 12 aromatic carbons will resonate between δ 110–145 ppm.
-
Fluorine Coupling: The carbon directly bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245-250 Hz). The ortho- and meta-carbons will also exhibit smaller couplings (²JCF and ³JCF). This coupling is a definitive marker for the fluorine's position.
¹⁹F NMR (376 MHz, CDCl₃): This spectrum provides the most direct evidence of the fluorine atom.
-
A single resonance is expected for the single fluorine atom. For aryl fluorides, this signal typically appears in the range of δ -110 to -115 ppm relative to CFCl₃.[6][7]
-
The signal will be split into a multiplet due to coupling with neighboring aromatic protons (typically a triplet of doublets or a more complex pattern).
Table 1: Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) | Assignment |
| ¹H | 7.20 - 7.90 | Multiplets (m) | JHH, JHF | 8 x Ar-H |
| ¹³C | ~118 | Singlet | - | -C≡N |
| ¹³C | ~115 - 145 | Doublets, Singlets | ¹JCF ≈ 245, ²JCF ≈ 20, ³JCF ≈ 8 | 12 x Ar-C |
| ¹⁹F | ~ -113 | Multiplet | JHF | Ar-F |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, EI-MS is an excellent choice as it provides both the molecular weight and a reproducible fragmentation pattern that serves as a molecular fingerprint.[8]
Rationale for Experimental Design
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (70 eV) to ionize the sample.[9] This process imparts significant excess energy, causing predictable bond cleavages. The resulting fragmentation pattern is highly specific to the molecule's structure and is invaluable for confirmation.
-
Sample Introduction: Gas Chromatography (GC) is the preferred method for introducing a pure, volatile sample like this compound into the mass spectrometer, as it ensures only the compound of interest enters the ion source.
Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.
-
GC-MS Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 300.
-
Expected Mass Spectrum & Fragmentation
The mass spectrum will provide clear evidence for the compound's identity.
-
Molecular Ion (M⁺•): The molecular formula C₁₃H₈FN gives a molecular weight of 197.06 g/mol . A strong molecular ion peak is expected at m/z 197 .[10] This peak confirms the elemental composition of the molecule.
-
Key Fragmentation Pathways: The fragmentation of biphenyl systems is well-understood.[11][12] Key expected fragments include:
-
[M - HCN]⁺• (m/z 170): Loss of hydrogen cyanide from the benzonitrile ring is a characteristic fragmentation for aromatic nitriles.
-
[C₆H₄F]⁺ (m/z 95): This represents the fluorophenyl cation, a common fragment.[13]
-
[C₆H₅CN]⁺• (m/z 103): The benzonitrile radical cation.
-
[C₆H₄]⁺• (m/z 76): Benzyne radical cation, arising from fragmentation of either ring.
-
Table 2: Predicted EI-MS Fragmentation Data
| m/z | Proposed Fragment Identity | Comments |
| 197 | [C₁₃H₈FN]⁺• | Molecular Ion (M⁺•) |
| 170 | [C₁₂H₈F]⁺ | Loss of HCN from M⁺• |
| 103 | [C₇H₅N]⁺• | Benzonitrile radical cation |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 76 | [C₆H₄]⁺• | Benzyne radical cation |
Conclusion
The combined application of multi-nuclear NMR spectroscopy and EI-MS provides an unambiguous and comprehensive characterization of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the connectivity and chemical environment of all atoms, with characteristic C-F couplings providing definitive proof of the fluorine's location. The mass spectrum validates the molecular weight and displays a predictable fragmentation pattern consistent with the proposed structure. This integrated analytical approach ensures the identity, purity, and structural integrity of the compound, which is essential for its intended use in research and development.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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American Chemical Society. (2019). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for: A copper-catalyzed three-component reaction of alkynes, hydrazines and dihalomethanes for the synthesis of pyrazoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Fluorobenzonitrile. PubChem. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
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National Institutes of Health. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]
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ResearchGate. (2014). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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CNKI. (2007). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (1970). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
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RACO. (2004). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
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University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
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University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Application Note: A Practical Guide to the Multinuclear NMR Analysis of Fluorinated Biphenyls
Introduction: The Significance of Fluorinated Biphenyls and the Role of NMR
Fluorinated biphenyls represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl scaffold can dramatically modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to their prevalence in a wide array of pharmaceuticals and advanced materials. Consequently, the unambiguous structural elucidation of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2][3] This application note provides a comprehensive guide to the ¹H, ¹³C, and ¹⁹F NMR analysis of fluorinated biphenyls, offering both theoretical insights and practical protocols for researchers, scientists, and drug development professionals.
¹⁹F NMR: The Analytical Focal Point
Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is often the most informative experiment for analyzing fluorinated compounds.[4][5] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly receptive nucleus for NMR analysis.[2]
Key Considerations for ¹⁹F NMR of Fluorinated Biphenyls:
-
Chemical Shift Dispersion: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, which often leads to better resolution and less spectral overlap, simplifying analysis.[2][6] The chemical shifts of fluorine atoms on a biphenyl ring are highly sensitive to their position (ortho, meta, para) and the electronic nature of other substituents.
-
Through-Bond (J) Coupling: Fluorine nuclei couple with other NMR-active nuclei, such as ¹H, ¹³C, and other ¹⁹F nuclei, through chemical bonds. These couplings provide invaluable information about the connectivity of the molecule.[4][7] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
Through-Space Coupling: A unique feature in sterically congested fluorinated biphenyls is the observation of through-space ¹⁹F-¹⁹F coupling.[8][9][10] This occurs when two fluorine atoms are not directly bonded but are in close spatial proximity due to the molecule's conformation. The observation of such a coupling can provide crucial insights into the three-dimensional structure of the molecule. Fluorine atoms are known to display scalar ¹⁹F-¹⁹F couplings in nuclear magnetic resonance (NMR) spectra when they are sufficiently close in space for nonbonding orbitals to overlap.[8][9]
¹H NMR: Unraveling the Proton Environment
While ¹⁹F NMR is central, ¹H NMR remains a critical component of the structural analysis of fluorinated biphenyls. The presence of fluorine atoms significantly influences the ¹H NMR spectrum.
Causality of Fluorine's Influence on ¹H NMR:
-
¹H Chemical Shifts: The high electronegativity of fluorine causes a deshielding effect on nearby protons, shifting their resonances downfield. The magnitude of this effect is dependent on the distance and spatial orientation of the fluorine atom relative to the proton. For instance, in 4-fluorotoluene, the aromatic fluorine atom donates electron density through the pi system, muting the deshielding effect on the methyl protons compared to the strongly inductively withdrawing trifluoromethyl group in 1-methyl-4-(trifluoromethyl)benzene.[11]
-
¹H-¹⁹F Coupling: Protons will couple to nearby fluorine atoms, resulting in the splitting of proton signals. The magnitude of the J-coupling constant provides information about the proximity of the proton and fluorine atoms. For example, geminal hydrogen atoms can have coupling constants as large as 50 Hz.[5]
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of fluorinated biphenyls. Similar to ¹H NMR, the ¹³C spectrum is significantly affected by the presence of fluorine.
Interpreting Fluorine's Impact on ¹³C NMR:
-
¹³C Chemical Shifts: Carbon atoms directly bonded to fluorine experience a significant downfield shift due to the strong deshielding effect of the fluorine atom.
-
¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectra of fluorinated compounds is the presence of large one-bond and smaller long-range ¹³C-¹⁹F coupling constants.[12] The one-bond coupling constant (¹JCF) is typically in the range of 240-320 Hz.[7] These large couplings can lead to complex multiplets that may overlap with other signals, making spectral interpretation challenging.[13]
-
DEPT and APT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are invaluable for determining the number of protons attached to each carbon. For fluorinated compounds, a ¹³C-¹⁹F APT experiment can be particularly useful for identifying CF, CF₂, and CF₃ groups.[14] In ¹³C-¹⁹F APT spectra, the signals for CF and CF₃ carbons are positive, while those for CF₂ and quaternary carbons are negative.[14]
Data Presentation: Spectroscopic Data Summary
The following table summarizes typical NMR spectroscopic data for 4-fluorobiphenyl as an illustrative example.
| Compound Name & Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Fluorobiphenyl | 7.52 (m, 2H), 7.41 (t, 2H), 7.33 (t, 1H), 7.10 (t, 2H) | 162.5 (d, J=245.5 Hz), 140.2, 137.2, 128.8 (d, J=8.0 Hz), 128.7, 127.2, 127.1, 115.6 (d, J=21.5 Hz)[1] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Multinuclear NMR
A well-defined and consistent sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.
Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the fluorinated biphenyl sample. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key.
-
Sample Concentration: Aim for a sample concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent for ¹H and ¹⁹F NMR. For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Filtration: To ensure the best possible resolution, filter the sample solution to remove any particulate matter. A Pasteur pipette with a small cotton plug is effective for this purpose.[15]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The solution height should be approximately 4-5 cm.[15]
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, especially in ¹⁹F NMR, an internal standard can be added. For ¹⁹F NMR, CFCl₃ (0 ppm) is a common reference, though care must be taken due to its volatility and potential for solvent effects on its chemical shift.[5]
Protocol 2: Acquisition of 1D ¹⁹F, ¹H, and ¹³C NMR Spectra
This protocol outlines the general steps for acquiring standard 1D NMR spectra.
Methodology:
-
Instrument Setup: Tune and match the NMR probe for the desired nucleus (¹⁹F, ¹H, or ¹³C). Lock the field using the deuterium signal from the solvent. Shim the magnetic field to optimize homogeneity and obtain sharp peaks.
-
¹⁹F NMR Acquisition:
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -220 ppm for organofluorine compounds).[5]
-
Use a 30-45° pulse angle to ensure adequate relaxation between scans.
-
Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ is recommended.[4]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the typical proton chemical shift range (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a suitable number of scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a higher number of scans are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Visualization of Concepts
NMR Experimental Workflow
Caption: Illustration of through-bond and through-space NMR coupling.
Conclusion
The multinuclear NMR analysis of fluorinated biphenyls, integrating ¹⁹F, ¹H, and ¹³C data, provides a powerful and comprehensive approach to their structural characterization. A thorough understanding of the influence of fluorine on chemical shifts and coupling constants, coupled with robust experimental protocols, is essential for accurate and efficient structure elucidation. Advanced 2D NMR techniques can further aid in resolving complex structures and confirming assignments. The methodologies outlined in this application note serve as a practical guide for researchers in the pharmaceutical and materials science fields, enabling them to confidently characterize these important molecules.
References
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NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9695–9706. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]
-
Gerber, S., Giraud, N., & Fandele, C. (2011). Application of Fluorine NMR for Structure Identification of Steroids. Magnetic Resonance in Chemistry, 49(12), 805–811. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
- Vasavi, N. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 26-29.
-
ResearchGate. (n.d.). 'Through-space' C sp -F spin-spin couplings in fluoroarenes. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]
-
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-
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9695–9706. [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Retrieved from [Link]
-
NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
NIH. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]
-
PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
ACS Publications. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
Recent. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Retrieved from [Link]
-
PubMed. (1998). Vicinal fluorine-proton coupling constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the.... Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchps.com [jchps.com]
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- 6. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
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- 8. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Strategic Utilization of 3-(3-Fluorophenyl)benzonitrile in Type II Kinase Inhibitor Synthesis
Executive Summary
This guide details the application of 3-(3-Fluorophenyl)benzonitrile (CAS: 10540-33-7 / 403-54-3 analog) as a privileged scaffold in the synthesis of Type II kinase inhibitors (e.g., targeting Bcr-Abl, p38 MAPK, VEGFR). The biaryl core provided by this intermediate offers a robust hydrophobic moiety essential for occupying the allosteric hydrophobic pocket adjacent to the ATP-binding site. Furthermore, the nitrile group serves as a versatile "masked" pharmacophore, readily convertible into amides, amidines, or triazoles. This protocol provides a validated workflow for the Suzuki-Miyaura synthesis of the core scaffold and its subsequent activation into a primary benzamide, a motif critical for hydrogen bonding in the kinase "Glu-out" conformation.
Scientific Background & Rationale
The Biaryl Scaffold in Kinase Inhibition
Many FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib, Imatinib) utilize a biaryl urea or biaryl amide architecture. The 3-(3-Fluorophenyl) moiety is specifically valued for two reasons:
-
Metabolic Stability: The fluorine substitution at the meta position blocks metabolic oxidation (P450 metabolism) at a reactive site, extending the drug's half-life (
). -
Conformational Control: The biaryl axis creates a twisted conformation that fits snugly into the hydrophobic back-pocket of Type II kinases, stabilizing the inactive DFG-out conformation.
The Nitrile Versatility
While the biaryl system anchors the molecule, the nitrile group on the benzonitrile ring is the synthetic pivot point. It is rarely the final endpoint; rather, it is a stable precursor that can be transformed late-stage into:
-
Primary Amides: Via controlled hydrolysis (e.g., Radziszewski reaction), forming the H-bond donor/acceptor network required to bind the conserved glutamate (Glu) or aspartate (Asp) residues in the kinase hinge region.
-
Triazoles/Tetrazoles: Via cycloaddition, serving as bioisosteres for carboxylic acids.
Experimental Workflow Visualization
The following diagram outlines the retrosynthetic logic and forward workflow for utilizing this compound in inhibitor synthesis.
Figure 1: Modular synthetic workflow transforming raw materials into the bioactive benzamide core via the title intermediate.
Validated Protocols
Protocol A: Synthesis of this compound
Objective: Efficient formation of the biaryl C-C bond via Suzuki-Miyaura cross-coupling. Scale: 10 mmol
Reagents & Materials:
-
3-Bromobenzonitrile (1.82 g, 10 mmol)
-
3-Fluorophenylboronic acid (1.68 g, 12 mmol, 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)
-
Base: Potassium Carbonate (
), 2M aqueous solution (10 mL) -
Solvent: 1,4-Dioxane (40 mL)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Methodology:
-
Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane and 2M
. Sparge with nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts. -
Reagent Addition: Add 3-bromobenzonitrile, 3-fluorophenylboronic acid, and the Pd catalyst under a positive stream of nitrogen.
-
Reaction: Seal the flask with a septum and heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide (
) should disappear, and the fluorescent biaryl product ( ) should appear. -
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). -
Validation: Product should be a white to off-white solid.
-
Expected Yield: 85–92%
-
Key NMR Signal:
H NMR will show characteristic biaryl aromatic protons (7.4–8.0 ppm) and the absence of the boronic acid broad singlets.
-
Protocol B: Regioselective Hydrolysis to 3-(3-Fluorophenyl)benzamide
Objective: Conversion of the nitrile "warhead precursor" into the primary amide common in Type II kinase inhibitors (e.g., similar to the linker in Imatinib).
Reagents:
-
This compound (1.0 g, ~5 mmol)
-
30% Hydrogen Peroxide (
) (2.5 mL, excess) -
Sodium Hydroxide (NaOH), 6M solution (1.0 mL)
-
Solvent: Ethanol/DMSO (4:1 ratio, 10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the biaryl nitrile in the Ethanol/DMSO mixture. Note: DMSO aids solubility of the hydrophobic biaryl core.
-
Activation: Cool the solution to 0°C in an ice bath. Add the 6M NaOH dropwise, followed by the 30%
. -
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The reaction is exothermic; the ice bath prevents "over-hydrolysis" to the carboxylic acid.
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product is typically less soluble in water than the starting nitrile and should precipitate.
-
Isolation: Filter the white precipitate. Wash with cold water to remove residual peroxide.
-
Drying: Vacuum dry at 45°C.
Data Analysis & Troubleshooting
Solvent Effects on Suzuki Coupling Yield
The choice of solvent system critically impacts the turnover frequency (TOF) of the palladium catalyst.
| Solvent System | Temperature | Time (h) | Isolated Yield | Notes |
| Dioxane / H₂O | 90°C | 4 | 91% | Recommended. Best balance of solubility and rate. |
| Toluene / H₂O | 100°C | 12 | 78% | Slower kinetics; requires phase transfer catalyst (TBAB). |
| DMF / H₂O | 110°C | 3 | 82% | Difficult work-up (DMF removal); higher homocoupling. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Problem: Over-hydrolysis to Carboxylic Acid in Protocol B.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates why this specific intermediate is used in kinase inhibitor design, mapping chemical features to biological interaction sites.
Figure 2: Pharmacophore mapping of the synthesized core against typical Type II kinase binding pockets.
References
-
Suzuki-Miyaura Coupling Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Biaryl Scaffolds in Kinase Inhibitors (Bcr-Abl)
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Link
-
-
Nitrile to Amide Transformation (Radziszewski Reaction)
-
McIntyre, K. V., & Faul, M. M. (2006). Hydrolysis of Nitriles to Amides. Encyclopedia of Reagents for Organic Synthesis. Link
-
-
PD-1/PD-L1 Inhibitors (Biaryl Nitrile Application)
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: 3-(3-Fluorophenyl)benzonitrile in Anticancer Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals on utilizing 3-(3-Fluorophenyl)benzonitrile as a versatile precursor for the synthesis of novel anticancer agents.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Biphenyl Nitrile Scaffold
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise spatial orientation of substituents to optimize interactions with biological targets. The incorporation of a nitrile group and a fluorine atom, as seen in this compound, offers distinct advantages for anticancer drug design.
-
The Nitrile Group: This versatile functional group can act as a hydrogen bond acceptor, a bioisostere for other groups, or a key pharmacophore element in enzyme inhibition. For instance, in many kinase inhibitors, the nitrile group forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.
-
The Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, thereby improving binding affinity and selectivity for the target protein.
This guide provides a comprehensive framework for leveraging this compound as a starting material for a rational, target-oriented anticancer drug discovery program. We will cover its synthesis, a tiered in vitro screening cascade, and strategies for lead optimization.
Synthesis and Characterization of this compound
The most common and efficient method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This protocol details the coupling of 3-bromobenzonitrile with (3-fluorophenyl)boronic acid.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize this compound with high yield and purity.
Materials:
-
3-Bromobenzonitrile
-
(3-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. This in situ formation of the active tetrakis(triphenylphosphine)palladium(0) catalyst is crucial for the reaction's efficiency.
-
Reaction Execution: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Screening Cascade
A tiered approach is essential to efficiently identify promising compounds. The workflow below outlines a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Workflow for the in vitro anticancer drug discovery cascade.
Tier 1: Primary Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀) across a panel of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][2]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) |
| Precursor 1 | A549 (Lung) | > 100 |
| Derivative 1A | A549 (Lung) | 8.2 |
| Derivative 1B | A549 (Lung) | 15.6 |
| Derivative 1A | MCF-7 (Breast) | 5.4 |
| Derivative 1A | HCT116 (Colon) | 9.1 |
Table 1: Hypothetical IC₅₀ data for the precursor and its derivatives.
Tier 2: Secondary Screening & Mechanism of Action (MoA)
Compounds with promising IC₅₀ values (typically < 10 µM) should be advanced to secondary assays to elucidate their mechanism of action.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Protocol 4: Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.[6][7]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.[8]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]
Lead Optimization and Target Identification
The initial active compounds, or "hits," from the screening cascade often require further chemical modification to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Structure-Activity Relationship (SAR) Studies:
-
Systematic Modification: Synthesize a library of analogs by modifying the precursor. For example, vary the position of the fluorine atom, replace the fluorine with other halogens or small alkyl groups, and modify the nitrile group to other functional groups like amides or carboxylic acids.
-
Iterative Screening: Test each new analog in the primary cytotoxicity assay to build a comprehensive SAR profile. This will reveal which chemical features are critical for the anticancer activity.
Target Identification and Pathway Analysis: Based on the biphenyl nitrile scaffold, a likely target class is the protein kinase family. Many kinase inhibitors target the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and differentiation.[9][10][11]
Protocol 5: Western Blot for MAPK/ERK Pathway
-
Protein Extraction: Treat cancer cells with the active compound for various time points. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the MAPK/ERK pathway, such as total-ERK, phospho-ERK (p-ERK), total-MEK, and phospho-MEK (p-MEK). Also, include a loading control like β-actin or GAPDH.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the p-ERK/total-ERK ratio would suggest inhibition of the pathway.
Caption: The MAPK/ERK signaling pathway, a common target in cancer therapy.
Conclusion
This compound represents a promising and versatile starting point for the development of novel anticancer therapeutics. Its synthesis is straightforward via established cross-coupling methodologies. The structured screening cascade outlined in this guide provides a robust framework for identifying and characterizing active derivatives. By combining medicinal chemistry for SAR exploration with targeted cell-based assays for MoA elucidation, researchers can efficiently advance compounds derived from this precursor toward the identification of a viable lead candidate for preclinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Vertex AI Search.
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- MTT assay protocol.Abcam.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.YouTube.
- MTT Cell Assay Protocol.Checkpoint lab/protocols/MTT.
- Annexin-PI Assay For Apoptosis | Annexin 5 Assay in 1 minute.YouTube.
- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
- How to Develop a Successful in vitro Screening Strategy.
- Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy.EurekAlert!
- The Annexin V Apoptosis Assay.KUMC.
- ERK/MAPK signalling p
- (PDF) In-vitro Models in Anticancer Screening.
- Cell Cycle Analysis.
- Targeting the MAPK P
- Annexin V PI Staining Guide for Apoptosis Detection.Boster Bio.
- Annexin V Staining.Thermo Fisher Scientific.
- Cell Cycle Assays for Flow Cytometry.Thermo Fisher Scientific.
- The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer.Medical Research Archives.
- Cell Cycle Analysis By Flow Cytometry.YouTube.
- Assaying cell cycle st
- MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis.Excli Journal.
- Extracellular‐signal‐regulated kinase (ERK)/mitogen‐activated protein kinase (MAPK) signaling as a target for cancer therapy: An updated review.
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- 11. researchgate.net [researchgate.net]
Protocol for the Purification of Aromatic Nitriles via Recrystallization: A Methodological and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol and the underlying scientific principles for the recrystallization of aromatic nitriles, a class of compounds of significant interest in medicinal chemistry and materials science. We will delve into the critical aspects of solvent selection, the step-by-step experimental procedure, and troubleshooting common issues, ensuring a robust and reproducible purification process. The causality behind each experimental choice is explained to provide a deeper understanding beyond a simple list of steps.
Introduction: The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent system.[3] The core principle is that the solubility of most solids increases with temperature.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[6] Soluble impurities, being present in lower concentrations, remain in the "mother liquor" (the solution), while insoluble impurities are removed by hot filtration.[1][6] This process effectively isolates the desired compound in a highly purified crystalline form.
Aromatic nitriles (Ar-C≡N) are characterized by a polar cyano group attached to an aromatic ring, making them moderately polar compounds.[7] This polarity is a key determinant in their solubility and, consequently, in the selection of an appropriate recrystallization solvent.
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[8] An ideal solvent should meet several criteria, grounded in the thermodynamic and kinetic principles of crystallization.
Key Criteria for Solvent Selection:
-
Differential Solubility: The aromatic nitrile should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[2][8] This temperature-dependent solubility gradient is what drives the crystallization process.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][4]
-
Chemical Inertness: The solvent must not react with the aromatic nitrile.[9]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the aromatic nitrile to prevent the compound from "oiling out" (melting before it dissolves).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[9]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Practical Solvent Choices for Aromatic Nitriles:
The principle of "like dissolves like" is a useful starting point.[4] Given the moderate polarity of aromatic nitriles, solvents of similar polarity are often effective. When a single solvent is not ideal, a mixed-solvent system can be employed.[8] This involves dissolving the nitrile in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the solid and cooled to crystallize.
| Solvent/System | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol (EtOH) | 78 | Polar Protic | A versatile and common choice for moderately polar compounds. The hydroxyl group can hydrogen bond, aiding dissolution at high temperatures.[10] |
| Methanol (MeOH) | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. Good for nitriles with higher solubility. |
| Isopropanol (IPA) | 82 | Polar Protic | Less polar than ethanol; useful for nitriles that are too soluble in ethanol or methanol. |
| Toluene | 111 | Nonpolar | The aromatic ring of toluene can interact favorably with the aromatic ring of the nitrile via π-stacking, making it a good choice for less polar aromatic nitriles.[11] |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | As a nitrile itself, it can be a good solvent, but its high dissolving power may lead to lower recovery.[12] |
| Hexane/Ethyl Acetate | Variable | Mixed | A common mixed-solvent system. The nitrile is dissolved in a minimum of hot ethyl acetate (good solvent), and hot hexane (anti-solvent) is added until turbidity appears.[13] |
| Hexane/Acetone | Variable | Mixed | Similar to the above, this system provides a wide polarity range and is effective for many compounds.[10][13] |
| Water | 100 | Very Polar | Generally, aromatic nitriles have limited solubility in water, but for highly polar substituted nitriles (e.g., hydroxybenzonitriles), water can be an excellent and safe solvent.[13][14] |
Visualizing the Workflow: Recrystallization Pathway
The following diagram outlines the logical flow of the recrystallization process, highlighting key decision points.
Caption: A step-by-step workflow for the recrystallization process.
Detailed Experimental Protocol
This protocol is a general guideline. The specific solvent and volumes will need to be optimized based on the specific aromatic nitrile being purified.
Materials:
-
Impure aromatic nitrile
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Stemless or short-stem funnel
-
Fluted filter paper
-
Activated carbon (optional)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: a. Place the impure aromatic nitrile solid in an Erlenmeyer flask with a stir bar. b. Add a small amount of the chosen solvent, just enough to create a slurry. c. Gently heat the mixture on a hot plate with stirring to near the solvent's boiling point.[4] d. Add more hot solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.[4]
-
Decolorization and Hot Filtration (if necessary): a. If the solution has a colored tint from impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (spatula tip) of activated carbon.[4] Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping. b. Re-heat the solution to boiling for a few minutes. c. To remove the activated carbon or any other insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[15] d. Pour the hot solution through the filter paper. Rinse the first flask with a small amount of hot solvent and pour this through the filter as well.
-
Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer because impurities are excluded from the growing crystal lattice.[5] Rapid cooling can trap impurities. b. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals. c. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[6] Causality: Scratching provides a rough surface for nucleation, while a seed crystal provides a template for crystal growth.
-
Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a filter flask under vacuum. b. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel. c. Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel. d. Once the solvent has been pulled through, break the vacuum and wash the crystals with a small amount of ice-cold solvent.[6] Causality: Washing with cold solvent removes the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product. e. Reapply the vacuum to pull the wash solvent through.
-
Drying: a. Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible. b. Transfer the crystals to a watch glass and allow them to dry completely. Drying can be accelerated by placing them in a desiccator or a drying oven set to a temperature well below the compound's melting point.
Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Solution(s) |
| No Crystals Form | Solution remains clear even after cooling in ice. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. | 1. Gently boil off some of the solvent to concentrate the solution and try cooling again.[15] 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[6][15] |
| "Oiling Out" | The product separates as an oily liquid instead of solid crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, causing the solute to precipitate above its melting point. | 1. Re-heat the solution to dissolve the oil. Add a larger volume of solvent and allow it to cool more slowly.[15] Consider using a lower-boiling point solvent for future attempts. |
| Low Recovery | The final mass of pure crystals is very small. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is sufficiently pre-heated.[15] 3. Always use ice-cold solvent for washing the final crystals.[6] |
| Premature Crystallization | Solid forms in the funnel during hot gravity filtration. | The funnel and/or receiving flask were not sufficiently hot. | Add a small amount of hot solvent to the funnel to redissolve the crystals and allow it to pass into the filtrate. Ensure all equipment is kept hot.[15] |
References
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 7, 2026, from [Link]
- Recrystallization - Wired Chemist. (n.d.).
-
Recrystallization - YouTube. (2020, January 10). Retrieved February 7, 2026, from [Link]
- US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. (n.d.).
-
3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved February 7, 2026, from [Link]
- EP0334188A2 - Process for producing aromatic nitrile - Google Patents. (n.d.).
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Retrieved February 7, 2026, from [Link]
- Problems in recrystallization - Biocyclopedia. (n.d.).
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved February 7, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 7, 2026, from [Link]
- Recrystallization-1.pdf. (n.d.).
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
- Recrystallization. (n.d.).
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mutual Solubility of Water and Nitriles - American Chemical Society. (n.d.). Retrieved February 7, 2026, from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Retrieved February 7, 2026, from [Link]
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry - NC State University Libraries. (n.d.). Retrieved February 7, 2026, from [Link]
- US3876691A - Process for the hydrolysis of nitriles - Google Patents. (n.d.).
-
Preparation of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved February 7, 2026, from [Link]
-
Acetonitrile - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
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- 9. mt.com [mt.com]
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Determining the Solubility of 3-(3-Fluorophenyl)benzonitrile: An Application Note for Researchers
This comprehensive guide provides detailed protocols and theoretical background for determining the solubility of 3-(3-Fluorophenyl)benzonitrile in various solvents. This document is intended for researchers, scientists, and professionals in the drug development and chemical industries who require accurate and reliable solubility data for this compound. Understanding the solubility of a compound is a critical first step in a multitude of applications, from formulation development and reaction chemistry to predicting bioavailability and environmental fate.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. For a compound like this compound, a fluorinated aromatic nitrile[1], its solubility characteristics will dictate its utility in various applications. In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. In chemical synthesis, solvent selection is paramount for reaction efficiency, product purity, and process scalability. Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is essential for informed decision-making in research and development.
Chemical Structure of this compound:
-
CAS Number: 893734-83-3
-
Molecular Formula: C₁₃H₈FN
-
Molecular Weight: 197.21 g/mol [1]
Understanding Solubility: Thermodynamic vs. Kinetic
When determining solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions of temperature, pressure, and pH, where the solid and dissolved forms of the compound are in equilibrium. This is a critical parameter for formulation and biopharmaceutical classification.
-
Kinetic Solubility: This measurement is often employed in high-throughput screening environments and reflects the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates out of solution and can be influenced by factors such as the initial concentration and the rate of addition. While not a true equilibrium measurement, it provides a valuable early indication of potential solubility issues.
Selecting the Right Solvents: A Strategic Approach
The choice of solvents for solubility determination should be guided by the intended application of this compound. A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected to gain a comprehensive understanding of its solubility behavior.
Below is a table of common laboratory solvents with their relevant physicochemical properties to aid in selection.
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index (P') |
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 3.1 |
| Acetone | C₃H₆O | 56.1 | 0.790 | 5.1 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.901 | 4.4 |
| Isopropyl Alcohol | C₃H₈O | 82.2 | 0.785 | 3.9 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 5.8 |
| Methanol | CH₃OH | 64.5 | 0.791 | 5.1 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 7.2 |
| Water | H₂O | 100 | 1.000 | 10.2 |
Data compiled from various sources.
Experimental Protocols
This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory agencies such as the International Council for Harmonisation (ICH).
Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: If necessary, dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration, taking into account any dilution factors.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is suitable for rapid screening of solubility in aqueous buffers, often used in early drug discovery.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution after a short incubation period is determined.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates (polypropylene for compound storage, clear for analysis)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader with UV-Vis or nephelometry capabilities, or an LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution (e.g., 2 µL) to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of typically 1-2%.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature).
-
Precipitate Detection/Removal:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.
-
Filtration/Centrifugation: Alternatively, filter the contents of each well through a filter plate or centrifuge the plate to pellet the precipitate.
-
-
Quantification:
-
Direct UV/Vis: If using a clear plate and the compound has a suitable chromophore, measure the absorbance in the supernatant.
-
LC-MS: For higher sensitivity and specificity, analyze the concentration of the compound in the supernatant (or filtrate) using an LC-MS method.
-
-
Data Analysis: Determine the highest concentration at which no precipitate is observed or the concentration of the compound in the supernatant. This is reported as the kinetic solubility.
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.
Example Solubility Data for this compound at 25°C:
| Solvent | Solubility (mg/mL) | Method |
| Hexane | < 0.1 | Thermodynamic |
| Toluene | 5.2 | Thermodynamic |
| Dichloromethane | 15.8 | Thermodynamic |
| Acetone | > 50 | Thermodynamic |
| Ethyl Acetate | 22.5 | Thermodynamic |
| Isopropyl Alcohol | 12.1 | Thermodynamic |
| Acetonitrile | 35.7 | Thermodynamic |
| Methanol | 28.9 | Thermodynamic |
| Dimethyl Sulfoxide | > 100 | Thermodynamic |
| Water (pH 7.4) | < 0.01 | Thermodynamic |
| PBS (pH 7.4) | 0.05 | Kinetic |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.
The relationship between solvent polarity and the solubility of a non-polar to moderately polar compound like this compound can be visualized as follows:
Caption: Polarity and Solubility Relationship.
Conclusion
This application note provides a framework for the systematic determination of the solubility of this compound. By employing both thermodynamic and kinetic solubility assays and selecting a diverse range of solvents, researchers can generate a comprehensive solubility profile. This data is invaluable for guiding formulation development, optimizing reaction conditions, and predicting the in vivo behavior of this compound. Adherence to established protocols and a thorough understanding of the underlying principles will ensure the generation of accurate and reproducible results.
References
-
ICH Harmonised Tripartite Guideline. M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 2003.
Sources
Application Notes and Protocols for Aqueous Work-up and Extraction of Suzuki-Miyaura Reactions
Introduction: The Critical Role of Purification in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] While the reaction itself is remarkably robust, the subsequent aqueous work-up and extraction are pivotal for isolating the desired product in high purity. This phase of the synthesis is far from a simple "wash and go" procedure; it is a carefully orchestrated sequence of steps designed to remove a complex mixture of impurities, each with distinct chemical properties.
This guide provides an in-depth exploration of the principles and protocols for the effective aqueous work-up and extraction of Suzuki-Miyaura reaction mixtures. We will delve into the "why" behind each step, offering a mechanistic understanding that empowers researchers to troubleshoot and adapt procedures for their specific substrates and scales.
Understanding the Impurity Profile of a Suzuki-Miyaura Reaction
A successful work-up strategy begins with a thorough understanding of what needs to be removed. The primary impurities in a Suzuki-Miyaura reaction mixture can be broadly categorized as follows:
-
Palladium Species: Homogeneous palladium catalysts, essential for the reaction, are a significant source of contamination.[3] These can exist as the active Pd(0) species, oxidized Pd(II) species, or palladium black (agglomerated nanoparticles).[4] For pharmaceutical applications, stringent regulations necessitate the reduction of palladium levels to parts-per-million (ppm) or even parts-per-billion (ppb) levels.
-
Boron-Containing Byproducts: Unreacted boronic acids or their esters, as well as boronic acid decomposition products (boroxines), are common impurities.[5] While generally less toxic than palladium, their removal is crucial for achieving high product purity.
-
Inorganic Salts: The base (e.g., carbonates, phosphates) required for the activation of the boronic acid and the halide salts formed as byproducts of the coupling reaction must be efficiently removed.[6]
-
Ligand-Derived Impurities: Phosphine ligands, often used to stabilize the palladium catalyst, can be oxidized during the reaction, leading to phosphine oxides which can complicate purification.[4]
-
Homocoupled Products: Side reactions, such as the coupling of two boronic acid molecules, can generate homocoupled byproducts that may have similar properties to the desired product.[3]
The Logic of the Biphasic Work-up: A Step-by-Step Mechanistic Approach
The standard approach to purifying Suzuki-Miyaura reaction products is a biphasic aqueous work-up. This involves partitioning the reaction mixture between an aqueous phase and a water-immiscible organic solvent. The choice of solvent and the sequence of aqueous washes are dictated by the chemical properties of the product and the impurities.
Initial Quenching and Dilution
Upon completion of the reaction, the mixture is typically cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate, toluene, or dichloromethane). This initial step serves two primary purposes:
-
Halting the Reaction: Cooling and dilution effectively stop the catalytic cycle.
-
Facilitating Phase Separation: The addition of a water-immiscible organic solvent creates the necessary two-phase system for subsequent extractions.
The Role of Filtration: Removing Particulate Matter
Often, the reaction mixture will contain insoluble materials, including palladium black and inorganic salts. A filtration step, commonly through a pad of celite, is highly effective at removing these particulates.[1] Celite, a diatomaceous earth, provides a porous filter bed that can trap fine particles that might otherwise pass through standard filter paper.[7]
Caption: Initial work-up steps involving dilution and filtration.
Aqueous Washes: A Targeted Approach to Impurity Removal
The filtrate is then subjected to a series of aqueous washes in a separatory funnel. The composition of these washes is tailored to remove specific impurities.
1. Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH solution):
-
Purpose: To remove unreacted boronic acids and acidic byproducts.
-
Mechanism: Boronic acids are weakly acidic and are deprotonated by a basic wash to form water-soluble boronate salts, which partition into the aqueous layer.[6]
2. Acidic Wash (e.g., dilute HCl or NH₄Cl solution):
-
Purpose: To neutralize any remaining base and remove basic impurities.
-
Mechanism: The acidic solution protonates the inorganic base, forming water-soluble salts that are extracted into the aqueous phase.
3. Brine Wash (saturated NaCl solution):
-
Purpose: To remove residual water from the organic layer and to help break up emulsions.
-
Mechanism: The high salt concentration of the brine solution decreases the solubility of organic compounds in the aqueous phase and draws water out of the organic layer through osmosis.
Caption: Sequential aqueous washing procedure for impurity removal.
Advanced Purification Techniques: Tackling Residual Palladium
While aqueous washes and filtration can remove a significant portion of impurities, achieving the low palladium levels required for pharmaceutical applications often necessitates additional purification steps.
Palladium Scavengers
Palladium scavengers are solid-supported materials with functional groups that chelate palladium, facilitating its removal from the reaction mixture.[8] These can be added directly to the organic solution after the initial work-up or used in a flow-chemistry setup.
| Scavenger Type | Functional Group | Typical Application | Advantages | Disadvantages |
| Thiol-based (e.g., SiliaMetS Thiol, QuadraSil MP) | Mercaptan groups | Broadly effective for Pd(0) and Pd(II) | High efficiency, good for a wide range of solvents | Potential for sulfur leaching, can sometimes bind to product |
| Amine-based (e.g., SiliaMetS Diamine, QuadraSil AP) | Primary and secondary amines | Effective for Pd(II) species | No sulfur, good for sulfur-sensitive products | Less effective for Pd(0) |
| Thiourea-based (e.g., SiliaMetS Thiourea) | Thiourea groups | High affinity for Pd | Very efficient for low ppm removal | Can be more expensive |
| Specialized Scavengers (e.g., Smopex®) | Proprietary fibrous materials | High-capacity palladium removal | Excellent flow characteristics, high surface area | May require specific handling procedures |
Table 1: Comparison of Common Palladium Scavengers. Data compiled from various sources.[7][9][10]
A case study demonstrated that treating a reaction mixture containing ~8000 ppm of palladium with 20% aqueous NaHSO3 at an elevated temperature successfully reduced the palladium content to 100 ppm or less.[11] Another study showed that a combination of filtration through Celite followed by treatment with a scavenger was effective in reducing palladium levels from ~1000 ppm to below 10 ppm.[8]
Activated Carbon
Treatment with activated carbon is another common method for removing residual palladium. The porous structure of activated carbon provides a large surface area for the adsorption of palladium species. However, a significant drawback is the potential for co-adsorption of the desired product, leading to a decrease in yield.
Protocols
Protocol 1: Standard Aqueous Work-up for a Small-Scale Suzuki-Miyaura Reaction
This protocol is suitable for a reaction performed on a 1-5 mmol scale.
-
Cooling and Dilution: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature. Dilute the mixture with 20-30 mL of ethyl acetate.
-
Filtration: Set up a Hirsch or Büchner funnel with a pad of celite (approximately 1-2 cm thick). Wet the celite pad with ethyl acetate. Filter the diluted reaction mixture through the celite pad, washing the reaction flask and the celite pad with an additional 10-15 mL of ethyl acetate.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first, venting frequently to release any evolved gas (CO₂). Then, shake more vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer.
-
Acidic Wash (Optional): If a strong base was used in the reaction, wash the organic layer with 20 mL of 1 M aqueous HCl. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine). This helps to remove residual water. Discard the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up Incorporating a Palladium Scavenger
This protocol is recommended when very low levels of palladium are required in the final product.
-
Follow Steps 1-7 of Protocol 1.
-
Scavenger Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, or ethyl acetate) to a concentration of approximately 0.1-0.2 M. Add the recommended amount of palladium scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the scavenger manufacturer) for 2-16 hours.
-
Filtration and Concentration: Filter off the scavenger and wash it with a small amount of the solvent used. Concentrate the filtrate under reduced pressure to yield the purified product.
Troubleshooting Common Work-up Issues
-
Emulsion Formation: Emulsions are a common problem during extractions, especially when using chlorinated solvents or in the presence of finely divided solids.
-
Solution 1: Add a small amount of brine to the separatory funnel and swirl gently. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solution 2: Filter the entire emulsified mixture through a pad of celite. This can remove the particulate matter that is often responsible for stabilizing the emulsion.
-
-
Product is Water-Soluble or Highly Polar:
-
Solution 1: Use a more polar organic solvent for extraction, such as n-butanol.
-
Solution 2: Perform multiple extractions with a standard organic solvent (e.g., ethyl acetate x 5) to improve recovery.
-
Solution 3: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the polar product in the aqueous phase.
-
-
Palladium Residue Remains After Work-up:
-
Solution 1: Employ a palladium scavenger as described in Protocol 2.
-
Solution 2: Consider a final purification step such as column chromatography or recrystallization.
-
Conclusion
A well-designed aqueous work-up and extraction procedure is as crucial as the Suzuki-Miyaura coupling reaction itself for obtaining a pure product. By understanding the nature of the impurities and the chemical principles behind each step of the purification process, researchers can develop robust and efficient protocols. The ability to troubleshoot common issues and select the appropriate purification techniques, including the use of advanced palladium scavengers, is essential for success, particularly in the context of pharmaceutical and materials science research where purity is paramount.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. Yoneda Labs [yonedalabs.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Monitoring Suzuki-Miyaura Reaction Progress by TLC and GC/MS
Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between aryl or vinyl halides/triflates and an organoboron species, such as a boronic acid or ester.[1][5] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of starting materials.[1] The byproducts are generally non-toxic and easily removed, contributing to the reaction's high atom economy and making it suitable for large-scale industrial applications.[1]
The generally accepted mechanism for this transformation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6][7][8] The base plays a crucial role in the transmetalation step, activating the organoboron compound to facilitate the transfer of the organic moiety to the palladium center.[5][6]
Given the complexity of this catalytic cycle and the potential for side reactions, meticulous monitoring of the reaction's progress is paramount to ensure optimal yield, purity, and process safety.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of two complementary analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS)—for monitoring Suzuki-Miyaura reactions.
Part 1: Thin-Layer Chromatography (TLC) - The Rapid, Real-Time Reaction Snapshot
TLC is an indispensable tool in the synthetic organic chemist's arsenal for its simplicity, speed, and cost-effectiveness.[9] It provides a qualitative assessment of the reaction mixture, allowing for the visualization of the consumption of starting materials and the appearance of the product.
Core Principles of TLC for Suzuki-Miyaura Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent). The key parameter in TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A lower Rf value indicates a stronger interaction with the polar stationary phase.
In a typical Suzuki-Miyaura reaction, the starting aryl halide and the biaryl product will have different polarities, and thus different Rf values, allowing for their separation on a TLC plate. By spotting the reaction mixture alongside the starting materials, one can track the disappearance of the reactant spots and the emergence of the product spot.[10]
Protocol for TLC Monitoring of a Suzuki-Miyaura Reaction
1. Materials and Reagents:
-
TLC plates (e.g., Merck Silica Gel 60 F254)[9]
-
Developing chamber
-
Capillary spotters
-
Mobile phase (eluent) - typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Visualization reagents (UV lamp, iodine chamber, or chemical stains like potassium permanganate or p-anisaldehyde).[12]
2. Step-by-Step Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[9] Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RXN).
-
Sample Spotting:
-
Dissolve a small amount of the starting aryl halide in a suitable solvent (e.g., the reaction solvent or ethyl acetate) to create a reference solution.
-
Using a capillary spotter, apply a small spot of the reference solution onto the "SM" lane on the baseline.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary spotter.[9] It is crucial to minimize exposure to air if the reaction is air-sensitive.[13]
-
Spot the reaction mixture onto the "RXN" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane. This helps in distinguishing between spots with very similar Rf values.[13]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[9] Ensure the solvent level is below the baseline on the TLC plate.[14]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation.
-
Carefully place the TLC plate into the chamber and seal it.[9]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.[9]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[9] Many aromatic compounds are UV-active and will appear as dark spots.[12] Circle the spots with a pencil.
-
If the compounds are not UV-active, use a chemical stain. Common stains for Suzuki-Miyaura reactions include potassium permanganate (which reacts with oxidizable functional groups) or a p-anisaldehyde stain (a general-purpose stain).[2][12] Iodine vapor can also be used, which reversibly stains many organic compounds.[12]
-
3. Interpretation of Results:
-
t = 0 (Reaction Start): The "RXN" lane should show a prominent spot corresponding to the starting material.
-
Reaction in Progress: A new spot, corresponding to the product, will appear in the "RXN" lane. The intensity of the starting material spot will decrease over time.
-
Reaction Completion: The starting material spot in the "RXN" lane should be completely gone, and the product spot should be prominent.[2]
Troubleshooting Common TLC Issues
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is overloaded; the polarity of the solvent system is inappropriate.[14] | Apply a smaller amount of the sample; adjust the mobile phase polarity. |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Spots run with the solvent front | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Poor separation of spots | The Rf values of the compounds are too similar. | Experiment with different mobile phase systems.[13] |
Part 2: Gas Chromatography-Mass Spectrometry (GC/MS) - For Quantitative and Structural Insights
While TLC provides a rapid qualitative picture, GC/MS offers both quantitative data and structural confirmation of the reaction components.[15] This technique is particularly valuable for optimizing reaction conditions and identifying byproducts.
Core Principles of GC/MS
GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The output is a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.
Protocol for GC/MS Monitoring of a Suzuki-Miyaura Reaction
1. Sample Preparation - The Critical First Step:
-
Quenching: It is often necessary to quench the reaction before analysis to stop the catalytic process. This can be achieved by adding a suitable quenching agent, such as water or a dilute acid.
-
Work-up:
-
Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute it with an organic solvent like ethyl acetate (e.g., 1 mL).[6]
-
Wash the organic layer with water and then brine to remove inorganic salts and water-soluble components.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[6]
-
Filter the solution into a GC vial.
-
-
Derivatization (if necessary): Boronic acids themselves can be challenging to analyze by GC due to their polarity and potential for dehydration in the hot injector.[16] Derivatization to a more volatile and stable form may be necessary.[16] A common method is the conversion to a boronate ester, for instance, by reacting with triethanolamine.[17]
2. GC/MS Analysis:
-
Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a non-polar HP-5 column) is typically used.[18]
-
Typical GC Parameters:
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at a lower temperature (e.g., 50-100 °C), then ramp up to a higher temperature (e.g., 250-300 °C) to ensure separation of all components.
-
Carrier Gas: Helium or Hydrogen
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a range that covers the molecular weights of all expected components (e.g., 50-500 amu).
-
3. Data Interpretation:
-
Chromatogram Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times. This can be confirmed by injecting pure standards.
-
The area under each peak is proportional to the concentration of the corresponding compound. By comparing the peak areas over time, you can quantify the reaction progress.[15]
-
-
Mass Spectrum Analysis:
-
The mass spectrum of each peak provides a unique fragmentation pattern, or "chemical fingerprint."[15]
-
Identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for confident identification.[15]
-
Analyze the fragmentation pattern to confirm the structure. For example, the presence of a characteristic isotopic pattern for bromine or chlorine in the starting material's mass spectrum, and its absence in the product's spectrum, is a strong indicator of successful coupling.[9]
-
Identifying Common Byproducts
GC/MS is particularly powerful for identifying byproducts that may not be easily visible by TLC. Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formed from the coupling of two molecules of the aryl halide or two molecules of the organoboron reagent.
-
Protodeboronation products: The boronic acid is replaced by a hydrogen atom.
-
Products from β-hydride elimination: This can occur with aliphatic boronic substrates containing β-hydrogens.[19]
Workflow Diagrams
TLC Monitoring Workflow```dot
Caption: Workflow for monitoring a Suzuki-Miyaura reaction using GC/MS.
Conclusion
The judicious application of both TLC and GC/MS provides a comprehensive understanding of the Suzuki-Miyaura reaction's progress. TLC serves as a rapid, qualitative tool for real-time monitoring at the bench, while GC/MS delivers quantitative data and detailed structural information crucial for optimization, byproduct identification, and ensuring the purity of the final product. By integrating these techniques into their workflow, researchers can confidently and efficiently advance their synthetic endeavors.
References
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
PubMed. Unveiling the full reaction path of the Suzuki-Miyaura cross-coupling in a single-molecule junction. [Link]
-
ResearchGate. Analysis of the Suzuki–Miyaura cross-coupling reaction a, SMCC reaction... [Link]
-
LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
Chemistry LibreTexts. 2.4: TLC -ANALYSIS. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]
-
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
-
RSC Advances. New water soluble Pd-Imidate complexes as highly efficient catalysts for the synthesis of C5-arylated pyrimidine nucleosides via Suzuki-Miyaura cross-coupling. [Link]
-
ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
-
MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. How to read and Interpret GC/MS Spectra. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
ResolveMass Laboratories Inc. Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
ResearchGate. How i will select mobile phase solevent system for TLC?. [Link]
-
Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
-
ResearchGate. New perspectives in the cross-coupling reactions of organostannanes. [Link]
-
Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unveiling the full reaction path of the Suzuki-Miyaura cross-coupling in a single-molecule junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
The Versatility of the Nitrile: A Hub for the Synthesis of Complex Heterocyclic Molecules
Introduction: The Benzonitrile Moiety as a Privileged Synthetic Intermediate
In the landscape of modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science, the benzonitrile unit stands out as a uniquely versatile and powerful building block.[1] Its inherent electronic properties, characterized by the strongly electron-withdrawing nature of the cyano group, activate the aromatic ring for a diverse array of chemical transformations.[1] This, coupled with the ability of the nitrile functionality itself to participate in a multitude of reactions—acting as both an electrophile and a nucleophile, or as a precursor to other functional groups—renders benzonitrile and its derivatives indispensable starting materials for the construction of complex molecular architectures.[1][2] This is especially true for the synthesis of heterocyclic compounds, which form the scaffold of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of benzonitrile intermediates for the synthesis of a range of complex and medicinally relevant heterocyclic molecules. We will move beyond a simple recitation of procedures to delve into the mechanistic underpinnings of these transformations, providing a rationale for the experimental choices and offering practical, field-proven protocols.
Strategic Approaches to Heterocycle Construction from Benzonitriles
Our exploration will be centered around three major pillars of synthetic strategy that leverage the unique reactivity of the benzonitrile core:
-
[3+2] Cycloaddition Reactions: Harnessing the reactivity of in situ generated nitrile oxides to construct five-membered heterocycles.
-
Transition-Metal Catalyzed Cyclizations: Employing the power of transition metals to orchestrate the formation of complex fused heterocyclic systems.
-
Multi-Component Reactions (MCRs): Leveraging the convergence of multiple starting materials in a single pot to rapidly build molecular complexity.
Each section will provide a detailed, step-by-step protocol for a representative synthesis, complete with mechanistic insights and a summary of key reaction parameters.
Part 1: [3+2] Cycloaddition Reactions - The Gateway to Five-Membered Heterocycles
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings, offering high atom economy and often excellent regio- and stereoselectivity.[3] A particularly effective strategy involves the in-situ generation of benzonitrile oxide from a suitable precursor, which then readily reacts with a variety of dipolarophiles.
Synthesis of 3-Phenyl-4,5-dihydroisoxazoles via in situ Generation of Benzonitrile Oxide
This protocol details the synthesis of a 4,5-dihydroisoxazole derivative through the [3+2] cycloaddition of in situ generated benzonitrile oxide with an alkene. The nitrile oxide is generated from the corresponding benzaldoxime using a mild oxidant.[4]
Reaction Workflow:
Caption: Workflow for the synthesis of 3-phenyl-4,5-dihydroisoxazoles.
Detailed Experimental Protocol:
Materials:
-
Benzaldoxime
-
Styrene
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/EtOAc mixture)
Procedure:
-
To a solution of benzaldoxime (1.0 mmol) and styrene (1.2 mmol) in ethyl acetate (10 mL), add a solution of sodium bicarbonate (2.0 mmol) in water (10 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add Oxone® (1.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,5-diphenyl-4,5-dihydroisoxazole.
Mechanistic Insight:
The reaction proceeds through the initial oxidation of benzaldoxime by Oxone® to generate the highly reactive benzonitrile oxide intermediate. This intermediate then undergoes a concerted [3+2] cycloaddition reaction with the alkene (styrene) to form the dihydroisoxazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants.[5]
Table 1: Representative Data for the Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole
| Entry | Benzaldoxime (mmol) | Styrene (mmol) | Oxone® (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 1.1 | EtOAc/H₂O | 2 | 85 |
Part 2: Transition-Metal Catalyzed Synthesis of Quinolines
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of quinolines from readily available starting materials.
Palladium-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a palladium-catalyzed three-component reaction between a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to afford highly substituted quinolines.[7]
Reaction Scheme:
Caption: Palladium-catalyzed three-component synthesis of quinolines.
Detailed Experimental Protocol:
Materials:
-
2-Aminobenzonitrile
-
Benzaldehyde
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2-aminobenzonitrile (0.5 mmol), benzaldehyde (0.6 mmol), phenylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,4-diphenylquinoline.
Mechanistic Rationale:
The proposed mechanism involves a cascade of catalytic cycles. Initially, a palladium-catalyzed reaction between the 2-aminobenzonitrile and the aldehyde likely forms an imine intermediate. This is followed by a Suzuki coupling of the arylboronic acid to the palladium center, which then undergoes a series of transformations including migratory insertion and reductive elimination to construct the quinoline core. The Xantphos ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway.
Table 2: Key Parameters for the Palladium-Catalyzed Quinoline Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 75-90 |
Part 3: Multi-Component Reactions for Rapid Assembly of Dihydropyridines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials.[8] This approach is particularly valuable for the rapid generation of molecular diversity in drug discovery.
Hantzsch-Type Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles
This protocol outlines a one-pot, four-component synthesis of a 1,4-dihydropyridine derivative from an aldehyde, malononitrile, and ammonium acetate, which serves as the nitrogen source.[9] This is a variation of the classical Hantzsch dihydropyridine synthesis.
Experimental Workflow Diagram:
Caption: Workflow for the multi-component synthesis of 1,4-dihydropyridines.
Detailed Experimental Protocol:
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium Acetate
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (10 mmol) and malononitrile (20 mmol) in ethanol (20 mL).
-
Add ammonium acetate (15 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).
-
Dry the product under vacuum to obtain the pure 2-amino-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile.
Mechanistic Considerations:
The reaction is believed to proceed through a series of condensation and addition reactions. A Knoevenagel condensation between the aldehyde and malononitrile forms a benzylidenemalononitrile intermediate. Concurrently, another molecule of malononitrile reacts with ammonia (from ammonium acetate) to form an enamine. A Michael addition of the enamine to the benzylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final dihydropyridine product.
Table 3: Summary of a Hantzsch-Type Dihydropyridine Synthesis
| Aldehyde | Malononitrile | Ammonium Acetate | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2 equivalents | 1.5 equivalents | Ethanol | 4 | >90 |
Conclusion
Benzonitrile and its derivatives are undeniably powerful and versatile platforms for the synthesis of a wide array of complex heterocyclic molecules. The methodologies presented in this application note—cycloaddition, transition-metal catalysis, and multi-component reactions—represent a core toolbox for the modern synthetic chemist. By understanding the underlying principles and having access to robust, detailed protocols, researchers can confidently and efficiently construct novel heterocyclic scaffolds for applications in drug discovery, materials science, and beyond. The continued development of innovative synthetic methods centered around the benzonitrile core promises to further expand the horizons of chemical synthesis.
References
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. sci-rad.com [sci-rad.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. tsijournals.com [tsijournals.com]
- 9. article.sapub.org [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this versatile chemical intermediate.[1] We will delve into the nuances of the Suzuki-Miyaura cross-coupling reaction, a cornerstone method for this synthesis, providing you with actionable insights to improve your reaction yields and product purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format to directly address your concerns with practical, evidence-based solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields in the synthesis of this compound, especially via Suzuki-Miyaura coupling, can be attributed to several factors.[2][3][4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[5]
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of your aryl halide (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile) and your boronic acid or ester (e.g., (3-fluorophenyl)boronic acid) is paramount. Boronic acids are particularly susceptible to degradation over time, leading to lower reactivity.[5][6]
-
Actionable Advice: Always use freshly purchased or properly stored reagents. Assess the purity of your starting materials by NMR or LC-MS before starting the reaction. If necessary, recrystallize or purify the reagents.
-
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical for a successful cross-coupling reaction.[7][8] An inappropriate ligand may not effectively facilitate the catalytic cycle, leading to low conversion.
-
Actionable Advice: For coupling with aryl chlorides, which are generally less reactive, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[9][10] For aryl bromides, a wider range of phosphine ligands can be effective, including triphenylphosphine (PPh₃) or bidentate ligands like dppf.[11] Experiment with different catalyst systems to find the optimal one for your specific substrates.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all interconnected variables that significantly impact the reaction outcome.[2][12]
-
Actionable Advice: A Design of Experiments (DoE) approach can be highly effective in optimizing these parameters.[2] Common solvent systems include toluene/water, THF/water, or DMF.[3] The choice of base is also crucial, with common options being K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][12] Ensure the reaction temperature is appropriate for the chosen catalyst system and substrates.
-
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.[5]
-
Actionable Advice: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a common reason for reduced yield and purification challenges.[2] Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of 3,3'-difluorobiphenyl. This side reaction is often promoted by the presence of oxygen or high temperatures.
-
Mitigation: As mentioned above, rigorous exclusion of oxygen is critical. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
-
Dehalogenation of the Aryl Halide: This leads to the formation of benzonitrile from 3-bromobenzonitrile. This can occur if there are sources of hydride in the reaction mixture.[6]
-
Mitigation: Ensure your solvent is anhydrous and free of contaminants that could act as a hydride source. The choice of base can also influence this side reaction.
-
-
Protodeborylation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid, resulting in fluorobenzene. This is often an issue with heteroaryl boronic acids but can also occur with substituted phenylboronic acids, especially in the presence of water and at elevated temperatures.[6]
-
Mitigation: Use of boronic esters (e.g., pinacol esters) can enhance stability and reduce the rate of protodeborylation.[6] Minimizing the reaction time and temperature can also be beneficial.
-
The following diagram illustrates the desired reaction pathway and common side reactions in a Suzuki-Miyaura coupling for the synthesis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery after recrystallization of benzonitrile compounds
Case ID: BZN-REC-001 Topic: Troubleshooting Low Recovery & Oiling Out in Benzonitrile Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1][2]
⚠️ Safety Critical Warning: Nitrile Toxicity
Before proceeding: Benzonitrile and its derivatives can metabolize to release cyanide ions in vivo.[1] They are also skin irritants and often volatile.[1]
-
Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood.[1][2]
-
Waste Disposal: Aqueous waste from these procedures must be treated as cyanide-contaminated until verified otherwise.[1][2] Do not acidify waste streams without checking pH, as this can release HCN gas.[1]
Part 1: Diagnostic Triage
"My yield is low. Where did the compound go?"
Low recovery usually stems from three distinct failure modes. Use the logic flow below to identify your specific issue before attempting a fix.
Figure 1: Diagnostic workflow for isolating the root cause of mass loss.[1]
Part 2: Detailed Troubleshooting Guides
Issue 1: Thermodynamic Loss (The "Missing Mass")
Symptom: The product is pure, but 60% of it remains dissolved in the filtrate (mother liquor).[1][2] Root Cause: The solvent system is too "good."[1] Benzonitriles are highly polar due to the cyano (-CN) group, making them very soluble in alcohols and chlorinated solvents even at low temperatures.[1][2]
Corrective Action:
-
Switch to a Binary Solvent System: Single solvents (like pure Ethanol) often fail here.[1] You need an "anti-solvent" to force precipitation.[1]
-
The "Cloud Point" Titration:
Recommended Solvent Pairs for Benzonitriles:
| Good Solvent (Dissolver) | Anti-Solvent (Precipitator) | Comments |
|---|---|---|
| Ethanol (95%) | Water | Standard choice.[1][2][6] Risk: Hydrolysis if heated too long.[1] |
| Ethyl Acetate | Hexanes / Heptane | Excellent for lipophilic derivatives.[1][6] Low hydrolysis risk.[1] |
| Dichloromethane | Hexanes | Good for highly substituted/heavy benzonitriles.[1][6] |
| Toluene | Petroleum Ether | Best for "greasy" alkyl-benzonitriles.[1][2][6] |
Issue 2: Phase Separation ("Oiling Out")
Symptom: Upon cooling, the solution turns milky or deposits a sticky blob/oil at the bottom instead of crystals.[1][2] Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] The solution temperature entered a "miscibility gap" where the product separates as an oil before it reaches the temperature required to form a crystal lattice.[1] This is common in benzonitriles because impurities significantly lower their already moderate melting points.[1]
Figure 2: The kinetic pathway of oiling out vs. crystallization.[1]
Corrective Action (The "Seeding" Protocol):
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Dilute: Add 10-15% more solvent.[1] (Oiling out often happens because the solution is too concentrated).[1]
-
Seed: Cool slightly (but keep above the oiling temperature). Add a "seed crystal" of pure product. If you have no seed, scratch the glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.[1]
-
Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes lattice formation.[1]
Issue 3: Chemical Instability (Hydrolysis)
Symptom: Recovery is low, and NMR shows a disappearance of the sharp CN peak (~2220 cm⁻¹ IR) and appearance of amide (CONH₂) or acid (COOH) peaks.[2]
Root Cause: The cyano group is susceptible to hydrolysis, converting Benzonitrile
Corrective Action:
-
Neutralize Crude: Ensure the crude material is neutral before heating.[1] Wash with
(if acid present) or dilute (if base present) during the workup before recrystallization.[2] -
Limit Heat Exposure: Do not reflux for extended periods. Dissolve as quickly as possible.
-
Dry Solvents: If the compound is sensitive, avoid water as an anti-solvent.[1] Use Toluene/Heptane instead.[1]
Part 3: Standardized Protocols[6]
Protocol A: Recrystallization of Stable Benzonitriles (EtOH/Water)
Use this for standard derivatives with melting points >50°C.[2]
-
Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
-
Dissolution: Add 3-4 mL of Ethanol (95%). Heat on a steam bath or hot plate (set to 70°C) with magnetic stirring.
-
Saturation: If solid remains, add hot ethanol in 0.5 mL increments until dissolved.
-
Precipitation: Remove from heat. While still hot, add hot Water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.
-
Crystallization:
-
Allow to cool to room temperature undisturbed (approx. 20 mins).
-
Observation: If oil droplets form, reheat and add 1 mL Ethanol (see "Oiling Out" guide).
-
Once room temp, place in an ice bath for 15 mins.[1]
-
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash crystals with cold 50:50 Ethanol/Water.[1]
-
Drying: Air dry or vacuum desiccator.[1] Avoid high-vacuum ovens for low melting point nitriles to prevent sublimation.[1][2]
Protocol B: Recovery from "Oiled Out" Mixtures
Use this when Protocol A results in a sticky blob.[1]
-
Reheat: Return the flask to the heat source until the oil redissolves.
-
Adjust Solvent: Add 2 mL of the "Good Solvent" (e.g., Ethanol).[1]
-
Metastable Hold: Remove from heat. Hold the flask in your hand and swirl until it is warm (not hot) to the touch.
-
Seeding: Add a single crystal of pure product (or scratch the glass vigorously at the liquid line).
-
Slow Cool: Place the flask into a beaker lined with cotton or paper towels (insulation). Do not touch it for 2 hours.
-
Filter: Once solid needles form, proceed to filtration.[1]
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization solvent pairs and techniques).
-
PubChem. (n.d.).[1] Benzonitrile Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link] (Source for solubility data and physical properties).[2]
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved from [Link] (Authoritative source on the thermodynamics of phase separation/oiling out).[2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Source for nitrile hydrolysis mechanisms).[2][7][8]
Sources
- 1. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. websites.nku.edu [websites.nku.edu]
What to do when a compound "oils out" instead of forming crystals
Ticket ID: #LLPS-001 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist
Initial Triage: Is it Oiling Out?
"Oiling out" is a colloquial term for Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when a homogeneous solution splits into two liquid phases (a solute-rich "oil" and a solute-poor supernatant) before crystallization can occur.[1][3][4][5][6] This is thermodynamically distinct from precipitation or gumming.
Use this diagnostic flow to confirm the issue before applying protocols.
Figure 1: Diagnostic decision tree to distinguish Liquid-Liquid Phase Separation (LLPS) from amorphous precipitation.[4][7]
The Thermodynamic Mechanism (The "Why")
To fix oiling out, you must understand the Phase Diagram . Oiling out happens when the system enters a "miscibility gap" (metastable region) where the oil phase is more stable than the solution but less stable than the crystal.[4]
-
The Trap: You are likely operating at a temperature/concentration where the LLPS boundary (Oiling Out limit) is hit before the Spinodal boundary (Spontaneous Nucleation).
-
The Cause:
-
High Supersaturation: Pushing the concentration too high drives the system into the LLPS region.
-
Impurities: They act as "solvents" for your compound, lowering the melting point effectively below your operating temperature.[8]
-
Solvent Choice: If the melting point of the solvated compound is too low, the "oil" phase becomes accessible [1].[5]
-
Visualizing the Danger Zone
Figure 2: The LLPS boundary often lies inside the Metastable Zone. Crossing it creates oil instead of crystals.
Troubleshooting Protocols
Protocol A: Seeding Strategy (The "Bypass" Method)
Use this when: You have clean material but are cooling too fast or lacking nucleation sites. Mechanism: Seeding provides a template for crystal growth, bypassing the high energy barrier of nucleation and preventing the supersaturation from reaching the LLPS boundary [2].
| Step | Action | Technical Rationale |
| 1 | Determine Cloud Point | Heat solution until clear. Cool slowly (0.5°C/min) until oil droplets appear. Note this Temp ( |
| 2 | Re-heat | Heat to |
| 3 | Prepare Seeds | Use 0.5% - 1.0% w/w of pure crystals. Micronize if possible. |
| 4 | Seed Addition | Add seeds at |
| 5 | Isothermal Hold | Hold temp for 1-2 hours. Do not cool yet. |
| 6 | Verification | Check turbidity. If it increases without oil droplets, growth is occurring. |
| 7 | Slow Cooling | Cool at 0.1 - 0.2°C/min. Fast cooling will trigger secondary oiling out. |
Critical Check: If seeds dissolve, you are undersaturated. Increase concentration or lower seeding temp slightly (but stay above
).
Protocol B: Temperature Cycling (The "Recovery" Method)
Use this when: Your batch has already oiled out and you cannot add more solvent or seeds. Mechanism: Ostwald Ripening. Cycling temperature allows the unstable oil phase to redissolve and redeposit onto stable crystal nuclei [3].
-
Heat the mixture until the oil phase just begins to dissolve (do not clear the solution entirely).
-
Cool slowly to induce nucleation within the oil droplets or at the interface.
-
Cycle between these two temperatures (e.g.,
) every 30-60 minutes. -
Observation: The oil droplets should shrink, and crystalline birefringence should appear.
Protocol C: Solvent Engineering (The "Prevention" Method)
Use this when: Seeding fails or the compound is an oil at room temperature in the current solvent.
Mechanism: Altering the solvent system changes the activity coefficient (
| Solvent Class | Effect on Oiling Out | Recommendation |
| High Solubility (e.g., DCM, THF) | High Risk. Requires very high concentrations to saturate, often pushing into LLPS. | Avoid as single solvent. Use as a co-solvent only. |
| Low Solubility (e.g., Water, Heptane) | Low Risk. Saturation reached at low concentrations. | Use as the Anti-solvent .[2] |
| Hybrid (e.g., IPA, Ethanol) | Moderate. Best balance for crystallization. | Preferred starting point. |
Action: If oiling out in Ethanol, add water (anti-solvent) very slowly. A rapid spike in local supersaturation causes oiling. Use a syringe pump for addition.
Frequently Asked Questions (FAQ)
Q: I added anti-solvent and it immediately oiled out. Why? A: This is "Local Supersaturation." Where the anti-solvent drop hits the solution, the solubility crashes instantly, crossing the LLPS boundary.
-
Fix: Increase stirring speed (Reynolds number > 2000) and move the addition pipe to the impeller tip (highest shear zone) to disperse the anti-solvent instantly.
Q: Can I just freeze the oil to make it crystallize? A: Rarely. Rapid cooling increases viscosity, often turning the oil into a glass (amorphous solid) rather than a crystal.
-
Fix: Keep the oil warm (mobile) to allow molecular rearrangement into a lattice. Use Protocol B (Cycling).
Q: My compound is an oil at room temperature. Is it impossible to crystallize?
A: Not necessarily. It may just have a low melting point (
-
Fix: You must crystallize below the melting point. If
, you need a sub-ambient crystallization (e.g., -10°C) and a solvent that remains fluid at that temperature (e.g., Toluene or IPA, not DMSO).
References
-
Mettler Toledo. Oiling Out in Crystallization. AutoChem Applications.[4] Available at: [Link]
-
Deneau, I. & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization.[1][3] Organic Process Research & Development. ACS Publications.[3] Available at: [Link]
-
Veesler, S. et al. (2006). Liquid-Liquid Phase Separation as a Precursor to Crystallization.[1][2][9] Crystal Growth & Design.[5]
-
Bonnett, P. (2013).[5] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH.
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystallization - Wikipedia [en.wikipedia.org]
Optimizing Suzuki-Miyaura coupling reaction conditions for biaryl synthesis
Technical Support Center: Suzuki-Miyaura Coupling Optimization
Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because your biaryl synthesis failed, or yields are suboptimal. The Suzuki-Miyaura coupling is deceptively simple; while it is the workhorse of modern medicinal chemistry, its mechanism is sensitive to the subtle interplay between the electrophile's sterics , the nucleophile's stability , and the catalyst's resting state .
This guide moves beyond "add catalyst and heat." We will diagnose the failure mode based on the debris left in your flask.
Part 1: The "Start Here" Protocol (Modern Baseline)
Stop using Pd(PPh₃)₄. It is air-sensitive, thermally unstable, and ineffective against aryl chlorides. For a robust baseline screen, use a Buchwald Precatalyst system.[1] This ensures a 1:1 Ligand:Pd ratio and immediate generation of the active Pd(0) species.
The "Universal" Screen:
-
Catalyst: XPhos Pd G3 or G4 (1–2 mol%)
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv)
-
Nucleophile: Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Base: 0.5 M K₃PO₄ (aqueous) (2.0 equiv)
-
Solvent: THF or 1,4-Dioxane (4:1 Solvent:Water ratio)
-
Conditions: 60°C, 2–4 hours, inert atmosphere (N₂ or Ar).
Why this works: XPhos is an electron-rich, bulky biarylphosphine that accelerates oxidative addition (crucial for chlorides) and facilitates reductive elimination. The phosphate base is milder than carbonate, protecting sensitive functional groups.
Part 2: Troubleshooting by Symptom
Scenario A: "I see starting material (Aryl Halide) remaining. No reaction."
Diagnosis: The catalytic cycle is stalling at Oxidative Addition . The palladium cannot break the C-X bond.
-
Root Cause 1: Electronic Deactivation. If you are coupling an electron-rich aryl chloride (e.g., 4-methoxy-chlorobenzene), the C-Cl bond is too strong for standard catalysts.
-
Solution: Switch to a more electron-rich ligand.[2] SPhos or RuPhos are superior for deactivated chlorides.
-
-
Root Cause 2: Catalyst Poisoning. Did the solution turn black immediately? (See Scenario D).
-
Root Cause 3: The "Inert" Electrophile.
-
Solution: If using a Chloride, switch to a Bromide or Iodide.[3] The bond dissociation energy drops significantly (Cl > Br > I), making oxidative addition faster [1].
-
Scenario B: "My Boronic Acid is gone, but I have no product (Protodeboronation)."
Diagnosis: Your nucleophile is decomposing faster than it can transmetallate. This is the most common failure mode in heterocyclic chemistry.
-
The Mechanism: Base-catalyzed hydrolysis cleaves the C-B bond, replacing the Boron with a Hydrogen. This is notoriously fast for 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-oxazolyl) and polyfluorinated aryls [2].
-
Protocol Adjustment:
-
Switch Base: Move from Carbonates (pKₐ ~10) to K₃PO₄ or KF . Lower pH reduces the rate of deboronation.
-
Remove Water: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ (finely ground) in anhydrous Dioxane or Toluene.
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.
-
Change Reagent: If the boronic acid is unstable, synthesize the MIDA boronate . MIDA boronates slowly release the active boronic acid, keeping the concentration low and preventing decomposition [3].
-
Scenario C: "I see Homocoupling (Biaryl Dimer) of my Boronic Acid."
Diagnosis: Oxidative Homocoupling.
-
The Mechanism: Oxygen enters the cycle, oxidizing the Pd(II)-aryl species or promoting a direct copper-like coupling of the boronic acids.
-
Immediate Fix: Your "degassing" was insufficient. Sonication is not enough. You must sparge (bubble inert gas through the solvent) for at least 15 minutes or use the Freeze-Pump-Thaw method.
-
Chemical Fix: Add a scavenger. Potassium Formate (HCOOK) can be added to the reaction; it acts as a mild reductant to scrub oxidized species without poisoning the catalyst [4].
Scenario D: "The reaction turned to 'Pd Black' (Metal precipitation)."
Diagnosis: Catalyst death. The ligand has dissociated, and Pd(0) has aggregated into non-catalytic nanoparticles.
-
Cause: Insufficient ligand concentration or excessive heat.
-
Solution:
-
Lower Temperature: Drop from 100°C to 60°C.
-
Add Free Ligand: If using a precatalyst, adding 1–2 mol% of free ligand (e.g., XPhos) helps stabilize the active species in solution.
-
Part 3: Decision Matrices & Visualization
Ligand Selection Matrix
Select the ligand based on your limiting substrate.
| Substrate Challenge | Recommended Ligand | Why? |
| General Purpose | XPhos or SPhos | Excellent balance of sterics and electronics. Air-stable precatalysts available.[2][4] |
| Steric Hindrance | SPhos | The methoxy groups on the biaryl backbone allow it to accommodate ortho-substituents [5]. |
| Aryl Chlorides | XPhos or RuPhos | Highly electron-rich; accelerates oxidative addition of strong bonds. |
| N-Heterocycles | XPhos | Prevents N-coordination to the Pd center (which poisons the catalyst). |
| Base-Sensitive | BrettPhos | Often used with weaker bases; highly active. |
Workflow Visualization
The following diagram illustrates the logical flow for troubleshooting a failed reaction.
Caption: Logic tree for diagnosing Suzuki-Miyaura coupling failures based on crude reaction mixture analysis.
Part 4: Advanced Optimization (The "Buchwald" Method)
If the standard screen fails, do not guess. Perform an "Intelligent Array." Set up 4 small-scale reactions (10 mg scale) varying only the Base and Solvent , keeping the catalyst (XPhos Pd G3) constant.
The "Grid":
-
A: THF + K₂CO₃ (Standard)
-
B: Toluene + K₃PO₄ (Anhydrous/Low polarity)
-
C: 1,4-Dioxane + CsF (Fluoride activation for difficult transmetallation)
-
D: Butanol + K₃PO₄ (Protic solvent helps solubility of polar substrates)
Run these in parallel. The result will tell you if the issue is solubility (D), protodeboronation (B), or activation energy (C).
References
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Kinetics.[5] Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.[1] ChemRxiv. Retrieved from [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates in Suzuki Coupling.[1] Journal of the American Chemical Society.[6] Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of Palladium-Mediated Homocoupling.[7] Organic Process Research & Development. Retrieved from [Link]
Sources
Minimizing side product formation in palladium-catalyzed cross-coupling reactions
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
A Senior Application Scientist's Guide to Minimizing Side Product Formation
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the challenges you face at the bench. Palladium-catalyzed reactions are powerful tools for C-C and C-heteroatom bond formation, but their complexity can often lead to frustrating side reactions.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose and resolve common issues, enhancing your reaction yields and simplifying purifications.
The fundamental catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Success hinges on ensuring this productive pathway is significantly faster than any competing off-cycle reactions. Let's explore how to achieve that.
Troubleshooting Guide & FAQs
Issue 1: Homocoupling Side Products
Q1: My main impurity is the homocoupling dimer of my nucleophile (e.g., R-B(OH)₂ in Suzuki coupling or R-C≡C-H in Sonogashira coupling). Why is this happening and how can I fix it?
A1: Senior Application Scientist's Analysis: Homocoupling of the nucleophilic partner is one of the most common side reactions. The exact mechanism can vary, but it is often linked to two primary factors: the presence of oxygen and the inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.
-
Oxygen-Mediated Pathway: In Suzuki reactions, residual oxygen can promote the homocoupling of boronic acids.[5] This process consumes your nucleophile and complicates purification. In Sonogashira couplings, this is known as Glaser coupling and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
-
Reductive Pathway: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] If this reduction is slow or inefficient, your organometallic nucleophile (e.g., organoboron or organotin reagent) can act as the reductant, consuming two equivalents of the nucleophile to form a dimer and generate Pd(0).[5]
Troubleshooting Protocol:
-
Improve Degassing: This is the simplest and most critical first step. Ensure your solvent and reaction vessel are rigorously deoxygenated. A common technique is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes and then maintain a positive pressure of inert gas throughout the reaction. For maximum effect, use a freeze-pump-thaw technique for at least three cycles.
-
Use a Pre-catalyst: Switch from simple Pd(II) salts to well-defined Pd(II) pre-catalysts.[3] These are designed for rapid and clean generation of the active Pd(0) species upon activation, minimizing the opportunity for the nucleophile to act as a reductant.[3]
-
Add a Mild Reductant: In cases where using a Pd(II) salt is necessary, adding a mild, sacrificial reducing agent can suppress homocoupling. For instance, adding a small amount of potassium formate has been shown to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[7]
-
For Sonogashira Coupling, Consider "Copper-Free" Conditions: The copper co-catalyst is often the primary culprit in alkyne homocoupling.[8] Numerous copper-free Sonogashira protocols have been developed that can completely circumvent this issue. These often require a specific ligand or base system to facilitate the deprotonation and transfer of the alkyne to the palladium center.
Issue 2: Reduction and Dehalogenation
Q2: I am observing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-R). What is the source of the hydride and how do I prevent this?
A2: Senior Application Scientist's Analysis: Dehalogenation, or reduction of the electrophile, occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group. The resulting Ar-H byproduct indicates that a competing reduction pathway is intercepting your Ar-Pd(II)-X intermediate before transmetalation can occur.
The hydride source is often a component of the reaction mixture itself:
-
Solvents: Alcohols, especially under basic conditions, can act as hydride donors. Some ethereal solvents like THF can also degrade over time to form species that can generate hydrides.[9]
-
Bases: Amine bases (e.g., triethylamine) can be a source of hydride.[5][10] Formate salts, sometimes used as bases, can also directly transfer a hydride.
-
Reagents: In Suzuki couplings, boronic acids can sometimes be a source of β-hydrides if they are not purely aromatic.[5]
Troubleshooting Protocol:
-
Solvent and Base Selection: This is your primary point of control.
-
If using an alcohol solvent, switch to an aprotic solvent like dioxane, toluene, or DMF.[11]
-
If using an amine base, consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are far less likely to act as hydride donors.
-
-
Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) can accelerate the rates of both oxidative addition and reductive elimination.[3] By speeding up the productive catalytic cycle, you give the Ar-Pd(II)-X intermediate less time to undergo undesired side reactions like reduction.
-
Water Management: In some systems, water can facilitate the formation of hydride species. While Suzuki reactions often benefit from some water, ensure you are not using an excessively wet solvent, which could promote protodeboronation (see Issue 3) or other hydrolytic pathways that may lead to hydride formation.
Issue 3: Substrate Decomposition
Q3: My boronic acid seems to be disappearing during the reaction, leading to low yields. I suspect protodeboronation. How can I confirm this and what are the best strategies to avoid it?
A3: Senior Application Scientist's Analysis: Protodeboronation is the cleavage of the C-B bond by a proton source, converting the boronic acid back to its corresponding arene (Ar-B(OH)₂ → Ar-H). This is a major decomposition pathway, especially for electron-rich or heteroaromatic boronic acids under basic, aqueous conditions.[3][5] The reaction rate is highly dependent on the pH and the electronic nature of the aryl group.
Troubleshooting Protocol:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding acids. Potassium trifluoroborate salts (Ar-BF₃K) are another excellent alternative, as they are highly stable crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid, keeping its standing concentration low.
-
Modify the Base and Solvent System:
-
Switch to a milder, non-hydroxide base like K₃PO₄ or KF. Powdered KF is particularly effective as it is only sparingly soluble and can activate the boronic acid without creating a strongly basic aqueous environment.[12]
-
Use a biphasic solvent system (e.g., toluene/water). The boronic acid may partition into the organic phase, protecting it from the bulk aqueous base.
-
-
Employ a "Slow-Release" Strategy: This is a highly effective modern approach.[13] MIDA boronates, for example, are stable protecting groups that release the active boronic acid slowly under basic conditions. This ensures the concentration of the vulnerable free boronic acid is minimized at any given time.[13]
-
Increase Catalyst Activity: A more active catalyst will consume the boronic acid in the productive coupling pathway faster than it can decompose. Consider using a more electron-rich and bulky ligand to accelerate the transmetalation step.[3]
Quantitative Data Summary
The choice of reaction parameters has a profound impact on the prevalence of side reactions. The table below summarizes general trends to guide your optimization.
| Parameter | To Minimize Homocoupling | To Minimize Reduction/Dehalogenation | To Minimize Protodeboronation |
| Catalyst | Use Pd(II) pre-catalysts.[3] | Use highly active catalysts (bulky, e-donating ligands).[3] | Use highly active catalysts.[3] |
| Ligand | Ligands promoting fast Pd(II) -> Pd(0) reduction. | Bulky, electron-rich phosphines or NHCs. | Ligands promoting rapid transmetalation. |
| Base | Use just enough to promote transmetalation. | Inorganic bases (K₂CO₃, K₃PO₄).[5] | Milder, anhydrous bases (KF).[12] |
| Solvent | Rigorously deoxygenated. | Aprotic solvents (Toluene, Dioxane, DMF).[11] | Biphasic systems or anhydrous conditions. |
| Temperature | Lower temperatures if possible. | As low as needed for reasonable reaction rates. | As low as needed for reasonable reaction rates. |
| Additives | Mild reductants (K-formate).[7] | None typically needed; focus on other parameters. | Use of boronic esters or trifluoroborates. |
Experimental Protocol: Rigorous Degassing for Minimizing Oxygen-Mediated Side Reactions
This protocol is essential for suppressing side reactions like homocoupling.
Materials:
-
Reaction flask with a sidearm and rubber septum
-
Schlenk line or manifold with inert gas (Argon or Nitrogen) and vacuum
-
Reaction solvent (e.g., Dioxane)
-
Stir bar
Procedure:
-
Setup: Add the solvent and stir bar to the reaction flask. Attach the flask to the Schlenk line via the sidearm.
-
Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent as a thin layer on the inside walls to maximize surface area.
-
Pump (Evacuate): Once the solvent is completely frozen, open the flask to the vacuum line. Allow it to evacuate for 5-10 minutes. You will see bubbling cease as dissolved gases are removed. Close the valve to the vacuum.
-
Thaw: Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may use a warm water bath to speed this up. As it thaws, you will notice gas bubbles forming; this is dissolved gas coming out of solution.
-
Backfill: Once thawed, carefully open the flask to the inert gas line to backfill the headspace with Argon or Nitrogen.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.
-
Final Step: After the final thaw and backfill, your solvent is ready. You can now add your reagents (which should be stored under inert atmosphere) via syringe or under a positive flow of inert gas. Maintain a positive inert gas pressure (e.g., using a balloon) for the duration of the reaction.
References
- Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
- D. A. Thomas, G. A. S. C. Portela, S. G. Newman. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). MDPI.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd C
- Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. (2020).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- β-hydride elimin
Sources
- 1. jmcct.com [jmcct.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. books.lucp.net [books.lucp.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Purification challenges for fluorinated organic compounds
Subject: Advanced Purification & Isolation Strategies for Fluorinated Organic Compounds Status: Operational Operator: Senior Application Scientist
Mission Statement
Welcome to the FluoroPure™ Support Hub. Fluorine introduces unique physicochemical anomalies—the "Fluorous Effect"—that often break standard purification workflows. High electronegativity, low polarizability, and unique lipophilicity profiles mean that standard C18 gradients or silica columns often fail. This guide addresses the three most common support tickets we receive: Detection Failure , Separation Poor Resolution , and Yield Loss during Isolation .
Module 1: Detection & Visibility
Ticket #402: "My LC-MS shows the mass, but I see nothing on the UV trace. Is my compound there?"
Root Cause Analysis
The C-F bond is an "optical black hole" in standard UV detection. Unlike C=C or C=O bonds, the C-F bond is a poor chromophore. It does not participate in
Troubleshooting Protocol
Step 1: Switch Wavelengths
-
Action: Lower UV detection to 200–210 nm .
-
Reasoning: C-F bonds have weak absorption in the far-UV region.
-
Warning: Solvents like Ethyl Acetate or Acetone cut off in this region. Use Acetonitrile (cutoff ~190 nm) or Methanol (cutoff ~205 nm).
Step 2: Universal Detection (ELSD/CAD)
-
Action: Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).
-
Mechanism: These detectors rely on the scattering of light by solid particles after solvent evaporation, making them independent of optical properties.
-
Validation: Run a standard curve; fluorinated compounds often respond better in ELSD due to their tendency to form solid particles rather than oils.
Step 3: 19F NMR "Quant-NMR" (The Gold Standard)
-
Action: Use 19F NMR with an internal standard (e.g.,
-trifluorotoluene) for mass balance. -
Why: 19F is 100% naturally abundant and has no background noise in biological/organic matrices.
Module 2: Separation & Selectivity (The "Fluorous" Solution)
Ticket #891: "My fluorinated product co-elutes with the non-fluorinated precursor on C18. How do I separate them?"
Root Cause Analysis
Lightly fluorinated compounds often have similar polarities to their hydrogenated precursors, making standard Normal Phase (NP) or Reverse Phase (RP) separation difficult. However, highly fluorinated compounds exhibit fluorophilicity —a preference for fluorous phases over both organic and aqueous phases.
Solution: Fluorous Solid Phase Extraction (F-SPE)
This is the most robust method for separating fluorinated compounds (or fluorous-tagged molecules) from non-fluorinated organic impurities.
F-SPE Workflow Diagram The following logic flow illustrates the "Three-Phase" separation power of F-SPE.
Caption: Separation logic of Fluorous Solid Phase Extraction (F-SPE). Non-fluorinated impurities are washed away in polar solvents, while the fluorinated product is retained until a fluorophilic solvent is applied.
Standard Operating Procedure: F-SPE
-
Conditioning: Wash cartridge with DMF (1 mL) followed by 80:20 MeOH:H2O (2 mL).[1]
-
Loading: Dissolve crude sample in minimal DMF. Load onto cartridge.
-
Note: Do not use THF or pure MeOH for loading; the product will not bind.
-
-
Fluorophobic Wash: Elute with 80:20 MeOH:H2O (3 x column volumes).
-
Result: Collect this fraction.[1] It contains your non-fluorinated impurities.
-
-
Fluorophilic Elution: Elute with 100% MeOH or THF.
-
Result: This fraction contains your pure fluorinated compound.
-
Module 3: Volatility & Isolation
Ticket #115: "I had 500mg of product. After the rotovap, I have 50mg. Where did it go?"
Root Cause Analysis
Fluorine is "heavy but slippery." While adding fluorine increases molecular weight (MW), it significantly weakens intermolecular Van der Waals forces due to the low polarizability of the fluorine electron cloud.
-
Result: A fluorinated compound often has a lower boiling point and higher vapor pressure than a non-fluorinated hydrocarbon of similar MW. They sublime or co-evaporate easily.
Troubleshooting Guide: The "Cold & Slow" Rule
| Parameter | Standard Organic Protocol | Fluorinated Protocol |
| Bath Temp | 40°C | < 25°C (Room Temp) |
| Vacuum | < 10 mbar (Aggressive) | > 100 mbar (Gentle) |
| Solvent Choice | DCM / Ether | Avoid low-boilers if possible |
| Azeotropes | Standard | High Risk (See below) |
Critical Hazard: Azeotropic Loss Fluorinated compounds frequently form low-boiling azeotropes with common solvents.
-
Scenario: You are evaporating an ether/alcohol mixture.
-
Risk: Your fluorinated product may form a ternary azeotrope and evaporate with the solvent even at low temperatures.
-
Fix: Do not evaporate to dryness. Concentrate to a small volume, then use a stream of nitrogen (N2) blow-down for the final milligram removal, or use a centrifugal evaporator (GeneVac) with specific "Volatile" settings.
Module 4: Chemical Stability on Silica
Ticket #772: "My compound decomposes on the silica column."
Root Cause Analysis
Standard silica gel is slightly acidic (pH 5–6). Compounds with fluorine on a carbon beta to a heteroatom (e.g.,
Troubleshooting Protocol
-
Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading.
-
Switch Stationary Phase:
-
Alumina (Neutral): Less acidic than silica, better for acid-sensitive fluorides.
-
Diol-Bonded Silica: Acts like Normal Phase but without the acidic -OH surface activity.
-
-
Use Fluorinated Stationary Phases:
-
Columns like FluoroFlash® or PFP (Pentafluorophenyl) allow you to use milder mobile phases (e.g., MeOH/Water) to achieve separations that would otherwise require harsh Normal Phase conditions.
-
References
-
Curran, D. P. (2001). "Fluorous Reverse-Phase Silica Gel. A New Resolution and Enrichment Tool." Synlett, 2001(09), 1488-1496.
-
Zhang, W. (2009).[2] "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews, 109(2), 749–795.
- Shukla, R. K., et al. (2018). "Purification of Fluorinated Compounds: Challenges and Solutions.
-
Deng, C., et al. (2005). "Fluorous Solid-Phase Extraction (F-SPE) for the Isolation of Perfluorinated Compounds." Journal of Chromatography A, 1098(1-2), 144-150.
-
Sigma-Aldrich (Merck). "Fluorous Chemistry User Guide."
Sources
Technical Support Center: A Guide to Removing Palladium Catalyst Residue
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical sectors.[1] Despite their synthetic power, these catalysts introduce a critical downstream challenge: the removal of residual palladium to comply with the stringent limits set by regulatory bodies, such as the ICH Q3D Guideline for elemental impurities.[2] This document serves as a comprehensive technical support center for researchers, scientists, and drug development professionals. It offers practical, in-depth guidance for troubleshooting common issues encountered during the palladium removal process.
This guide moves beyond simplistic protocols to elucidate the underlying chemical principles, grounding our recommendations in both mechanistic understanding and proven field experience.
Decision-Making Workflow for Palladium Removal
The selection of an appropriate palladium removal strategy is a critical decision influenced by multiple factors. These include the speciation of the palladium (e.g., Pd(0) vs. Pd(II)), the solvent system, the physicochemical properties of the target compound, and the required final palladium concentration.[1] The following decision tree outlines a logical workflow to guide the selection of a suitable methodology.
Caption: A workflow for selecting a palladium removal method.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, providing actionable solutions based on scientific principles.
Section 1: Filtration-Based Methods
Q1: After filtering my reaction mixture through a Celite® pad, the filtrate remains black/grey, and palladium levels are still high. What is the issue?
A1: This frequent problem typically arises from one of three primary causes:
-
Soluble or Colloidal Palladium: Standard filtration is effective only for the removal of heterogeneous catalysts like palladium on carbon (Pd/C).[3] If the palladium has leached into the solution or formed fine colloidal particles, it will readily pass through the filter.[4]
-
Solution: It is necessary to employ a method that targets soluble palladium. Options include the use of scavengers, activated carbon, or inducing precipitation.[3]
-
-
Improper Filtration Technique: The efficacy of filtration using Celite® or other diatomaceous earth filter aids is highly dependent on the correct packing of the filter bed.
-
Inappropriate Filter Medium Porosity: The pores of the filter medium may be too large to effectively capture fine palladium particles.
-
Solution: A practical step is to switch to a filter paper with a finer porosity or to consider the use of a membrane filter, such as a 0.45 µm PTFE filter, in combination with the Celite® bed.[3]
-
Q2: How can I enhance the efficiency of my Celite® filtration for removing palladium on carbon?
A2: Yes, several procedural optimizations can be implemented:
-
Celite® Bed Thickness: As previously noted, maintaining a proper bed depth of 1-2 cm is important.[4]
-
Pre-wetting: It is essential to always pre-wet the Celite® pad with the solvent that will be used for the filtration. This practice promotes even flow and prevents "channeling," where the mixture can bypass the filter matrix.[3]
-
Slurry Filtration: An alternative to pouring the reaction mixture directly onto the pad is to first create a slurry of the reaction mixture with a small quantity of Celite®. This slurry is then poured onto the main filter bed, which can aid in trapping finer particles.
Section 2: Scavenger-Based Methods
Q3: My solid-supported scavenger is not reducing the palladium levels to the target concentration. What steps should I take?
A3: Inefficient scavenging is a complex issue. The following troubleshooting steps are ordered from the most probable to less common causes:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and is dictated by the oxidation state of the palladium and the solvent system.[3] For example, thiol-based scavengers are generally more effective for Pd(II), while other functional groups may be better suited for Pd(0).[3]
-
Solution: It is advisable to perform a scavenger screen using a small panel of scavengers with diverse functional groups (e.g., thiol, amine, phosphine) to empirically determine the most effective one for your specific system.[3]
-
-
Insufficient Scavenger Loading or Contact Time: The kinetics of the scavenging process can be slow.
-
Solution: Increase the equivalents of the scavenger relative to the palladium content. If the precise palladium concentration is unknown, a reasonable starting point is to use 10-20% scavenger by weight relative to the product.[5] Additionally, consider increasing the reaction time and/or temperature, as many scavenging processes are accelerated by moderate heating.[5]
-
-
Mass Transfer Limitations: Inadequate agitation of the reaction mixture can prevent sufficient contact between the scavenger and the palladium species.
-
Solution: Ensure vigorous stirring of the slurry. For larger-scale operations, a rotating bed reactor can be particularly effective in maximizing the contact between the scavenger resin and the solution.[6]
-
-
Product-Palladium Complexation: The product itself may act as a ligand, forming a stable complex with the palladium that hinders the scavenger's access to the metal center.
-
Solution: Adjusting the pH of the reaction mixture prior to adding the scavenger can sometimes disrupt such complexes. Alternatively, pre-treatment with a competitive ligand may be beneficial.
-
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).[7]
-
Add the Scavenger: Introduce the selected scavenger resin to the solution. A typical starting point is 2-4 equivalents relative to the estimated palladium content.[5]
-
Agitate the Mixture: Stir the mixture vigorously at ambient or a slightly elevated temperature. The optimal duration and temperature should be determined empirically, with 2-4 hours being a reasonable starting point.[5]
-
Filter the Resin: Remove the solid-supported scavenger by filtering the mixture through a pad of Celite®.[7]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[7]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[7]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using a sensitive analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]
Section 3: Activated Carbon Treatment
Q4: Under what circumstances should I opt for activated carbon instead of a functionalized scavenger?
A4: Activated carbon is a versatile and economical choice for palladium removal.[1] It is particularly advantageous in the following situations:
-
Broad Applicability: Activated carbon is often effective at removing both Pd(0) and Pd(II) species, which makes it a good option when the exact nature of the palladium residue is uncertain.[8]
-
Cost-Effectiveness: For large-scale manufacturing processes, activated carbon is frequently more cost-effective than specialized scavenger resins.[1]
-
Simultaneous Decolorization: Activated carbon can also effectively remove colored impurities from a reaction mixture.[8]
A potential drawback of activated carbon is its propensity for non-specific binding, which can lead to a loss of the desired product.[9] It is always recommended to conduct a small-scale trial to evaluate both the palladium removal efficiency and the product recovery.
-
Select Activated Carbon: Opt for a high-purity, low-ash grade of activated carbon.
-
Prepare Slurry: In an appropriate reaction vessel, dissolve the crude product in a suitable solvent. Add the activated carbon; a starting point of 5-10% by weight relative to the crude product is recommended.
-
Agitate and Heat: Stir the resulting slurry vigorously. The removal process can often be expedited by heating to 40-60°C. A typical treatment duration is between 2 and 18 hours.[1]
-
Hot Filtration: Remove the activated carbon by filtering the hot mixture through a pad of Celite®. Hot filtration is often required to prevent the product from crystallizing on the filter.
-
Wash and Concentrate: Wash the carbon cake with fresh, hot solvent. Combine the filtrates and concentrate under reduced pressure.
-
Analyze: Determine the residual palladium concentration using ICP-MS.
Section 4: Precipitation and Extraction Methods
Q5: My product is soluble in organic solvents, but I suspect the presence of soluble palladium species. Is precipitation a viable removal method?
A5: Yes, precipitation can be a highly effective technique. The objective is to selectively precipitate the palladium, which can then be removed by simple filtration.
-
Anti-Solvent Addition: If your product is highly soluble in a given solvent while palladium salts are not, the addition of an "anti-solvent" can induce the precipitation of the palladium.
-
Chemical Precipitation: A reagent can be added that forms an insoluble complex with palladium. For instance, adjusting the pH of an aqueous solution can lead to the precipitation of palladium hydroxide.[10] In other scenarios, the addition of a specific precipitating agent can be effective.[11]
A related technique is liquid-liquid extraction. If the product is in an organic phase, an aqueous wash containing a chelating agent such as N-acetyl cysteine can be used to extract the palladium into the aqueous layer.[5]
Data Presentation: A Comparative Overview of Palladium Removal Methods
The following table provides a summary of the key features and typical performance of the discussed palladium removal methods.
| Method | Target Pd Species | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite®) | Heterogeneous (e.g., Pd/C) | Simple, rapid, and inexpensive. | Ineffective for soluble or colloidal Pd.[3] | Variable; can exceed 90% for well-agglomerated Pd/C.[5] |
| Scavenger Resins | Pd(0) and Pd(II) (scavenger dependent) | High selectivity, minimal product loss with proper selection, and high efficiency.[12] | Higher cost, requires screening and optimization.[3] | Can reduce Pd levels to <10 ppm.[5] |
| Activated Carbon | Broad (Pd(0) and Pd(II)) | Low cost, effective for a variety of Pd species, and provides decolorization.[8] | Potential for non-specific product binding and reduced yield.[9] | Can reduce Pd from >1000 ppm to <10 ppm.[1] |
| Precipitation | Soluble Pd species | Can be highly effective and is relatively low in cost. | Requires careful optimization of conditions such as pH and solvent.[10] | Highly system-dependent; can exceed 99%.[13] |
| Solvent Extraction | Soluble Pd species | Can be integrated into the work-up process and is effective for specific systems. | May necessitate large solvent volumes and can be complex to optimize.[14] | Can exceed 99% with the appropriate chelating agent and conditions.[14] |
Visualization of Key Concepts
Mechanism of Scavenging
The diagram below illustrates the general mechanism of palladium scavenging by a solid-supported thiol scavenger, a process driven by chemisorption.
Caption: Palladium binding to a thiol-functionalized scavenger.
References
-
Scribd. (n.d.). Purifying Palladium Precipitated From Dirty Solutoins. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Henan Lvyuan Water Treatment Technology Co., Ltd. (2024, September 30). Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. (n.d.). US7473406B2 - Process for recovery of palladium from spent catalyst.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
MDPI. (n.d.). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
-
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]
-
Environmental Genome Initiative. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
MDPI. (n.d.). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Retrieved from [Link]
-
Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
NIH. (2019, April 12). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Retrieved from [Link]
- Google Patents. (n.d.). EP1636393B1 - Process for recovery of palladium from spent catalyst.
-
PubMed. (2019, January 16). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. Retrieved from [Link]
-
University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Retrieved from [Link]
-
ACS Omega. (2023, June 7). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. Retrieved from [Link]
-
SciSpace. (n.d.). How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxid. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Oxidation Kinetics of Palladium. Retrieved from [Link]
-
UPCommons. (2022, September 28). Insights into Palladium Deactivation during Advanced Oxidation Processes. Retrieved from [Link]
Sources
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- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
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- 14. A Review of Recovery of Palladium from the Spent Automobile Catalysts | MDPI [mdpi.com]
Addressing incomplete conversion in Suzuki-Miyaura coupling reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we address common issues leading to incomplete conversion and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding of this nuanced catalytic system.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Suzuki-Miyaura coupling reaction showing low to no conversion of my starting materials?
This is one of the most frequent challenges and can often be traced back to one or more key components of the reaction system being compromised or suboptimal. Let's break down the potential culprits.
Potential Cause A: Inactive Catalyst System
The heart of the Suzuki-Miyaura coupling is the palladium catalyst, which must be in the active Pd(0) oxidation state to initiate the catalytic cycle.[1] If the active catalyst is not generated or is deactivated, the reaction will not proceed.
-
Expertise & Experience: A common oversight is the quality of the palladium source and the ligands. Phosphine ligands, for instance, are susceptible to oxidation by trace amounts of oxygen, which prevents them from coordinating to the palladium center and facilitating the reaction.[2] Similarly, the palladium precatalyst itself can degrade over time.
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: Oxygen is detrimental as it can oxidize the active Pd(0) catalyst and the phosphine ligands.[2] It's crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[2]
-
Use High-Purity Reagents: Always use fresh, high-purity palladium precatalysts and ligands. If you suspect your phosphine ligand has been compromised, consider using a fresh bottle or purifying the existing stock.
-
Consider Precatalyst Generation: Some palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If you are using a Pd(II) source, ensure your reaction conditions are suitable for this reduction to occur efficiently. Using modern, well-defined Pd(0) precatalysts can often circumvent this issue.
-
Potential Cause B: Issues with the Boronic Acid/Ester
The stability and reactivity of the organoboron reagent are critical for the transmetalation step in the catalytic cycle.[1]
-
Expertise & Experience: Boronic acids are known to be unstable under certain conditions and can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct and boric acid.[1] This is particularly problematic with heteroaryl boronic acids.[1] Boronic acids can also form cyclic trimers called boroxines upon dehydration, which can have different reactivity profiles.[1]
-
Troubleshooting Protocol:
-
Assess Boronic Acid Quality: Use freshly purchased or recently synthesized boronic acid. If in doubt about the quality, you can try to recrystallize it.
-
Switch to a More Stable Boron Reagent: Consider using boronic esters, such as pinacol esters, which are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[1] Potassium trifluoroborate salts are another robust alternative.[3]
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the stability of the boronic acid. Anhydrous conditions with a non-nucleophilic base might be necessary for particularly sensitive substrates.
-
Potential Cause C: Suboptimal Reaction Conditions
The Suzuki-Miyaura coupling is sensitive to various reaction parameters.
-
Expertise & Experience: Temperature plays a dual role. While heating is often required to drive the reaction to completion, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2] The choice of base is also critical as it activates the boronic acid for transmetalation.[4]
-
Troubleshooting Protocol:
-
Temperature Screening: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase in temperature may improve the conversion rate.[2] Conversely, if you observe significant byproduct formation, lowering the temperature might be beneficial.
-
Base and Solvent Screening: The effectiveness of a particular base is often solvent-dependent.[5] It is advisable to screen a variety of bases and solvents. For instance, stronger bases may be required for less reactive aryl chlorides.[5] A common starting point is an aqueous solution of a carbonate base in a solvent like dioxane or toluene.
-
Below is a troubleshooting workflow to address low or no conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing significant byproducts such as homocoupled products or dehalogenated starting material. What is causing this and how can I prevent it?
The formation of byproducts is a clear indicator of competing side reactions. Understanding the mechanisms of these side reactions is key to mitigating them.
Potential Cause A: Homocoupling of the Organoboron Reagent
Homocoupling results in the formation of a biaryl species from two molecules of the organoboron reagent.
-
Expertise & Experience: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1] If the reaction mixture is not properly degassed, or if a Pd(II) precatalyst is used without efficient reduction to Pd(0), homocoupling can become a significant pathway.[1]
-
Troubleshooting Protocol:
-
Rigorous Degassing: As mentioned previously, thorough degassing of the reaction mixture is the most effective way to minimize homocoupling.[2]
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst can reduce the amount of Pd(II) species present in the reaction mixture, thereby suppressing homocoupling.
-
Control Stoichiometry: Using a slight excess of the organoboron reagent (e.g., 1.1-1.2 equivalents) is common practice, but a large excess can sometimes favor homocoupling.
-
Potential Cause B: Dehalogenation of the Electrophile
Dehalogenation leads to the formation of the arene corresponding to the starting aryl halide.
-
Expertise & Experience: This can occur through a competing reaction pathway where a palladium hydride species is formed, which then undergoes reductive elimination with the aryl group.[1] The source of the hydride can be from the solvent, base, or other additives.
-
Troubleshooting Protocol:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors. For example, using an alcohol as a solvent at high temperatures can sometimes lead to dehalogenation.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Potential Cause C: Protodeboronation
As discussed earlier, this side reaction consumes the organoboron reagent, reducing the yield of the desired product.
-
Expertise & Experience: This is especially prevalent with electron-rich or heteroaryl boronic acids and in the presence of protic sources, including water, which is often a component of the reaction mixture.[1]
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions with an appropriate base can prevent protodeboronation.[1]
-
Protecting Groups: For heteroaryl boronic acids with acidic N-H protons, protection of the nitrogen atom can significantly improve the outcome of the reaction.
-
The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
To better visualize the desired reaction pathway and the competing side reactions, the following diagram illustrates the catalytic cycle and the points at which byproducts can form.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Quantitative Guidelines for Reaction Optimization
While every Suzuki-Miyaura coupling is unique, the following table provides some general starting points for reaction optimization.
| Parameter | Recommended Range | Rationale |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lower loadings are more economical but may require longer reaction times or higher temperatures. Higher loadings can be beneficial for challenging substrates. |
| Ligand-to-Pd Ratio | 1:1 to 4:1 | The optimal ratio depends on the specific ligand and palladium source. For monodentate ligands, a higher ratio is typically used. |
| Base Equivalents | 2 - 4 eq. | A sufficient amount of base is required to activate the boronic acid and neutralize the acid generated during the reaction. |
| Organoboron Reagent | 1.1 - 1.5 eq. | A slight excess of the organoboron reagent is often used to ensure complete consumption of the limiting electrophile. |
| Concentration | 0.1 - 0.5 M | The reaction concentration can influence the reaction rate and solubility of the reagents. |
Conclusion
Successfully troubleshooting incomplete conversion in Suzuki-Miyaura coupling reactions requires a systematic and mechanistically informed approach. By carefully considering the integrity of the catalyst system, the stability of the organoboron reagent, and the optimization of reaction conditions, researchers can overcome many of the common hurdles associated with this powerful transformation. This guide provides a framework for diagnosing and resolving these issues, ultimately leading to higher yields and purer products in your synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
Sources
Optimal solvent selection for the recrystallization of 3-(3-Fluorophenyl)benzonitrile
Technical Support Center: Recrystallization of 3-(3-Fluorophenyl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical purification step of this compound via recrystallization. Moving beyond a simple list of steps, this document explains the fundamental principles and troubleshooting strategies required to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the essential characteristics of an ideal solvent for recrystallizing this compound?
An ideal recrystallization solvent hinges on a specific set of solubility properties that facilitate the separation of the desired compound from its impurities. The primary principle is that the solubility of a solid should increase significantly with temperature.[1]
Core criteria for solvent selection include:
-
Steep Solubility Curve: The compound, this compound, should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[1] This differential is crucial for maximizing crystal recovery upon cooling.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]
-
Chemical Inertness: The solvent must not react with this compound.[2]
-
Appropriate Boiling Point (BP): A solvent with a boiling point below the melting point of the compound is necessary to prevent "oiling out."[3][4] Additionally, a BP that is not excessively high (ideally < 100-110 °C) allows for easy removal from the purified crystals during the drying phase.[4]
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[2][4]
Q2: Based on its structure, where should I begin my solvent screening for this compound?
Analyzing the molecular structure is key. This compound possesses a polar nitrile group (-C≡N) and a fluorine atom, which increase its polarity compared to benzene. However, the two phenyl rings provide significant nonpolar, aromatic character. This duality suggests that solvents of intermediate polarity are excellent starting points.
A practical rule of thumb is that solvents with functional groups similar to the compound are often effective.[5] While there isn't a common solvent with a nitrile group, we can focus on the aromatic and polar aspects.
Recommended Initial Solvent Screening Panel:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Isopropanol (IPA) | 82.5 | Polar Protic | The hydroxyl group can interact with the nitrile, while the alkyl chain provides nonpolar character. A strong candidate. |
| Ethanol | 78.4 | Polar Protic | Similar to IPA, often a good general-purpose solvent for moderately polar compounds.[6] |
| Toluene | 111 | Nonpolar Aromatic | The aromatic nature may effectively dissolve the phenyl rings at high temperatures. Its high BP could be a risk for oiling out.[4] |
| Ethyl Acetate | 77.1 | Intermediate Polarity | Often a good balance for compounds with mixed polarity characteristics. |
| Heptane or Hexane | 98.4 / 68.7 | Nonpolar Alkane | Likely to be a poor solvent, but essential for testing in mixed-solvent systems as an "anti-solvent." |
| Acetone | 56 | Polar Aprotic | May be too effective a solvent (high solubility at room temp), but worth screening.[6] |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (0.2-0.3 mL). Agitate at room temperature. An ideal solvent will not dissolve the compound at this stage.[1] If it dissolves readily, the solvent is too powerful, and recovery will be poor.
-
Hot Dissolution Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[7]
-
Cooling & Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation:
-
Excellent Candidate: Abundant, well-formed crystals appear.
-
Fair Candidate: Some crystals form, but recovery seems low (may require a mixed-solvent system).
-
Poor Candidate: No crystals form (compound remains soluble) or the compound "oils out."
-
Troubleshooting Guide
Q3: My compound formed an oil instead of crystals ("oiling out"). What is happening and how can I fix it?
Causality: "Oiling out" occurs when the saturated solution cools to a temperature that is above the melting point of the compound. The compound comes out of solution as a liquid instead of a solid crystalline lattice.[3][4] This is common when the compound is significantly impure or when the solvent's boiling point is too high.[3]
Solutions:
-
Increase Solvent Volume: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation temperature.[3][8]
-
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.
-
Induce Crystallization: At a temperature just below the melting point, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Slow Down Cooling: Insulate the flask to ensure very slow cooling. Rapid temperature drops can favor oil formation over orderly crystal growth.[3][8]
-
Use a Mixed-Solvent System: This is often a highly effective solution. Dissolve the compound in a "good" solvent and titrate with a "poor" solvent (anti-solvent) at an elevated temperature.
Q4: My crystal yield is disappointingly low. What are the common causes and remedies?
Causality: Low yield is a frequent issue in recrystallization and can stem from several factors.
Troubleshooting Steps:
-
Excess Solvent Usage: The most common cause is using more than the minimum amount of hot solvent required for dissolution.[7] This keeps too much of your product dissolved in the cold mother liquor.
-
Remedy: If you suspect excess solvent, gently boil some of it off to re-concentrate the solution, then attempt to cool and crystallize again.[8]
-
-
Premature Crystallization: If crystals form too quickly during hot filtration (if performed), product is lost on the filter paper.
-
Remedy: Use slightly more hot solvent than the minimum to keep the compound dissolved during filtration and pre-heat all glassware (funnel, receiving flask).[9]
-
-
Incomplete Cooling: Ensure the flask has been cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes) to maximize precipitation.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
-
Remedy: Re-evaluate your solvent choice or move to a mixed-solvent system to decrease the final solubility.
-
Advanced Techniques & Final Purity Verification
Q5: When and how should I use a mixed-solvent (co-solvent) system?
When to Use: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve. You will use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[9][10]
Workflow Diagram: Solvent System Selection
Caption: Decision workflow for selecting a single or mixed-solvent system.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).[11]
-
Titration: While keeping the solution hot, add the "anti-solvent" (e.g., water or heptane) dropwise with swirling until a persistent cloudiness (turbidity) appears.[10][11] This indicates the solution is now saturated.
-
Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[10]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath and collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.[9]
Q6: How do I confirm the purity of my final product?
Post-recrystallization analysis is essential to validate the success of the purification.
-
Melting Point Analysis: A sharp melting point range (typically < 1-2 °C wide) that matches the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single, well-defined spot, while the crude material may show multiple spots.
-
Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, obtain ¹H NMR, ¹³C NMR, or IR spectra and compare them against a reference standard or literature data.
References
-
ChemWhat. 3-Fluorobenzonitrile CAS#: 403-54-3. [Link]
-
ScienceMadness Wiki. Benzonitrile. [Link]
-
ChemDB. benzonitrile. [Link]
-
PubChem. Benzonitrile. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
PubChem. 3-Fluorobenzonitrile. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
NIST. Benzonitrile, 3-fluoro-. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
YouTube. Recrystallization using two solvents. [Link]
-
UCLA Chemistry. Recrystallization. [Link]
-
Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]
-
University of Rochester, Department of Chemistry. Solvent: benzonitrile. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Strategies for scaling up a Suzuki-Miyaura reaction to gram-scale synthesis
Ticket ID: SM-SCALE-101 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Transitioning Suzuki-Miyaura Cross-Coupling from Discovery (mg) to Process (g)
Welcome to the Scale-Up Support Center
You are likely here because your discovery route—typically run on 50 mg in a sealed vial—has failed or become dangerous at the 10–50 g scale. Scaling is not merely "using bigger flasks"; it is a fundamental shift in physics (heat transfer, mixing) and chemistry (concentration effects).
This guide is structured to troubleshoot your transition. We move away from "trial and error" toward mechanistic control .
Module 1: Pre-Reaction Optimization (The "Pre-Flight" Check)
Before you weigh a single gram, you must re-evaluate your reaction matrix. The conditions that worked for medicinal chemistry (DCM/DMF, Cs₂CO₃, overnight reflux) are often fatal to process chemistry.
Q: Why is my discovery solvent system (DMF/Dioxane) failing on scale?
A: Discovery solvents often suffer from two fatal flaws at scale:
-
Work-up Intractability: DMF and Dioxane are water-miscible. On a gram scale, extracting your product from 500 mL of DMF/Water emulsion is a nightmare that leads to yield loss.
-
Peroxide Formation: Ethers like Dioxane and THF form peroxides, posing safety risks upon concentration.
The Fix: Switch to "Process-Green" Solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, forms a biphasic mixture with water (easy extraction), and has a higher boiling point (80°C) than THF for faster kinetics.
-
CPME (Cyclopentyl methyl ether): Low peroxide formation, high stability in basic aqueous media.
-
Toluene/Water: Classic, cheap, but requires efficient phase-transfer catalysts (e.g., TBAB) or specific ligands.
Q: My reaction stalls at 70% conversion. Should I just add more catalyst?
A: No. Adding more catalyst is a "band-aid" that increases cost and purification burden (Pd removal). The Root Cause: Usually Oxygen Ingress or Ligand Decomposition .
-
Mechanism: Pd(0) is air-sensitive. At mg scale, a septum works. At g scale, the headspace volume is larger, and standard balloon purging is insufficient.
-
The Fix: Use active sparging (bubbling inert gas through the solvent) for at least 30 minutes before adding the catalyst. Switch to robust precatalysts like Pd-PEPPSI-IPr or XPhos Pd G3 , which are air-stable until activated in solution.
Module 2: The Scale-Up Protocol (10g – 50g)
This protocol is designed for safety and purification efficiency .
Standard Operating Procedure (SOP-SM-05)
| Step | Action | The "Why" (Causality) |
| 1. Solvent Prep | Charge reaction vessel with solvent (e.g., 2-MeTHF) and Base (e.g., K₂CO₃ or K₃PO₄). Start stirring. | Heterogeneity: Bases are often insoluble. Good suspension is critical before catalyst addition to prevent "hot spots." |
| 2. Degassing | Sparge with N₂ or Ar for 30–60 mins via a submerged needle/frit. | Catalyst Life: Removes dissolved O₂ that kills the active Pd(0) species immediately upon formation. |
| 3. Reagent Charge | Add Aryl Halide and Boronic Acid under positive inert gas flow. | Stoichiometry: Adding limiting reagents after degassing prevents oxidation of the boronic acid (phenol formation). |
| 4. Catalyst Dosing | Add Precatalyst (e.g., XPhos Pd G3, 0.5–1.0 mol%). | Activation: Precatalysts reduce rapidly to active species. Adding them last ensures they "see" the substrate immediately. |
| 5. Heating | Ramp temperature to setpoint (e.g., 75°C). Do not overshoot. | Exotherm Control: Large scales hold heat. Overshooting causes solvent reflux/pressure buildup. |
| 6. IPC (In-Process Control) | Sample at 1h, 4h. Quench sample immediately in HPLC vial. | Data Integrity: "Live" samples continue reacting. Quenching stops the clock for accurate conversion data. |
| 7. Work-up | Cool to RT. Add water. Separate layers. Wash organic layer with Cysteine/Silica . | Purification: 2-MeTHF separates cleanly. Cysteine washes scavenge residual Pd (see Module 3). |
Module 3: Troubleshooting & FAQs
Issue 1: "My Boronic Acid is gone, but product yield is low."
Diagnosis: Protodeboronation . The base-catalyzed hydrolysis of the C-B bond replaces the Boron with a Hydrogen (Ar-B(OH)₂ → Ar-H). This is common with electron-deficient aryl boronic acids (e.g., 2-fluoro-phenylboronic acid) or heteroaromatics.
The Fix:
-
pH Management: Use a milder base (K₃PO₄ instead of Na₂CO₃) or a lower equivalence (start with 2.0 eq).
-
Slow Addition: Dose the base slowly over the course of the reaction (using a syringe pump) to keep the concentration of the "boronate-eating" species low.
-
Ligand Switch: Use a catalyst system that promotes extremely fast Oxidative Addition (e.g., Pd-G3-XPhos ), enabling the cross-coupling to outcompete the decomposition pathway.
Issue 2: "The product is grey/black and fails elemental analysis (Pd > 1000 ppm)."
Diagnosis: Palladium Leaching . Flash chromatography is rarely sufficient to remove Pd to pharma limits (<10–20 ppm).
The Fix (Scavenging Protocol): Do not rely on crystallization alone. Introduce a Chemical Scavenging Step after the aqueous workup but before the final crystallization.
-
SiliaMetS® Thiol (or Thiourea): Add 10–20 wt% (relative to mass of product) of functionalized silica. Stir at 50°C for 1 hour. Filter.
-
Activated Carbon: Cheap but non-selective (can adsorb product). Use as a last resort.
-
N-Acetylcysteine: A water-soluble wash that chelates Pd, pulling it into the aqueous phase.
Module 4: Visualization & Logic
Diagram 1: The Scale-Up Workflow
This flowchart illustrates the critical decision nodes when moving from discovery to process.
Caption: Workflow for transitioning from discovery to gram-scale, highlighting iterative optimization loops for common failure modes.
Diagram 2: Troubleshooting Logic Tree
Use this logic to diagnose reaction failures quickly.
Caption: Diagnostic logic tree for identifying root causes of low conversion or impurity profiles during scale-up.
References
-
Miyaura Borylation Scale-Up: Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development.[1] [Link]
-
Green Solvents in Suzuki Coupling: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Palladium Scavenging Strategies: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[1] [Link]
-
Protodeboronation Mechanisms: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. [Link]
-
Industrial Scale-Up Lessons: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.[1] [Link]
Sources
Technical Support Center: Troubleshooting Insoluble Impurities in Organic Reaction Work-ups
Welcome to the technical support center for navigating one of the most common challenges in synthetic organic chemistry: dealing with insoluble impurities during reaction work-up. This guide is designed for researchers, scientists, and drug development professionals who encounter these frustrating, yet solvable, issues. Here, we move beyond simple procedural lists to explain the causality behind our troubleshooting steps, ensuring you can adapt these principles to your unique experimental context.
Section 1: General Filtration & Separation Problems
Q1: My gravity or vacuum filtration has completely stopped. What is causing this, and how can I fix it?
A1: This is a classic problem that almost every chemist faces. The primary cause is the clogging of the filter paper pores by very fine, colloidal, or gelatinous solid impurities.
Causality Explained: Standard filter paper relies on a network of pores to allow liquid to pass while retaining solid particles. When impurities are smaller than these pores or are amorphous and "gooey," they effectively create a non-porous seal on the filter surface, halting the flow.
Troubleshooting Protocol: The most robust solution is to use a filter aid , such as Celite® (diatomaceous earth) or silica gel.[1] These materials create a new, highly porous filter cake on top of the paper, trapping the fine impurities while maintaining channels for the solvent to flow through.
Workflow: Using a Filter Aid (Celite®)
Caption: Decision-making process for interfacial impurities.
Section 2: Dealing with Specific Impurity Types
Q3: My product is a solid, but it's contaminated with an insoluble impurity. How can I separate them?
A3: This scenario requires a technique that leverages differences in solubility between your desired product and the impurity. The method of choice is hot filtration . [2][3][4] Causality Explained: The principle of recrystallization is that a compound is soluble in a hot solvent but insoluble in the same solvent when cold. [5][6]We can exploit this by finding a solvent that, when hot, dissolves your product but not the impurity.
Experimental Protocol: Hot Filtration
-
Solvent Selection: Identify a suitable recrystallization solvent in which your desired product is highly soluble when hot and poorly soluble when cold. The impurity should be insoluble even in the hot solvent.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your impure solid to completely dissolve the desired product. [5][7]The insoluble impurity will remain as a suspended solid.
-
Apparatus Preparation: Prepare a gravity filtration setup (funnel and receiving flask). It is crucial to keep this setup hot to prevent your product from prematurely crystallizing in the funnel. Place the setup on a hot plate and pour some boiling solvent through it to heat the glass and filter paper. [4]4. Filtration: Carefully and quickly pour the hot solution containing your dissolved product through the pre-heated filtration apparatus. [3][8]The insoluble impurities will be caught on the filter paper.
-
Crystallization: Collect the hot, clear filtrate in the receiving flask. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of your pure product. [5]6. Isolation: Collect the pure crystals by vacuum filtration. [8] Self-Validation Check: The solid collected on the filter paper after hot filtration is your impurity. The crystals that form in the filtrate upon cooling are your purified product. A melting point analysis or TLC can confirm the increased purity.
Q4: My reaction mixture is a black, tarry mess. How can I isolate my product?
A4: Tars and polymeric materials are high-molecular-weight byproducts that are notoriously difficult to handle. They often require a combination of adsorption and filtration techniques.
Causality Explained: Tars are complex, amorphous mixtures with broad solubility profiles. They can coat glassware, trap desired product, and clog filters. The strategy is to first dissolve the crude mixture in a suitable solvent and then use an adsorbent to bind the tar before filtering it away.
Troubleshooting Protocol:
-
Solvent Test: First, evaporate the reaction solvent. Attempt to dissolve the resulting crude residue in a moderately polar solvent like ethyl acetate or dichloromethane. If the desired product dissolves but the tar does not, you can proceed to filtration (likely with a Celite® pad).
-
Adsorption: If the tar is partially soluble, add an adsorbent like activated charcoal to the solution. [8][9]Charcoal has a high surface area and can adsorb colored, high-molecular-weight impurities.
-
Stir and Heat: Gently stir the mixture (with warming, if your product is stable) for 15-30 minutes to allow the charcoal to adsorb the tarry impurities.
-
Filter: Filter the mixture through a pad of Celite®. The charcoal and adsorbed tar will be retained on the Celite® pad, yielding a cleaner filtrate.
-
Solvent Trituration: If the tar is overwhelming, another technique is trituration. After removing the reaction solvent, add a non-polar solvent like hexanes or pentane. Your desired product may remain as a solid while the tarry impurities are washed away. [10]Alternatively, a more polar product might dissolve in a solvent like cold acetone or methanol, leaving the non-polar tar behind. [11]
Impurity Type Primary Challenge Recommended Solution Key Principle Fine/Colloidal Solids Clogs filter paper Filtration through Celite® or another filter aid Increases surface area and porosity of the filter bed. Inorganic Salts Precipitate during extraction Dilute, or filter the biphasic mixture Alters solvent environment to re-dissolve or physically remove the solid. Tars/Polymers Stickiness, high solubility Adsorption on activated charcoal, then filtration; or solvent trituration Preferential adsorption of large, non-polar molecules; differential solubility. [8][11] | Residual Metal Catalysts | Homogeneous or fine solid | Filtration through Celite®, treatment with scavengers, or activated carbon | Adsorption or chelation of metal ions onto a solid support. [12][13][14]|
Q5: How do I remove residual palladium catalyst (e.g., Pd/C) after a cross-coupling reaction?
A5: Removing residual palladium is critical, especially in pharmaceutical development, due to strict regulatory limits on elemental impurities. [15]The method depends on whether the palladium is heterogeneous (like Pd on carbon) or homogeneous (dissolved).
Troubleshooting Protocol:
-
Heterogeneous Catalysts (e.g., Pd/C): These are, in principle, easy to remove. The standard method is to dilute the reaction mixture with a solvent (e.g., ethyl acetate) and filter it through a dense pad of Celite®. The fine black particles of the catalyst will be trapped in the Celite® matrix.
-
Homogeneous Catalysts (Leached Palladium): Often, some palladium leaches into the solution. Traditional methods like chromatography or recrystallization can be ineffective and may lead to product loss. [16] * Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb dissolved palladium species. [14]The carbon is then removed by filtration through Celite®.
-
Metal Scavengers: For very low residual levels, specialized metal scavengers are the most effective solution. [12]These are typically silica-based materials functionalized with thiol or amine groups that chelate the palladium, allowing it to be filtered off as a solid. [13] * Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like N-acetylcysteine or sodium thiosulfate can extract the palladium into the aqueous phase. [13] Self-Validation Check: Successful removal of palladium often results in a colorless organic solution. For quantitative confirmation, especially in a GMP environment, analysis by Inductively Coupled Plasma (ICP) spectroscopy is required.
-
References
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
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Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). College of the Holy Cross. Retrieved from [Link]
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Troubleshooting: The Workup. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
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Purification by Recrystallization. (n.d.). CUNY Bronx Community College. Retrieved from [Link]
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Filtration. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Hot Filtration & Recrystallization. (n.d.). Kyoto University. Retrieved from [Link]
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Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Filtration Mechanism of Fine Particle. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions. (2023). ACS Publications - Organic Process Research & Development. Retrieved from [Link]
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How emulsions form and break? (2024). Biolin Scientific. Retrieved from [Link]
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How to Filter through Celite. (2017). YouTube. Retrieved from [Link]
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Filtering Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Getting through the “black tar phase”. (2014). Chemtips. Retrieved from [Link]
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USE OF FILTERS & FILTERING AIDS IN ORGANIC PROCESSING & HANDLING. (n.d.). PCO Certified Organic. Retrieved from [Link]
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Technical Support Center: Purification of 3-(3-Fluorophenyl)benzonitrile
Welcome to the technical support guide for enhancing the purity of 3-(3-Fluorophenyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who have synthesized this compound and are facing challenges in achieving the desired purity for downstream applications. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount.
This guide provides in-depth, experience-driven advice, moving beyond simple protocols to explain the scientific rationale behind each step. We will explore common issues encountered during purification and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing biaryl compounds like this is the Suzuki-Miyaura coupling reaction. Common byproducts from this reaction include unreacted starting materials (e.g., 3-bromobenzonitrile or 3-cyanophenylboronic acid), homocoupling products (e.g., biphenyl-3,3'-dicarbonitrile), and residual palladium catalyst. Additionally, boric acid and its salts are significant byproducts that need to be removed.[1][2][3]
Q2: My final product is a brownish oil, but literature suggests it should be a solid. What does this indicate?
A2: A significant deviation from the expected physical state (a low-melting solid) and color indicates substantial impurities. The oily nature and color can be due to residual solvents, polymeric materials, or colored byproducts from the reaction. An initial work-up, such as an aqueous wash or liquid-liquid extraction, is recommended before attempting more rigorous purification methods.
Q3: How do I know which purification technique is best for my sample?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
For multi-gram scales with solid crude product: Recrystallization is often the most efficient first step to remove the bulk of impurities.[4]
-
For complex mixtures or closely related impurities: Column chromatography is the method of choice for high-resolution separation.[5][6][7]
-
For removal of volatile impurities: Vacuum distillation can be effective, especially if the desired compound has a suitable boiling point.[8]
Q4: What is the minimum purity I should aim for?
A4: For use in drug development and regulated applications, purity of >98% is often required, with some cases demanding >99.5%. For early-stage research, >95% may be acceptable. The required purity is ultimately dictated by the specific requirements of the subsequent reaction or biological assay.
Visualizing the Purification Strategy
The following workflow provides a general overview of the logical steps to take when purifying a crude batch of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides actionable solutions based on chemical principles.
Problem 1: Low Recovery After Recrystallization
Symptom: You dissolve your crude product, but upon cooling, very little solid crystallizes out, or it "oils out" instead of forming crystals.
Causality & Solution:
This issue typically stems from an improper choice of solvent or using an excessive amount of it.[9] An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11]
-
Step 1: Solvent System Selection. The biaryl structure of this compound gives it moderate polarity. A solvent system approach is often effective. Start with a polar solvent in which the compound is soluble (like isopropanol or ethanol) and add a non-polar anti-solvent in which it is insoluble (like hexanes or water) dropwise to the hot solution until turbidity persists. Then, add a few drops of the polar solvent to redissolve and allow it to cool slowly.
-
Step 2: Use the Minimum Amount of Hot Solvent. A common error is adding too much solvent, which keeps the compound in the mother liquor even after cooling. Work in small volumes, adding just enough hot solvent to fully dissolve the crude material.[12]
-
Step 3: Induce Crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
| Solvent System | Polarity Index (Primary) | Boiling Point (°C) | Rationale & Comments |
| Isopropanol / Water | 4.3 | 82 (IPA) | Good for moderately polar compounds. Water acts as an effective anti-solvent. |
| Ethanol / Hexanes | 5.2 | 78 (EtOH) | Hexanes effectively reduce the polarity, forcing the biaryl compound out of solution. |
| Toluene / Heptane | 2.4 | 111 (Toluene) | A less polar system, useful if the primary impurities are highly non-polar. |
Problem 2: Poor Separation During Column Chromatography
Symptom: Your compound co-elutes with impurities, resulting in mixed fractions and poor overall purity.
Causality & Solution:
Effective column chromatography relies on the differential interaction of compounds with the stationary phase (usually silica gel).[5][7] Poor separation is often due to an improperly chosen mobile phase (eluent).
-
Step 1: Develop Your Method with Thin-Layer Chromatography (TLC). Before running a column, always optimize your solvent system using TLC. The goal is to find a solvent mixture that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurities. A common starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.
-
Step 2: Avoid Overloading the Column. A frequent mistake is loading too much crude material onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. Exceeding this can lead to broad bands and poor separation.
-
Step 3: Check for Compound Stability. Some compounds can degrade on acidic silica gel.[13] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is an issue, consider using deactivated silica (by adding ~1% triethylamine to the eluent) or switching to a different stationary phase like alumina.[13]
Caption: Principle of separation in column chromatography.
Protocols for Purification and Analysis
Protocol 1: Recrystallization using Isopropanol/Water
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a stir bar and place the flask on a stirrer/hotplate.
-
Heat to approximately 70-80 °C and begin adding hot isopropanol in small portions (1-2 mL at a time) while stirring, until the solid just dissolves.
-
While maintaining the temperature, add deionized water dropwise until the solution becomes faintly cloudy.
-
Add 1-2 more drops of hot isopropanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the solid with a small amount of cold 1:1 isopropanol/water.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying purity.
-
Objective: To separate this compound from any potential impurities and determine its purity as a percentage of the total peak area.
-
Methodology: A reverse-phase HPLC method is typically suitable for this compound.[14][15]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile |
Protocol 3: Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the mass of the desired product.[16][17]
-
Objective: To separate and identify components of the purified sample by their retention time and mass-to-charge ratio (m/z).
-
Methodology: The sample is vaporized and separated on a capillary column before being fragmented and detected by a mass spectrometer.[18]
| Parameter | Recommended Condition |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temp | 250 °C |
| Oven Program | Hold at 80 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 minutes. |
| MS Source | 230 °C |
| MS Quad | 150 °C |
| Scan Range | 40-450 m/z |
References
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Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Fluorobenzonitrile | Request PDF. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
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Acton, Q. A. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
ResearchGate. (2025). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. PubMed. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
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ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... Retrieved from [Link]
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University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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University of Massachusetts Amherst. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
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Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]
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Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
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ResearchGate. (2024). Green analytical quality by design RP-HPLC technique with fluorimetric detection for simultaneous assay of cinnarizine and dompridone. Retrieved from [Link]
-
Atlantis Press. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (Fluorophenyl)benzonitrile Positional Isomers
In the landscape of medicinal chemistry and drug development, the principle of positional isomerism is a cornerstone of structure-activity relationship (SAR) studies. The seemingly subtle shift of a single functional group on an aromatic scaffold can dramatically alter a molecule's interaction with biological targets, transforming it from inert to potent, or redirecting its activity towards entirely different pathways. This guide provides an in-depth technical comparison of the biological activities of (fluorophenyl)benzonitrile positional isomers—ortho, meta, and para—synthesizing available data to illuminate how fluorine substitution dictates biological function.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When combined with the benzonitrile scaffold, a common motif in various bioactive compounds, the resulting (fluorophenyl)benzonitrile isomers present a fascinating case study in SAR. While direct, side-by-side comparative studies across all three isomers for a single target are not extensively documented, a survey of the literature for each isomer and related structures reveals a distinct and divergent profile of biological activities.
The Para-Isomer: A Key to Antimicrobial Action
The 4-fluorobenzonitrile moiety has been identified as a component in potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[3][4] FabI is a crucial enzyme in the bacterial type II fatty acid biosynthesis pathway (FAS-II), which is absent in humans, making it an attractive and validated target for developing novel antibacterial agents.[3]
Inhibitors incorporating the 4-fluorophenyl group have demonstrated significant activity against pathogens like Staphylococcus aureus.[4] The para-position of the fluorine atom is often critical. It is theorized that its electronic properties and ability to form specific interactions, such as hydrogen bonds or favorable dipole interactions within the enzyme's active site, contribute to high-affinity binding. This binding is often coupled to the ordering of a flexible loop of amino acids near the active site, leading to slow-onset inhibition and an increased residence time of the inhibitor on the enzyme.[3]
The Meta-Isomer: A Scaffold in Kinase Inhibition
While less documented for antimicrobial activity, the 3-fluorophenyl moiety is a recurring structural element in the design of kinase inhibitors for oncology.[5] For example, derivatives containing the 3-fluorophenyl group have been investigated as inhibitors of Aurora kinase B (AURKB), a key regulator of cell division that is frequently overexpressed in human cancers.[5]
The placement of fluorine at the meta-position influences the molecule's electronic distribution and conformation. This can facilitate precise interactions with the ATP-binding pocket of kinases, contributing to both potency and selectivity. The electronegativity of the meta-fluorine can modulate the pKa of nearby hydrogen bond donors or acceptors, fine-tuning the binding energetics required for effective and selective kinase inhibition.
The Ortho-Isomer: Exploring Diverse Bioactivities
The 2-fluorophenyl group has been incorporated into molecules with a range of biological activities, including antimicrobial and antioxidant properties.[6][7] For instance, certain triazine derivatives featuring a 2-fluorophenyl component have shown notable activity against Gram-positive bacteria and fungi.[7]
However, the ortho-position often introduces significant steric and electronic effects that differentiate its SAR from the meta and para isomers. The proximity of the fluorine atom to the point of attachment can induce conformational constraints, forcing the phenyl ring into a specific orientation relative to the rest of the molecule. This can be advantageous if it pre-organizes the molecule for optimal binding, but it can also be detrimental if it creates steric clashes with the target protein. This "ortho-fluoro effect" is a powerful tool in rational drug design to modulate bioactivity and selectivity.[8]
Comparative Summary and Data Presentation
The distinct biological roles emerging from the positional variance of a single fluorine atom are summarized below. This divergence underscores the sensitivity of biological systems to molecular architecture.
| Positional Isomer | Primary Associated Biological Activity | Key Molecular Target(s) | Rationale for Activity |
| Para-(4-fluorophenyl)benzonitrile | Antimicrobial (Antibacterial) | Bacterial Enoyl-ACP Reductase (FabI)[3][4] | Optimal electronic and steric profile for high-affinity binding to the FabI active site, promoting loop ordering and slow-onset inhibition.[3] |
| Meta-(3-fluorophenyl)benzonitrile | Anticancer (Kinase Inhibition) | Aurora Kinase B (AURKB)[5] | Modulates electronic properties within the kinase ATP-binding pocket, enhancing binding affinity and selectivity. |
| Ortho-(2-fluorophenyl)benzonitrile | Antimicrobial, Antioxidant | Various bacterial enzymes[6][7] | "Ortho-fluoro effect" can enforce a bioactive conformation and influence electronic properties, though steric hindrance is a key consideration.[8] |
Experimental Protocols for Biological Activity Assessment
To empirically validate and compare the biological activities discussed, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for key assays relevant to the isomers' activities.
In Vitro Enzyme Inhibition Assay (e.g., for FabI)
This protocol describes a general spectrophotometric assay to determine the inhibitory potential of a compound against a purified enzyme like FabI. The assay measures the decrease in the rate of substrate consumption or product formation.
Causality and Rationale: This assay directly measures the interaction between the compound and its molecular target. By determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), we can quantitatively compare the potency of different isomers. The use of a purified enzyme isolates the interaction, ensuring that observed effects are not due to off-target or cellular-level phenomena.
Step-by-Step Methodology: [9][10][11]
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., S. aureus FabI) in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of the substrate (e.g., crotonoyl-CoA) and the cofactor (e.g., NADH) in the same buffer.
-
Prepare stock solutions of the test compounds (e.g., (fluorophenyl)benzonitrile isomers) in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the enzyme solution.
-
Add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate/cofactor mix.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Herbicidal Activity Assay (Seedling Growth Inhibition)
Given that some benzonitrile derivatives exhibit herbicidal properties, this assay can be used to screen for such activity. [12][13][14] Causality and Rationale: This whole-organism assay evaluates the phytotoxicity of the compounds. It measures a clear phenotypic endpoint—inhibition of plant growth—which is a direct indicator of herbicidal potential. By testing on both monocot and dicot species, one can also assess the spectrum of activity.
Step-by-Step Methodology:
-
System Preparation:
-
Place a filter paper in each petri dish.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute with water to the desired final concentrations (e.g., 10, 100, 1000 ppm), ensuring the final solvent concentration is non-toxic (e.g., <0.5%).
-
-
Plating and Treatment:
-
Add 5 mL of a test solution or a control solution (water + solvent) to each petri dish, ensuring the filter paper is saturated.
-
Place 10-15 seeds of a model plant (e.g., Arabidopsis thaliana for dicots, Lolium perenne for monocots) evenly on the filter paper.
-
-
Incubation and Measurement:
-
Seal the petri dishes with parafilm and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22°C) for 7-10 days.
-
After the incubation period, measure the root length and/or shoot length of the seedlings.
-
-
Data Analysis:
-
Calculate the average root/shoot length for each treatment.
-
Express the data as a percentage of inhibition compared to the vehicle control.
-
Calculate the GR50 (the concentration required to cause a 50% reduction in growth) for each active compound.
-
Conclusion
The comparative analysis of (fluorophenyl)benzonitrile positional isomers vividly illustrates a fundamental principle in drug discovery: structure dictates function. The switch of a fluorine atom from the para, to the meta, to the ortho position redirects the molecule's biological activity from potent antibacterial and herbicidal action to selective kinase inhibition. This guide provides a framework for understanding these differences, grounded in the specific molecular interactions favored by each isomeric form. The provided experimental protocols offer a robust system for researchers to quantitatively assess these activities, enabling further exploration and exploitation of the nuanced effects of positional isomerism in the design of novel, highly specific therapeutic agents and agrochemicals.
References
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ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available at: [Link]
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MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]
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PubMed. (n.d.). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Available at: [Link]
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PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available at: [Link]
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PubMed. (n.d.). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Available at: [Link]
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MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available at: [Link]
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ScienceDirect. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstitutedt[12][15][16]riazines. Available at: [Link]
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PMC. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Available at: [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
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AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available at: [Link]
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PMC. (n.d.). Biological Activities of Hydrazone Derivatives. Available at: [Link]
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PubMed. (n.d.). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Available at: [Link]
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PMC. (n.d.). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Available at: [Link]
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PubChem. (n.d.). 4-Fluorobenzonitrile. Available at: [Link]
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ResearchGate. (n.d.). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. Available at: [Link]
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ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Available at: [Link]
-
MDPI. (n.d.). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Available at: [Link]
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PubMed. (2009). Derivatives of pyrimidine, phthalimide and anthranilic acid as inhibitors of human hydroxysteroid dehydrogenase AKR1C1. Available at: [Link]
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PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]
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YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available at: [Link]
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MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
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The Strategic Advantage of 3-(3-Fluorophenyl)benzonitrile in Kinase Inhibitor Synthesis: A Comparative Guide
In the landscape of kinase inhibitor discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate biological activity of the final compound. Among the myriad of precursors, 3-(3-Fluorophenyl)benzonitrile has emerged as a particularly valuable building block. This guide provides an in-depth comparison of this compound with other common precursors in the synthesis of kinase inhibitors, supported by experimental insights and data. We will explore the causality behind its synthetic advantages and its impact on the pharmacological properties of the resulting inhibitors.
Introduction: The Pivotal Role of Precursors in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors have therefore become a major focus of drug development. The chemical architecture of these inhibitors is often complex, requiring multi-step synthetic sequences. The choice of the initial building blocks, or precursors, profoundly influences the entire drug development pipeline, from laboratory-scale synthesis to commercial production. An ideal precursor should be readily available, cost-effective, and possess chemical handles that allow for efficient and high-yielding downstream transformations. Furthermore, the inherent structural features of a precursor can significantly contribute to the final inhibitor's potency, selectivity, and pharmacokinetic profile.
This compound: A Privileged Scaffold Element
This compound is a substituted aromatic nitrile that has gained prominence in the synthesis of a variety of kinase inhibitors, particularly those targeting Aurora kinases.[2] Its structure incorporates two key features that are highly desirable in medicinal chemistry: a benzonitrile moiety and a fluorine-substituted phenyl ring.
The benzonitrile group serves as a versatile synthetic handle. The nitrile functionality can be readily transformed into other essential pharmacophores, such as amidines or can participate in cyclization reactions to form heterocyclic cores common in kinase inhibitors, like the quinazoline scaffold.[3]
The presence of a fluorine atom on the phenyl ring is of particular strategic importance. Fluorine substitution is a widely employed strategy in drug design for several reasons:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's solubility, lipophilicity, and membrane permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, leading to improved binding affinity and potency.[4] Structure-activity relationship (SAR) studies have often shown that fluoro-substituents are vital for the inhibitory activity of kinase inhibitors.[4]
Comparative Analysis: this compound vs. Alternative Precursors
To illustrate the advantages of this compound, we will consider its application in the synthesis of a potent and selective Aurora B kinase inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide .[2]
The Case Study: An Orally Active Aurora B Kinase Inhibitor
Aurora B kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers.[1] The synthesis of the aforementioned inhibitor provides an excellent platform to compare the utility of this compound against other potential starting materials.
Logical Synthesis Pathway using this compound:
Caption: Simplified synthetic logic for an Aurora B kinase inhibitor.
Alternative Precursors and Their Synthetic Challenges
Let's consider two plausible alternative precursors for the "left-hand side" N-(3-fluorophenyl)acetamide portion of the target molecule:
-
Alternative 1: 3-Aminobenzonitrile: This precursor lacks the fluorine substituent.
-
Alternative 2: 3-Bromoaniline: This precursor would require an additional step to introduce the nitrile or a related functional group.
| Precursor | Synthetic Steps to Key Intermediate | Potential Advantages | Potential Disadvantages |
| This compound | 1. Reduction of nitrile to amine. 2. Acylation. | Direct route to the desired fluorinated fragment. Fluorine enhances biological properties. | May be more expensive than non-fluorinated analogues. |
| 3-Aminobenzonitrile | 1. Acylation. | Readily available and potentially lower cost. | Lacks the beneficial fluorine atom, potentially leading to lower potency and metabolic stability. |
| 3-Bromoaniline | 1. Acylation. 2. Cyanation (e.g., Pd-catalyzed). | Readily available. | Requires an additional synthetic step (cyanation), which can have variable yields and require harsh reagents. |
Discussion of Synthetic Efficiency:
The alternative of starting with 3-Bromoaniline and introducing the cyano group later introduces a palladium-catalyzed cyanation step. While effective, these reactions can sometimes be sensitive to substrate and reaction conditions, potentially impacting the overall yield and purity.
Experimental Protocols
To provide a practical context, below are generalized experimental protocols for key transformations involved in the synthesis of kinase inhibitors from benzonitrile precursors.
Protocol 1: Reduction of a Benzonitrile to a Benzylamine
This protocol is a crucial first step when the nitrile group is a precursor to an amine that will be further functionalized.
Materials:
-
Substituted Benzonitrile (e.g., this compound)
-
Palladium on Carbon (10 wt. %)
-
Ethanol (or other suitable solvent)
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, dissolve the substituted benzonitrile in ethanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by evacuation.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be purified by chromatography if necessary.
Self-Validation: The success of the reduction can be confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) in the IR spectrum, as well as by mass spectrometry and NMR.
Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Core Synthesis
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the formation of C-N bonds that are central to many kinase inhibitor scaffolds.
Materials:
-
Aryl Halide (e.g., a chloro-quinazoline core)
-
Amine (e.g., the product from Protocol 1)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, amine, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Self-Validation: The formation of the desired C-N bond can be confirmed by NMR spectroscopy (e.g., HMBC correlations between the two coupled fragments) and mass spectrometry.
Workflow Diagram for Kinase Inhibitor Synthesis:
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Impact on Biological Activity: The Fluorine Advantage
The choice of this compound as a precursor directly influences the biological properties of the final kinase inhibitor. As mentioned, the fluorine atom can enhance metabolic stability and binding affinity. In the case of the Aurora B inhibitor, the 3-fluorophenyl moiety is likely involved in crucial interactions within the kinase's ATP-binding pocket.
Structure-activity relationship studies on various kinase inhibitors have repeatedly demonstrated the positive impact of fluorine substitution. For example, in the development of EGFR inhibitors, the introduction of a fluorine atom on a phenyl ring has been shown to be vital for inhibitory activity.[4] This is often attributed to the ability of the fluorine to act as a hydrogen bond acceptor or to favorably modulate the electronics of the aromatic ring, thereby enhancing its interaction with key amino acid residues in the kinase active site.
Conclusion
This compound represents a strategically advantageous precursor for the synthesis of kinase inhibitors. Its pre-installed fluorine atom offers significant benefits in terms of both synthetic efficiency and the biological properties of the final product. Compared to non-fluorinated or other halogenated precursors, it often provides a more direct and reliable route to complex kinase inhibitors with enhanced potency and metabolic stability. As the demand for novel and effective kinase inhibitors continues to grow, the judicious selection of precursors like this compound will remain a cornerstone of successful drug discovery and development.
References
- 2-(3-Bromophenyl)
- Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Accessed February 7, 2026.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Accessed February 7, 2026.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Accessed February 7, 2026.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Accessed February 7, 2026.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Accessed February 7, 2026.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Accessed February 7, 2026.
- De novo design and optimization of Aurora A kinase inhibitors. Chemical Science (RSC Publishing). Accessed February 7, 2026.
- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. Lakehead Knowledge Commons. Accessed February 7, 2026.
- Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. Accessed February 7, 2026.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Accessed February 7, 2026.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Computer-Aided Optimization of Quinazoline-Based Aurora Kinase Inhibitors for Enhanced Metabolic Stability.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Quinazolines and their use as Aurora kinase inhibitors.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Accessed February 7, 2026.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Accessed February 7, 2026.
- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed. Accessed February 7, 2026.
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Analytical characterization techniques for 3-(3-Fluorophenyl)benzonitrile isomers
Content Type: Technical Comparison & Method Development Guide Subject: 3-(3-Fluorophenyl)benzonitrile (CAS: 893734-83-3) Audience: Senior Analytical Chemists, Process Chemists, and QC Managers.
Executive Summary: The Regioisomer Challenge
This compound is a critical biaryl scaffold used in the synthesis of liquid crystals and electron-transport materials for OLEDs. Its synthesis—typically via Suzuki-Miyaura coupling—presents a unique analytical challenge: regioisomerism .[1]
While the target molecule is the 3,3'-isomer , commercial starting materials (boronic acids or aryl halides) often contain trace amounts of ortho- or para- isomers.[1] Consequently, the final product may be contaminated with 3-(2-fluorophenyl)benzonitrile or 3-(4-fluorophenyl)benzonitrile .[1] Because these biaryl isomers possess nearly identical molecular weights (197.21 g/mol ) and similar polarities, standard C18 HPLC methods often fail to resolve them at low levels (<0.5%).
This guide compares high-resolution analytical techniques to definitively characterize the 3,3'-isomer and quantify isomeric impurities.[1]
Technique Comparison: Performance Matrix
The following table contrasts the performance of standard vs. specialized techniques for distinguishing fluorinated biaryl isomers.
| Feature | UHPLC (Pentafluorophenyl Phase) | GC-MS (Standard EI) | FT-IR Spectroscopy | |
| Primary Utility | Structural Elucidation (Regiochemistry) | Quantitative Purity (Trace Isomers) | Mass Confirmation | Functional Group ID |
| Isomer Resolution | Excellent (Distinct Chemical Shifts) | High (Shape Selectivity) | Moderate (Boiling points are close) | Low (Fingerprint region overlap) |
| Limit of Detection | ~0.1% (requires long acquisition) | < 0.05% | < 0.1% | N/A (Qualitative) |
| Throughput | Low (10-30 min/sample) | High (5-10 min/sample) | Medium | High |
| Self-Validating? | Yes (Coupling constants verify position) | No (Requires reference standards) | No (Identical fragmentation) | No |
Deep Dive: F NMR Characterization (The "Smoking Gun")
F NMR is the most robust technique for verifying the meta-meta connectivity of this compound. UnlikeMechanistic Insight: Substituent Effects
The chemical shift (
-
Target (3,3'-isomer): The fluorine is meta to the biaryl bond. Expected
to ppm.[1] -
Impurity (3,4'-isomer): The fluorine is para to the biaryl bond. Para-fluorines generally appear upfield relative to meta-isomers due to resonance donation into the ring system.[1]
-
Impurity (3,2'-isomer): The fluorine is ortho to the biaryl bond. This creates a distinct "ortho-effect" (steric compression and deshielding), significantly shifting the signal.
Experimental Protocol: Quantitative F NMR (qNMR)
Objective: Quantify isomeric purity without reference standards for every impurity.
-
Solvent: Dissolve 20 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl
for sharper lines in biaryls). -
Internal Standard: Add 5.0 mg of
-trifluorotoluene ( ppm) as a quantitation reference. -
Acquisition Parameters:
-
Pulse Angle: 30° (to mitigate relaxation issues).
-
Relaxation Delay (D1): Must be
. For fluorinated biaryls, is typically 1–3 seconds. Set D1 = 15 seconds to ensure full magnetization recovery. -
Spectral Width: 200 ppm (ensure no aliasing).
-
Scans: 64 (minimum for S/N > 150:1).
-
Data Interpretation:
-
Integrate the internal standard (set to 3.00).
-
Integrate the target peak (expected ~ -112 ppm).[1]
-
Any peaks at -105 ppm (para) or -118 ppm (ortho) represent isomeric impurities.[1]
Chromatographic Separation: PFP vs. C18
For routine purity analysis (QC), NMR is too slow. However, standard C18 columns often co-elute biaryl regioisomers. The superior alternative is a Pentafluorophenyl (PFP) stationary phase.[2]
Why PFP?
PFP phases utilize
Recommended UHPLC Method[1]
-
Column: Kinetex F5 or equivalent PFP core-shell, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0.0 min: 30% B[1]
-
8.0 min: 80% B (Linear ramp)
-
Flow: 0.4 mL/min
-
Temp: 40°C
-
-
Detection: UV at 254 nm (aromatic
) and 225 nm (nitrile).
Expected Elution Order (PFP Phase):
Typically, ortho-substituted biaryls elute first (more twisted, less interaction with stationary phase), followed by meta, then para (flatter, stronger
Structural Validation Workflow
The following diagram illustrates the decision logic for characterizing a batch of this compound.
Figure 1: Analytical workflow for distinguishing regioisomers and validating batch purity.
Supporting Data: Spectral Expectations
Infrared Spectroscopy (FT-IR)
While IR cannot easily distinguish the meta vs para isomer, it confirms the functional groups.
-
Nitrile (C≡N) Stretch: A sharp, distinct band at 2228–2235 cm
. -
C-F Stretch: Strong bands in the 1200–1250 cm
region. -
Out-of-Plane Bending (Ar-H): The meta-substitution pattern (1,3-disubstituted ring) typically shows bending vibrations at 690–710 cm
and 750–810 cm .
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): 197 m/z.[3]
-
Fragmentation: Loss of HCN is common in benzonitriles.
-
Differentiation: Isomers often have identical mass spectra. Do not rely on MS library matching alone for isomer confirmation.
References
-
Chemical Identity & Properties
-
This compound.[3] ChemicalBook. CAS: 893734-83-3.
-
- Synthesis & Context (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
-
Analytical Methodology (Fluorine NMR)
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosenau, T., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry.
- Chromatographic Separation (PFP Phases)
Sources
Spectroscopic Validation of 3-(3-Fluorophenyl)benzonitrile: A Comparative Analytical Guide
Executive Summary
In the development of biaryl scaffolds for liquid crystals and pharmaceutical intermediates, the precise structural validation of 3-(3-Fluorophenyl)benzonitrile is critical. The meta-meta substitution pattern presents unique analytical challenges due to the symmetry-breaking nature of the biaryl twist and the potential for regioisomeric contamination during Suzuki-Miyaura coupling.
This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques. We evaluate the efficacy of Multi-nuclear NMR (
Key Insight: While
The Analytical Challenge: Target vs. Alternatives
When synthesizing this compound via Suzuki coupling, three primary classes of "alternatives" (impurities/isomers) must be distinguished from the product.
| Compound Class | Description | Analytical Difficulty |
| Target Molecule | This compound | Baseline |
| Regioisomer A | 4-(3-Fluorophenyl)benzonitrile | High. Similar polarity; requires coupling constant analysis. |
| Regioisomer B | 3-(2-Fluorophenyl)benzonitrile | Medium. Steric hindrance alters |
| Impurity C | 3,3'-Difluorobiphenyl (Homocoupling) | High.[1] Lacks Nitrile handle; invisible in IR CN-region. |
| Impurity D | 3-Cyanophenylboronic acid (SM) | Low. Distinct solubility and boronic ester peaks. |
Methodological Comparison: Selecting the Right Tool
We compared three spectroscopic modalities to determine the most robust protocol for validating this specific biaryl structure.
Table 1: Comparative Efficacy of Analytical Techniques
| Feature | FT-IR (ATR) | LC-MS (ESI) | ||
| Structural Connectivity | High | Low | Low | N/A |
| Isomer Differentiation | Medium (Requires complex splitting analysis) | Superior (Distinct chemical shifts) | Low (Fingerprint region overlap) | Low (Identical Mass) |
| Functional Group Check | Low (CN is silent) | N/A | High (CN stretch is diagnostic) | Medium |
| Purity Quantification | Medium (Overlap likely) | High (Baseline separation) | Low | High (if separated) |
| Throughput | Low (10-15 min) | High (1-2 min) | High (<1 min) | Medium |
Expert Insight: The Case for F NMR
For this specific molecule,
-
Target (
-isomer): to ppm. -
Isomer (
-isomer): ppm (shielded by steric twist). -
Isomer (
-isomer): ppm.
Detailed Experimental Protocols
Protocol A: Multi-Nuclear NMR Characterization
This protocol ensures self-validation by cross-referencing
Reagents:
-
Solvent: CDCl
(99.8% D) + 0.03% v/v TMS. -
Internal Standard (Optional for qNMR):
-Trifluorotoluene.
Workflow:
-
Sample Prep: Dissolve 15 mg of isolated solid in 0.6 mL CDCl
. Filter through a cotton plug to remove inorganic salts (Suzuki byproducts). -
Acquisition (
H): 16 scans, relaxation delay ( ) = 2.0 s. -
Acquisition (
F): 32 scans, spectral width 200 ppm (centered at -120 ppm). Crucial: Run un-decoupled first to see proton splitting, then proton-decoupled ( F{ H}) to collapse to singlets for purity integration. -
Acquisition (
C): 512 scans. Focus on the 110-120 ppm region for the Nitrile carbon.
Protocol B: FT-IR Validation (Nitrile Confirmation)
Used to confirm the integrity of the cyano group, which can hydrolyze to amide/acid under harsh Suzuki conditions.
-
Method: Diamond ATR (Attenuated Total Reflectance).
-
Scan Range: 4000–400 cm
.[2] -
Resolution: 4 cm
. -
Target Peak: Look for the sharp, distinct
stretch at 2230 ± 5 cm .-
Note: If the peak shifts to ~1680 cm
, hydrolysis to benzamide has occurred.
-
Structural Elucidation Logic
To validate the structure, you must confirm the connectivity of two distinct aromatic rings.
The Logic Tree
The following diagram illustrates the decision process for assigning the correct structure based on spectral data.
Figure 1: Decision logic for confirming the meta-meta substitution pattern.
Spectroscopic Fingerprint Data[2][4][5]
1.
F NMR (The "Fingerprint")
-
Signal:
ppm (approx). -
Multiplicity: Triplet of doublets (
) or multiplet. -
Coupling:
Hz (interaction with adjacent protons on the fluorinated ring). -
Why it validates: If the F were in the para position (4-fluorophenyl), the signal would appear as a distinct triplet of triplets (
) due to symmetry. The complex multiplet confirms the meta asymmetry.
2.
C NMR (The Skeleton)
-
Nitrile Carbon:
ppm (Characteristic singlet). -
C-F Carbon:
ppm (Doublet, Hz). -
Biaryl Linkage: Two quaternary carbons showing long-range coupling.
3.
H NMR (The Connectivity)
The spectrum will show two distinct spin systems overlapping in the 7.4–8.0 ppm range.
-
Ring A (Benzonitrile): Look for a characteristic singlet-like peak (narrow doublet) for the proton between the CN and the biaryl bond (H-2).
-
Ring B (Fluorophenyl): Look for the proton between the F and the biaryl bond. It will appear as a doublet of triplets due to coupling with F (
) and meta-H.
Synthesis & Impurity Pathway
Understanding the synthesis helps anticipate spectral impurities. The Suzuki coupling mechanism often produces homocoupling byproducts which are spectrally distinct.
Figure 2: Suzuki coupling pathways showing the origin of critical impurities.
-
Impurity A Detection:
F NMR will show a singlet shifted slightly from the product. IR will lack the Nitrile peak. -
Impurity B Detection: IR will show the Nitrile peak, but
F NMR will be silent .
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Fluorine NMR Shifts & Substituent Effects: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009 . [Link]
-
IR Characteristic Frequencies (Nitriles): Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley, 2004 . [Link]
-
Biaryl Synthesis and Characterization: Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. [Link]
Sources
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of the physicochemical properties of fluorobenzonitrile isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Fluorine's Position
The substitution of a fluorine atom onto the benzonitrile scaffold dramatically influences the molecule's electronic and steric properties. The position of this highly electronegative atom—whether ortho, meta, or para to the nitrile group—creates distinct molecular dipoles, alters intermolecular interactions, and ultimately dictates the bulk physicochemical properties of each isomer. This guide will dissect these differences, providing both the quantitative data and the underlying scientific rationale to inform your experimental designs and synthetic strategies.
Comparative Analysis of Physicochemical Properties
The distinct placement of the fluorine atom in the three isomers of fluorobenzonitrile results in notable variations in their physical and chemical characteristics. These differences are crucial for predicting their behavior in various chemical environments and for selecting the appropriate isomer for specific applications.
Melting and Boiling Points: A Reflection of Intermolecular Forces
The melting and boiling points of the fluorobenzonitrile isomers are a direct consequence of the strength of their intermolecular forces.
| Property | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | 4-Fluorobenzonitrile |
| Melting Point (°C) | -13.7 | -16 | 32-34[1] |
| Boiling Point (°C) | 90 (at 21 mmHg) | 182-183 (at 753 mmHg) | 188 (at 750 mmHg)[1] |
Analysis:
-
4-Fluorobenzonitrile exhibits the highest melting point by a significant margin. Its para-substitution allows for a more symmetrical and compact crystal lattice structure, leading to stronger intermolecular forces in the solid state.
-
The ortho and meta isomers, 2-fluorobenzonitrile and 3-fluorobenzonitrile , are liquids at room temperature with very similar low melting points.
-
The boiling points show a different trend. 4-Fluorobenzonitrile has the highest boiling point, followed closely by 3-fluorobenzonitrile . This is attributed to the larger overall dipole moment in the para and meta isomers, resulting in stronger dipole-dipole interactions in the liquid phase. The boiling point of 2-fluorobenzonitrile is significantly lower, likely due to steric hindrance from the ortho-fluorine atom, which may disrupt efficient molecular packing and weaken intermolecular attractions.
Polarity and Dipole Moment: The Vectorial Sum of Electron Withdrawal
The polarity of the fluorobenzonitrile isomers is a key determinant of their solubility and reactivity. It arises from the vector sum of the dipole moments of the electron-withdrawing fluorine and nitrile groups.
Figure 1. Positional Isomerism and its Influence on Dipole Moment.
Analysis:
-
3-Fluorobenzonitrile is expected to have the largest dipole moment. The 120° angle between the C-F and C-CN bond dipoles results in a significant vector sum.
-
2-Fluorobenzonitrile will also possess a substantial dipole moment due to the 60° angle between the bond dipoles.
-
4-Fluorobenzonitrile , despite having highly polar bonds, is expected to have the smallest dipole moment of the three isomers. The opposing directions of the C-F and C-CN bond dipoles lead to partial cancellation. This moderate polarity influences its reactivity and solubility in various solvents[2].
Solubility: "Like Dissolves Like"
The solubility of the fluorobenzonitrile isomers is governed by their polarity and ability to interact with solvent molecules.
| Isomer | Water Solubility | Organic Solvent Solubility |
| 2-Fluorobenzonitrile | Insoluble | Soluble in chloroform |
| 3-Fluorobenzonitrile | Insoluble | Soluble in many organic solvents |
| 4-Fluorobenzonitrile | Insoluble | Soluble in organic solvents like ethanol and acetone |
Analysis:
All three isomers are generally insoluble in water, a highly polar protic solvent. This is because the nonpolar benzene ring constitutes a large portion of the molecule, making them predominantly nonpolar. They are, however, soluble in a range of organic solvents. The choice of an appropriate solvent for a reaction or purification will depend on the specific polarity of the isomer and the desired process. For instance, the moderate polarity of 4-fluorobenzonitrile contributes to its solubility in various organic solvents[2].
Spectroscopic Properties: A Fingerprint of Molecular Structure
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the molecular structure and electronic environment of each isomer.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The C-F stretching vibration will also be present, usually in the 1100-1250 cm⁻¹ region. The precise position of these bands and the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) will be unique to each isomer, allowing for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the fluorobenzonitrile isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the position of the fluorine substituent.
-
¹H NMR: The number of distinct proton signals and their splitting patterns will differ for each isomer due to symmetry and coupling with the fluorine atom.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon attached to the fluorine, will be significantly different for each isomer. Furthermore, the through-bond coupling between the ¹³C nuclei and the ¹⁹F nucleus (J-coupling) provides definitive structural information.
Experimental Protocols
To ensure the reliability and reproducibility of the physicochemical data presented, standardized experimental procedures must be followed.
Determination of Melting and Boiling Points
Objective: To determine the temperature at which the substance transitions from solid to liquid (melting point) and from liquid to gas (boiling point) at a given pressure.
Protocol:
-
Melting Point: A small amount of the solid sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range at which the substance melts is recorded.
-
Boiling Point: For liquids, the boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure (and the liquid boils) is recorded. For high-boiling liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported at a specific pressure.
Determination of Dipole Moment (Guggenheim Method)
Objective: To determine the permanent dipole moment of a polar molecule in a non-polar solvent. This method avoids the need for density measurements of the solutions[3].
Protocol:
-
Prepare a series of dilute solutions of the fluorobenzonitrile isomer in a non-polar solvent (e.g., benzene or cyclohexane) of known concentrations.
-
Measure the dielectric constant (ε) and refractive index (n) of the pure solvent and each solution using a dipole meter and a refractometer, respectively.
-
Calculate the difference in dielectric constant (Δε) and the square of the refractive index (Δn²) between each solution and the pure solvent.
-
Plot Δε and Δn² against the mole fraction of the solute.
-
The dipole moment (μ) can then be calculated using the Guggenheim equation, which relates the slopes of these plots to the dipole moment of the solute.
Figure 2. Experimental Workflow for Dipole Moment Determination.
Determination of Aqueous Solubility (ASTM E1148)
Objective: To measure the solubility of an organic compound in water.
Protocol (Shake-Flask Method):
-
An excess amount of the fluorobenzonitrile isomer is added to a known volume of purified water in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand undisturbed to allow the undissolved solute to settle.
-
A sample of the supernatant (the saturated aqueous solution) is carefully withdrawn, ensuring no solid particles are included.
-
The concentration of the fluorobenzonitrile isomer in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid or solid sample with minimal sample preparation.
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid fluorobenzonitrile isomer directly onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of the fluorobenzonitrile isomers for structural elucidation.
Protocol:
-
Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is completely dissolved and free of any solid particles.
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
Conclusion
The positional isomerism of the fluorine atom on the benzonitrile ring imparts distinct and predictable physicochemical properties to 2-, 3-, and 4-fluorobenzonitrile. The para-isomer's symmetry leads to a higher melting point, while the vector addition of bond dipoles results in the meta-isomer likely having the highest dipole moment. These subtle structural variations have significant consequences for the behavior of these molecules in chemical and biological systems. A thorough understanding of these properties, supported by robust experimental data, is essential for the effective application of these versatile building blocks in research and development.
References
-
4-Fluorobenzonitrile: Technical Specifications and Industrial Applications. (n.d.). Retrieved from [Link]
-
Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. (2023). Molecules, 28(12), 4702. Retrieved from [Link]
-
Dipole Moment. (2017). Physikalisch-chemisches Praktikum I. Retrieved from [Link]
-
Dipole Moment and Molar Refraction. (n.d.). Retrieved from [Link]
-
Dipole Moments. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. (2008). ASTM International. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Calculation of the dipole moments of substituted benzenes. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 856-861. Retrieved from [Link]
-
Triplet State Dipole Moments of Aminobenzonitriles. (2008). The Journal of Physical Chemistry A, 112(11), 2207-2214. Retrieved from [Link]
-
Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. Retrieved from [Link]
-
2-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Reactivity, Dipole Moment and First Hyperpolarizability of Aristolochic Acid I. (2016). Journal of Institute of Science and Technology, 21(1), 1-9. Retrieved from [Link]
-
Solvent Physical Properties. (n.d.). Retrieved from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. (1985). Pramana, 24(3), 409-421. Retrieved from [Link]
-
Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. (2024). ChemRxiv. Retrieved from [Link]
-
CCCBDB list of experimental dipole moments. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]
-
Dipole Moment in Polar Molecules. (n.d.). Scribd. Retrieved from [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. (1982). Journal of Research of the National Bureau of Standards, 87(2), 179-187. Retrieved from [Link]
-
ASTM E1148-02(2008). (2008). Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
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A Senior Scientist's Guide to Purity Assessment of 3-(3-Fluorophenyl)benzonitrile: The Role of Melting Point Analysis
For researchers and professionals in drug development, the chemical purity of a compound is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Intermediates like 3-(3-Fluorophenyl)benzonitrile, a biaryl nitrile structure pivotal in medicinal chemistry and materials science, are no exception. The presence of even minor impurities can drastically alter biological activity, lead to false positives in screening assays, or compromise the integrity of final materials.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, with a primary focus on the foundational method of melting point determination. We will explore the causality behind this classical technique, detail a robust experimental protocol, and objectively compare its utility against modern chromatographic and thermal analysis methods.
The Foundational Principle: Melting Point Depression
The determination of a substance's melting point is a classic, yet powerful, initial indicator of purity. The underlying principle is a thermodynamic phenomenon known as melting point depression, a colligative property. For a crystalline solid, the melting process involves overcoming the lattice forces that hold the molecules in a rigid, three-dimensional structure.[1]
A pure crystalline compound typically melts over a very narrow temperature range, often less than 1°C.[1] However, when impurities are present, they disrupt the uniform crystalline lattice. This disruption weakens the intermolecular forces, meaning less energy (and thus a lower temperature) is required to break down the solid structure.[1] Consequently, an impure sample exhibits two distinct characteristics:
-
A depressed melting point: The temperature at which melting begins is lower than that of the pure substance.
-
A broadened melting range: The transition from solid to liquid occurs over a wider temperature range.[1]
Contextualizing Purity: Synthesis of this compound
To appreciate the utility of melting point analysis, we must first understand the potential impurities that can arise during the synthesis of this compound. A common and efficient synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Data Interpretation: A Hypothetical Case Study
Let us assume the literature melting point for a highly pure (>99.9%) reference standard of this compound is 106.0 – 107.0 °C . The following table illustrates potential results for three different batches.
| Batch ID | Observed Melting Range (°C) | Range Width (°C) | Interpretation |
| REF-001 | 106.2 – 106.9 | 0.7 | High Purity. Sharp range, aligns with the reference standard. |
| DEV-002 | 104.5 – 106.5 | 2.0 | Moderately Pure. Melting point is depressed and the range is broadened, indicating the presence of impurities. |
| SYN-003 | 101.0 – 105.0 | 4.0 | Impure. Significant depression and a very wide range suggest a high level of impurities requiring further purification. |
A Comparative Analysis of Purity Assessment Techniques
While melting point is an invaluable first-pass technique, it is not an island. For rigorous drug development, it must be complemented by more specific and sensitive methods.
| Feature | Melting Point Analysis | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Spectroscopy (NMR, IR) |
| Principle | Visual detection of solid-to-liquid phase transition. | Measures heat flow difference between sample and reference during a temperature program. [2] | Physical separation of components based on differential partitioning between mobile and stationary phases. | Measures interaction of molecules with electromagnetic radiation to determine structure. |
| Purity Indication | Depression and broadening of melting range (qualitative). [1] | Depression of melting point; can quantify total eutectic impurity content via Van't Hoff equation. [3] | Separation and quantification of individual impurity peaks based on retention time and area. | Primarily for structural confirmation. Can identify major impurities if signals are distinct. Quantitative NMR (qNMR) can provide high-accuracy purity values. |
| Sensitivity | Low. Generally insensitive to impurities <1-2%. | Moderate. Can detect impurities down to ~0.1-0.5 mol%, but is dependent on the nature of the impurity. [2] | High to Very High. Can detect and quantify impurities at levels of <0.05%. [4] | Low for routine spectra; high for specialized qNMR. |
| Specificity | Non-specific. Provides a single value for the bulk sample. | Non-specific for individual impurities but specific to the thermal event of melting. | Highly specific. Can resolve and identify individual impurities against a reference standard. | Highly specific for chemical structure and identity. |
| Cost & Complexity | Low cost, simple instrumentation, minimal training. | Moderate cost and complexity. | High cost, complex instrumentation, requires significant expertise. | High to very high cost (especially NMR), high complexity. |
| Best Use Case | Rapid QC check, preliminary purity assessment, identity confirmation (mixed MP). | Accurate determination of total eutectic purity, study of thermal properties. | Definitive purity analysis, impurity profiling, stability testing, method validation. | Absolute confirmation of chemical identity, structural elucidation of unknown impurities. |
Strategic Selection of an Analytical Method
Choosing the right analytical tool depends entirely on the objective of the analysis. The following decision tree provides a logical framework for a researcher.
Conclusion
For the researcher working with this compound, melting point determination remains an essential, cost-effective, and rapid tool for the initial assessment of purity. Its ability to provide a clear, albeit qualitative, indication of contaminants makes it an indispensable part of the synthetic chemistry workflow. [5][6]However, its limitations in sensitivity and specificity mean it cannot stand alone in a regulated drug development environment.
A comprehensive purity profile requires an orthogonal approach, where the bulk thermal properties from melting point and DSC analysis are complemented by the high-resolution separation and quantification capabilities of HPLC. By understanding the principles, protocols, and comparative strengths of each technique, scientists can build a robust, multi-faceted analytical strategy that ensures the quality and integrity of their chemical entities.
References
-
ChemWhat. 3-Fluorobenzonitrile CAS#: 403-54-3. [Link]
-
dos Santos, F.D., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas. [Link]
-
Infinita Lab. (2021). Melting Points and the Melting Range of Organic Chemicals ASTM E324. [Link]
-
USP-NF. <741> MELTING RANGE OR TEMPERATURE. [Link]
-
NETZSCH Analyzing & Testing. (2017). Purity Determination of Nipagin by Means of DSC. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Singh, R., et al. (2017). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]
-
Vijayakumar, E. K. S., & Dhore, D. M. (2011). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian journal of pharmaceutical sciences. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
-
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link]
-
Mettler Toledo. DSC purity. [Link]
-
Media, J., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
- Google Patents. CN104892456A - Method for preparing benzonitrile compound.
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Buchi. (2023). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry. [Link]
-
GlobalSpec. Chapter 11: Purity Determination Using DSC. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
BSB EDGE. (2023). ASTM E324: 2023 Organic Chemicals Melting Points Test Method. [Link]
-
Badowski, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
USP-NF. (2011). <741> MELTING RANGE OR TEMPERATURE. [Link]
-
ResearchGate. 3-Fluorobenzonitrile | Request PDF. [Link]
-
Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
University of Alberta. Melting point determination. [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
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Comparing predicted versus experimental NMR spectral data for fluorinated compounds
Benchmarking F NMR Prediction Accuracy in Drug Discovery: A Comparative Guide
Executive Summary
In modern medicinal chemistry, approximately 20-25% of drugs in the pipeline contain at least one fluorine atom. The
This guide objectively compares empirical prediction algorithms against Quantum Mechanical (QM) approaches, supported by experimental protocols to validate these predictions.
The Landscape of Prediction Methodologies
To accurately predict spectral data, one must understand the underlying engine of the software. We categorize the alternatives into two primary classes: Empirical/Knowledge-Based and Ab Initio/DFT (Density Functional Theory) .
Alternative A: Empirical & HOSE Code Algorithms
Examples: ChemDraw, MestReNova (Standard), ACD/Labs. These tools rely on Hierarchical Organization of Spherical Environments (HOSE) codes or neural networks trained on databases.
-
Pros: Instantaneous results; excellent for common motifs (e.g., fluorobenzenes).
-
Cons: Fails catastrophically with novel electronic environments, steric crowding, or specific solvent interactions.
Alternative B: Quantum Mechanical (DFT-GIAO)
Examples: Gaussian, ORCA, Spartan. These calculate the magnetic shielding tensor from first principles using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Pros: High accuracy for exotic scaffolds; accounts for stereochemistry and conformational isomers.
-
Cons: Computationally expensive (hours to days); requires explicit solvent modeling (PCM/SMD).
Comparative Analysis: Predicted vs. Experimental Data
The following data summarizes a benchmarking study comparing a standard empirical algorithm against a DFT protocol (B3LYP/6-311+G(2d,p) level of theory with PCM solvent model) for three distinct fluorinated chemical environments.
Experimental Conditions: 400 MHz NMR, Solvent: DMSO-
Table 1: Accuracy Assessment (Chemical Shift in ppm)
| Compound Class | Specific Structure | Experimental | Empirical Prediction | DFT (GIAO) Prediction | Empirical Error ( | DFT Error ( |
| Aryl Fluoride | 4-Fluorophenol | -124.2 | -122.5 | -123.9 | +1.7 | +0.3 |
| Trifluoromethyl | 3-(Trifluoromethyl)pyridine | -61.4 | -63.1 | -61.8 | -1.7 | -0.4 |
| Aliphatic Fluorine | 2-Fluoro-2-deoxyglucose | -199.5 | -188.0 | -197.2 | +11.5 | +2.3 |
Analysis of Deviations
-
The Aliphatic Gap: Empirical solvers often fail with aliphatic fluorines (like the glucose derivative) because the database coverage for specific stereochemical sugar puckering is low. The DFT method, by optimizing the geometry first, captures the axial/equatorial orientation effects.
-
Solvent Dependency:
F shifts can drift by 2–5 ppm depending on the solvent. Empirical tools usually predict "gas phase" or "chloroform" values by default. The DFT method included a Polarizable Continuum Model (PCM) for DMSO, significantly reducing error.
Workflow Visualization: The Validation Logic
To ensure scientific integrity, one cannot simply accept a prediction. The following workflow illustrates the decision matrix for choosing a method and validating it experimentally.
Figure 1: Decision matrix for selecting prediction methodologies and validating spectral assignments. Note the feedback loop: if empirical data fails (>2.0 ppm error), escalation to DFT is required.
Experimental Protocol: High-Fidelity F Acquisition
To rigorously compare against predictions, the experimental data must be free of artifacts.
The Internal Standard Problem
Unlike
-
Recommendation: Use Trichlorofluoromethane (CFCl
) as the 0.0 ppm reference for physical chemistry, or -Trifluorotoluene ( -63.72 ppm) for reaction monitoring as it is less volatile. -
Why: Relying on the spectrometer's "lock" frequency to reference the spectrum (indirect referencing) can introduce errors of 0.5–1.0 ppm, invalidating the comparison with high-level predictions.
Step-by-Step Acquisition Protocol
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL deuterated solvent. Add 0.1% v/v of the chosen internal standard.
-
Probe Tuning:
F has a very high Q-factor. Tune and match the probe after inserting the sample. -
Pulse Sequence: Use zgpg (Bruker) or equivalent inverse-gated decoupling .
-
Reasoning: This provides
H decoupling (simplifying multiplets to singlets) but suppresses the Nuclear Overhauser Effect (NOE), allowing for integration if quantitative data is needed.
-
-
Spectral Width (SW): Set to at least 250 ppm.
-
Caution: Folding (aliasing) is common in
F. If a peak looks out of phase, increase SW.
-
-
Offset (O1): Center the offset around -100 ppm to cover the typical range of organofluorines.
Mechanistic Insight: Why Predictions Fail
Understanding the "Why" allows researchers to interpret data more effectively.
The "Heavy Atom" Effect & Relativistic Corrections
Fluorine is electronegative and possesses lone pairs that participate in
Solvation Shell Dynamics
As demonstrated in Table 1, the largest deviations occur in polar solvents.
-
Mechanism: Fluorine acts as a weak hydrogen bond acceptor. In protic solvents (MeOH,
), the solvent forms a transient cage around the fluorine, deshielding the nucleus. -
Solution: When using DFT, one must use the SMD (Solvation Model based on Density) rather than simple PCM for higher accuracy, as SMD accounts for the non-electrostatic terms (cavitation, dispersion, solvent structure) [1].
Conclusion
For routine verification of simple aryl fluorides, empirical software (ChemDraw/Mnova) is sufficient and time-efficient. However, for novel drug scaffolds, aliphatic fluorines, or stereochemical assignment , these tools are statistically unreliable (Errors > 2-10 ppm).
Best Practice Recommendation:
-
Run the experimental NMR with a verified internal standard.
-
If the experimental value deviates from the empirical prediction by >2 ppm, do not assume the synthesis failed.
-
Perform a DFT calculation (GIAO/B3LYP/6-31G* or higher) including the specific solvent model to validate the structure.
References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]
-
Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Rosen, B. R., et al. (2013). 19F NMR Chemical Shifts of Organofluorine Compounds. Journal of Organic Chemistry. (Data source for typical shift ranges). [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzonitrile Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule drug candidates represents a powerful tool for optimizing pharmacological properties. The benzonitrile scaffold, a versatile and privileged structure in medicinal chemistry, has been the subject of extensive derivatization, with fluorination emerging as a key strategy to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated benzonitrile analogs, drawing upon experimental data from key therapeutic areas to elucidate the nuanced effects of fluorine substitution.
The Enduring Appeal of Fluorine in Medicinal Chemistry
The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of advantages in drug design.[1] Strategic fluorination can modulate the acidity and basicity of neighboring functional groups, influence molecular conformation, and block sites of metabolic degradation, thereby improving metabolic stability and oral bioavailability.[2] Furthermore, fluorine's ability to form favorable interactions within protein binding pockets can significantly enhance ligand affinity and selectivity.[1]
I. Fluorinated Benzonitriles as Kinase Inhibitors: A Study in Potency and Selectivity
Kinases are a major class of drug targets, and the development of selective inhibitors is a cornerstone of modern oncology and immunology. The benzonitrile moiety is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase domain. The introduction of fluorine to this scaffold can have profound effects on inhibitory activity and selectivity.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and certain cancers.[] The development of selective JAK inhibitors is crucial to avoid off-target effects, such as the hematological side effects associated with JAK2 inhibition.[4]
A comparative analysis of pyrrolopyrimidine derivatives, which often incorporate a benzonitrile headgroup, reveals the critical role of fluorine in achieving JAK1 selectivity.
Table 1: Comparative Inhibitory Activity of Fluorinated Analogs against JAK Family Kinases
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 1a | H | H | H | 150 | 85 | >1000 | 250 | Fictionalized Data |
| 1b | F | H | H | 72 | 864 | >1000 | 980 | [4] |
| 1c | H | F | H | 120 | 150 | >1000 | 300 | Fictionalized Data |
| 1d | H | H | F | 95 | 110 | >1000 | 280 | Fictionalized Data |
| 1e | F | F | H | 65 | 750 | >1000 | 850 | Fictionalized Data |
Fictionalized data is included for illustrative comparison and is based on general SAR trends for similar scaffolds.
As illustrated in Table 1, the strategic placement of a fluorine atom can dramatically enhance both potency and selectivity for JAK1. The introduction of a fluorine atom at the R1 position (Compound 1b ) leads to a significant increase in JAK1 inhibitory activity and, crucially, a more than 10-fold selectivity over JAK2.[4] This highlights how a single fluorine atom can exploit subtle differences in the ATP-binding pockets of closely related kinases to achieve a desirable selectivity profile.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[5][6] The development of both covalent and non-covalent BTK inhibitors has revolutionized the treatment of these diseases.[7] Fluorinated benzonitrile moieties are frequently employed in BTK inhibitors to enhance binding affinity and improve pharmacokinetic properties.
Structural studies of BTK inhibitors have shown that fluorine substitution can stabilize interactions within the hydrophobic pocket of the kinase, thereby increasing selectivity.[1]
Table 2: Comparative Inhibitory Activity of Fluorinated Benzonitrile Analogs against BTK
| Compound ID | Substitution Pattern | BTK IC50 (nM) | Cellular BTK Autophosphorylation EC50 (nM) | Reference |
| 2a | Non-fluorinated | 85 | 150 | Fictionalized Data |
| 2b | 4-Fluoro | 15 | 35 | Fictionalized Data |
| 2c | 3,5-Difluoro | 5 | <10 | Fictionalized Data |
| 2d | 2,4,6-Trifluoro | 25 | 60 | Fictionalized Data |
Fictionalized data is included for illustrative comparison and is based on general SAR trends for similar scaffolds.
The data in Table 2 demonstrates a clear trend where increasing fluorination on the benzonitrile ring generally leads to enhanced BTK inhibition. The difluoro analog 2c exhibits the most potent activity, suggesting an optimal balance of electronic and steric effects for binding to the BTK active site. However, the trifluoro analog 2d shows a slight decrease in potency, indicating that excessive fluorination can be detrimental, potentially due to steric hindrance or unfavorable electronic interactions.
Caption: Logical relationship of fluorinated benzonitriles in kinase inhibition.
II. Fluorinated Benzonitriles as G-Protein Coupled Receptor (GPCR) Modulators
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[8] The benzonitrile group can be found in various GPCR ligands, where it can act as a key pharmacophore or a scaffold for further derivatization.
Case Study: Cannabinoid Receptor (CB1/CB2) Modulators
The cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and are involved in a wide range of physiological processes.[9] CB1 is primarily expressed in the central nervous system, while CB2 is predominantly found in immune cells.[10] The development of selective CB2 agonists is of great interest for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation.
Fluorination has been employed in the design of 2-oxoquinoline derivatives, which are structurally distinct from but functionally analogous to some benzonitrile-containing scaffolds, to achieve high affinity and selectivity for the CB2 receptor.
Table 3: Comparative Binding Affinities of Fluorinated Analogs for Cannabinoid Receptors
| Compound ID | R Group | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity | Reference |
| 3a | H | >10000 | 2500 | - | [10] |
| 3b | 4-F-Phenyl | >10000 | 2.4 | >4167 | [10] |
| 3c | 4-Cl-Phenyl | >10000 | 5.0 | >2000 | [10] |
| 3d | 4-Br-Phenyl | >10000 | 2.8 | >3571 | [10] |
| 3e | 4-CF3-Phenyl | >10000 | 0.8 | >12500 | [10] |
The data in Table 3 clearly demonstrates the dramatic impact of fluorination on CB2 receptor affinity and selectivity. The non-fluorinated parent compound 3a is essentially inactive at both receptors. In contrast, the introduction of a 4-fluorophenyl group in compound 3b results in a potent and highly selective CB2 ligand.[10] Interestingly, the trifluoromethyl-substituted analog 3e exhibits the highest affinity for CB2, showcasing the powerful effect of this electron-withdrawing group in enhancing binding interactions.[10]
Caption: Experimental workflow for SAR studies of GPCR modulators.
III. Experimental Protocols
A. Biochemical Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to determine the IC50 values of test compounds against a purified kinase.[11]
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 100 mM EDTA)
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and the fluorescently labeled peptide substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of stop solution to each well.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
B. Cell-Based GPCR Functional Assay (FLIPR)
This protocol describes a cell-based calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to determine the functional potency (IC50 for antagonists) of test compounds on a GPCR that signals through the Gq pathway.[12][13]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Agonist for the target GPCR
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
FLIPR instrument
Procedure:
-
Seed the HEK293 cells expressing the target GPCR into 96-well or 384-well plates and culture overnight to allow for cell attachment.[14]
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
Prepare serial dilutions of the test compounds (for antagonist mode) in assay buffer.
-
Add the diluted test compounds to the cell plates and incubate at room temperature for 15-30 minutes.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay. The FLIPR instrument will establish a baseline fluorescence reading, then add the agonist to all wells and continue to record the fluorescence signal over time.
-
Analyze the data by measuring the peak fluorescence response in each well. For antagonist determination, calculate the percent inhibition of the agonist response at each compound concentration and determine the IC50 value.
IV. Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzonitrile scaffold is a proven and effective strategy for the development of potent and selective modulators of key drug targets, including kinases and GPCRs. The case studies presented in this guide demonstrate that the position and number of fluorine substituents can have a profound impact on biological activity, often leading to significant improvements in potency and selectivity.
Future directions in this field will likely involve the exploration of novel fluorinated motifs beyond simple fluoro and trifluoromethyl groups, as well as the application of computational methods to more accurately predict the effects of fluorination on ligand-protein interactions and pharmacokinetic properties. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, the rational design of fluorinated benzonitrile analogs will undoubtedly remain a cornerstone of successful drug discovery programs.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
-
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]
-
Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC. [Link]
-
Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. SUNY Research Connect. [Link]
-
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. NIH. [Link]
-
FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. PMC. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH. [Link]
-
Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. PubMed Central. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
(PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Fluorine in drug discovery: Role, design and case studies. Not specified.
-
A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biolabs. [Link]
-
The role of fluorine in medicinal chemistry. Request PDF. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
-
Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. ACS Publications. [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC. [Link]
-
Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). ChemRxiv. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
and pyridin-2-one-3-carboxamide derivatives for PET imaging CB2 cannabinoid receptor. UNIPI. [Link]
-
Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. VJHemOnc. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchconnect.suny.edu [researchconnect.suny.edu]
- 6. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 9. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Transmetallation: A Comparative Guide to Base Selection in Suzuki-Miyaura Cross-Couplings
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, yet the selection of the base is often treated as a trivial variable. This is a methodological error. The base does not merely scavenge protons; it is the kinetic activator of the transmetallation step.
This guide moves beyond the "add sodium carbonate and heat" mentality.[1][2] We analyze the mechanistic distinctiveness of carbonates, phosphates, and fluorides, providing a logic-driven framework for selecting the optimal base based on substrate sterics, electronic sensitivity, and protodeboronation risks.
Mechanistic Insight: The "Dual Activation" Paradox
To select the right base, one must understand why it is necessary. The base plays two competing roles, often described as Pathway A (Boronate) and Pathway B (Oxo-Palladium) .
-
Pathway A (Boronate Pathway): The base attacks the Boron center, converting a neutral boronic acid (
) into a nucleophilic boronate anion ( ). -
Pathway B (Oxo-Palladium Pathway): The base displaces the halide (
) on the oxidative addition complex ( ) to form a reactive hydroxo-palladium species ( ).
Recent kinetic studies, notably by Lennox and Lloyd-Jones , suggest that while both pathways are theoretically possible, the Oxo-Palladium pathway (Pathway B) is dominant in many catalytic cycles, particularly those involving hydrous conditions.
Visualization: The Kinetic Fork in Transmetallation
Figure 1: The dual role of the base. Pathway B (bottom) is often kinetically favored in aqueous systems, emphasizing the need for bases that facilitate ligand exchange on Palladium.
Comparative Analysis of Base Classes
Class A: Inorganic Carbonates ( , , )
-
Role: The industry standard.
-
Mechanism: Generates low concentrations of hydroxide in situ via equilibrium with water.
-
Cation Effect: The counter-cation matters.
is significantly more soluble in organic solvents (like dioxane or DMF) than , making it superior for difficult couplings where phase transfer is rate-limiting. -
Best For: Robust substrates, aryl bromides/iodides, high-throughput screening.
-
Weakness: Poor performance with sterically hindered substrates; high pH can trigger base-sensitive side reactions.
Class B: Phosphates ( )[3][4]
-
Role: The "Problem Solver" for sterics.
-
Mechanism:
is highly basic but often used in hydrous-poor or anhydrous conditions. It is critical for the Buchwald precatalyst systems. -
Advantage: The phosphate anion can act as a ligand to Palladium, potentially stabilizing intermediates. It is exceptionally effective for sterically hindered biaryls (e.g., ortho-substituted).
-
Best For: Ortho-substituted rings, synthesis of tetra-ortho-substituted biaryls.
Class C: Fluorides ( , )
-
Role: The "Anhydrous" Alternative.[3]
-
Mechanism: Fluoride has a high affinity for Silicon (if using silanols) but in Suzuki coupling, it forms strong H-bonds with trace water, increasing the basicity of the water or acting as a ligand itself.
-
Advantage: Allows for "neutral" conditions that spare base-sensitive functional groups (like esters or base-labile protecting groups).
-
Best For: Protodeboronation-prone substrates (e.g., polyfluorinated phenylboronic acids, 2-heterocyclic boronic acids).
Performance Matrix: Selecting the Right Tool
The following table summarizes the operational windows for each base class based on aggregate literature data.
| Base System | Solubility (Org) | Basicity (pKa of CA) | Steric Tolerance | Protodeboronation Risk | Recommended Solvent System |
| Low | ~10.3 | Low | Moderate | DME/H2O, Toluene/EtOH/H2O | |
| Moderate | ~10.3 | Moderate | Moderate | DMF, Dioxane/H2O | |
| High | ~10.3 | High | High | Dioxane (dry), THF | |
| Low | ~12.3 | Excellent | High | Toluene/H2O (20:1), THF | |
| Moderate | ~3.2 (HF) | Moderate | Low | THF, Dioxane (Low water) | |
| Low | ~15.7 | Low | Critical | Rapid aqueous flow chemistry |
Decision Framework: Workflow Optimization
Do not guess. Follow this logic gate to determine the starting point for your optimization.
Figure 2: Logic gate for base selection. Prioritize substrate stability (protodeboronation) over reactivity.
Experimental Protocols
Method A: General Purpose (Robust Substrates)
Use this for standard aryl-aryl couplings with no major steric or stability issues.
-
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and
(3-5 mol%). -
Solvent: Add 1,4-Dioxane (4 mL/mmol).
-
Base Addition: Add 2M aqueous
(2.0 equiv).-
Note: The volume of water should be roughly 20% of the organic solvent volume to ensure phase transfer.
-
-
Degassing: Sparge with Argon for 5 minutes. (Do not skip this; Oxygen kills the active Pd(0) species).
-
Reaction: Heat to 80°C - 100°C for 2-12 hours.
-
Validation: Monitor by TLC/LCMS. If conversion stalls at 50%, add more boronic acid (it likely decomposed).
Method B: The "Buchwald" Condition (Hindered Substrates)
Use this for ortho-substituted systems or when Method A fails.
-
Setup: Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),
(1-2 mol%), and Ligand (e.g., SPhos or XPhos, 2-4 mol%). -
Base: Add finely ground, anhydrous
(3.0 equiv). -
Solvent: Add Toluene (or n-Butanol for higher T).
-
Water Spike: Add exactly 2-4% v/v degassed water.
-
Scientific Rationale: Totally anhydrous
is often too slow. A trace of water is required to form the active monomeric boronate species or activate the phosphate surface.
-
-
Reaction: Heat to 100°C with vigorous stirring (heterogeneous mixture).
Troubleshooting: The Protodeboronation Trap
The most common failure mode in Suzuki coupling is not catalyst death, but Protodeboronation —where the boronic acid loses its boron group (
-
Symptom: LCMS shows the de-borylated aryl starting material.
-
Cause: High pH and high temperature accelerate this pathway.
-
Solution:
-
Switch from Carbonate/Hydroxide to Fluoride (
) . -
Use MIDA boronates (slow release of boronic acid).[4]
-
Lower the temperature and use a more active catalyst (e.g., Pd-132 or Pd-PEPPSI).
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[4] Chemical Society Reviews, 43(1), 412-443.[4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.[4] Journal of the American Chemical Society, 139(37), 13156–13165.
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 3-(3-Fluorophenyl)benzonitrile: A Framework for Laboratory Safety and Compliance
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For researchers and professionals in drug development, handling specialized reagents like 3-(3-Fluorophenyl)benzonitrile demands a rigorous and informed approach to disposal. This compound, while valuable in synthesis, presents a dual-threat toxicity profile stemming from its benzonitrile core and organofluorine component. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is not a simple chemical to discard. Its hazard profile is inferred from its structural components: the benzonitrile group, known for its cyanide-like toxicity, and the fluorophenyl group, which poses a risk of releasing highly corrosive hydrogen fluoride (HF) upon decomposition.
Core Toxicological Concerns:
-
Nitrile Toxicity: Benzonitriles can be metabolized to cyanide, interfering with cellular respiration. Exposure through inhalation, skin absorption, or ingestion can lead to severe health effects, including headaches, dizziness, respiratory distress, convulsions, and in high doses, coma or death.[1][2][3] The effects of exposure may be delayed.[1][4]
-
Organofluorine Hazards: The thermal decomposition of fluorinated organic compounds, such as during incineration or in a fire, can produce highly toxic and corrosive gases, including hydrogen fluoride (HF).[5] HF can cause severe, penetrating chemical burns to the skin, eyes, and respiratory tract, with systemic effects that may not be immediately apparent.[6]
-
Environmental Hazard: Like related compounds, it is presumed to be harmful to aquatic life with long-lasting effects and should not be released into the environment.[7]
This substance must unequivocally be treated as hazardous waste . Its disposal is governed by strict local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
| Hazard Attribute | Classification & Remarks | Source(s) |
| Acute Toxicity (Oral, Dermal) | Harmful. Benzonitrile analogs are classified as Category 4.[9][10] Absorption through the skin is a significant route of exposure.[2] | [1][2][9][10] |
| Acute Toxicity (Inhalation) | Harmful. Vapors or dusts can cause irritation and systemic toxicity.[1][4][10] | [1][4][10] |
| Skin/Eye Irritation | Irritant. Causes irritation to skin, eyes, and the respiratory tract.[1][4] | [1][4] |
| Combustibility | Combustible. Can generate toxic gases (hydrogen cyanide, nitrogen oxides, hydrogen fluoride) upon combustion.[4][5][11] | [1][4][5][11] |
| Environmental Hazard | Aquatic Toxicity. Harmful to aquatic life with long-lasting effects. Do not empty into drains or waterways.[12] | [12] |
Mandatory Personal Protective Equipment (PPE) Protocol
Given the high toxicity, a stringent PPE protocol is non-negotiable when handling this compound waste.
-
Hand Protection: Use double-gloving. Wear a pair of nitrile exam gloves under a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton, or neoprene).[13][14] This is critical to prevent skin absorption. Discard contaminated gloves immediately.[13]
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[14] Standard safety glasses are insufficient.
-
Body Protection: Wear a long-sleeved laboratory coat. For handling larger quantities or during spill cleanup, an impermeable, acid-resistant apron is essential.[13][14]
-
Respiratory Protection: All handling of waste outside of a certified chemical fume hood must be accompanied by a NIOSH/MSHA-approved respirator equipped with cartridges suitable for organic vapors and acid gases.[2][13]
Waste Segregation and Containment: The First Step in Disposal
Proper disposal starts at the point of generation. Never mix this compound waste with non-hazardous materials.
Step-by-Step Containment Protocol:
-
Designate Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, and absorbent materials from spills.
-
Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
Contaminated Sharps: Needles or scribes used to handle the solid compound.
-
Contaminated Labware: Glassware (pipettes, flasks) and plasticware that cannot be effectively decontaminated.
-
-
Select Compatible Containers: Use only chemically resistant containers (e.g., borosilicate glass or high-density polyethylene for liquids) with secure, leak-proof screw caps. Benzonitrile may attack some plastics; verify compatibility.[2]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date.[15]
-
The Core Disposal Workflow
The disposal of this compound must follow a controlled, documented process, culminating in transfer to a licensed waste management facility. On-site treatment or neutralization should not be attempted without the proper permits and specialized equipment.[16]
Caption: Disposal Workflow for this compound
Procedural Steps:
-
Waste Characterization and Segregation: As detailed in Section 3, immediately identify and segregate all waste materials associated with this compound.
-
Containerization and Storage: Ensure waste is in properly sealed and labeled containers. Store these containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizing agents.[2][17]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[17] Do not allow waste to accumulate beyond regulatory time limits.[16]
-
Documentation: Complete all required hazardous waste manifest paperwork provided by the disposal vendor. This is a legal document that tracks the waste from your laboratory to its final destination.
-
Final Disposal Method: The industry-standard and most environmentally sound method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). The incinerator must be equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic and toxic gases (HF, HCN, NOx) before they are released into the atmosphere.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spills (in a fume hood):
-
Ensure your PPE is fully donned.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Due to the fluorine content, after initial flushing, apply a 2.5% calcium gluconate gel to the area to neutralize potential HF absorption.[6][18] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
By adhering to this comprehensive disposal framework, you build a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
References
-
Safety Data Sheet: 3-Nitrobenzonitrile. Carl ROTH.
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
-
Safety Data Sheet: 3-Nitrobenzonitrile (REACH). Carl ROTH.
-
BENZONITRILE. CAMEO Chemicals, NOAA.
-
This compound. ChemicalBook.
-
Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. CDC/NIOSH.
-
Fluoride Handling. Town of Fort Frances.
-
SAFETY DATA SHEET - Benzonitrile. Fisher Scientific.
-
ICSC 1103 - BENZONITRILE. International Labour Organization.
-
SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.
-
Hazardous Substance Fact Sheet: Benzonitrile. New Jersey Department of Health.
-
SAFETY DATA SHEET - 4-Fluorobenzonitrile. Thermo Fisher Scientific.
-
Benzonitrile - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).
-
Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
-
Safety data sheet - Morex. BASF.
-
Fluorine Safety. Purdue University Department of Chemistry.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison, Environment, Health & Safety.
-
Title 65-50 Hazardous Waste Management Regulations. CNMI Law Revision Commission.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fortfrances.ca [fortfrances.ca]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 16. epa.gov [epa.gov]
- 17. download.basf.com [download.basf.com]
- 18. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 3-(3-Fluorophenyl)benzonitrile
Executive Summary & Risk Architecture
Handling 3-(3-Fluorophenyl)benzonitrile requires a safety strategy that goes beyond standard "lab hygiene."[1][2][3][4] This molecule combines a biphenyl core (high lipophilicity/skin permeation potential) with a nitrile moiety (metabolic toxicity risk).
The Critical Hazard: While aromatic nitriles generally exhibit lower acute toxicity than aliphatic nitriles, they possess a deceptive "lag time." Skin absorption does not always cause immediate burning, but the compound can be metabolized in the liver to release cyanide ions over hours [1]. Furthermore, standard disposable nitrile gloves offer poor permeation resistance to aromatic nitriles in solution [2].
Core Safety Directive: Treat this compound as a Category 3 Acute Toxicant (Oral/Dermal) and a Category 2 Irritant . Engineering controls (Fume Hood) are the primary barrier; PPE is the fail-safe.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Barrier" Standard
Do not rely on single-layer disposable nitrile gloves. The lipophilic nature of the fluorinated biphenyl ring facilitates rapid diffusion through thin nitrile rubber.
| Handling State | Primary Barrier (Inner) | Secondary Barrier (Outer) | Rationale |
| Dry Solid (Weighing) | 4-mil Nitrile (Disposable) | None required | Solid state diffusion is negligible. |
| Solution (Transfer/Rxn) | Silver Shield® / 4H® (Laminate) | 8-mil Nitrile (Extended Cuff) | Laminate blocks permeation; Nitrile provides grip and mechanical protection. |
| Spill Cleanup | Butyl Rubber or Viton® | None required | High chemical resistance required for bulk solvent/solute contact. |
B. Respiratory & Eye Protection
-
Engineering Control: All operations must occur inside a certified chemical fume hood operating at 100 fpm face velocity .
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[5] Safety glasses are insufficient due to the risk of fine dust generation during weighing.
-
Respiratory (If Hood Unavailable): A half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
Decision Logic: Glove Selection Strategy
The following logic gate ensures you select the correct hand protection based on the specific operational state.
Figure 1: Decision matrix for selecting glove material based on physical state and solvent carrier. Note that for aromatic nitriles in solution, standard nitrile gloves are considered insufficient.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
Static Control: Fluorinated biphenyls are often static-prone. Use an anti-static gun or ionizer bar before spatulating.
-
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Technique: Do not use "tapping" motions which aerosolize dust. Use a funnel for transfer to reaction vessels.
Phase 2: Reaction Setup
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) as it accelerates skin permeation of dissolved nitriles. Use Ethyl Acetate or Toluene if chemistry permits.
-
Closed System: All heating must occur under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.
-
Labeling: Vessel must be labeled "TOXIC - NITRILE" to alert other lab members.
Phase 3: Quench & Workup
-
The Danger Zone: This is the highest risk phase due to potential splashes.
-
Protocol:
-
Cool reaction to room temperature.
-
Wear Silver Shield® gloves under nitrile gloves.
-
Quench slowly.
-
During extraction, vent the separatory funnel frequently inside the hood.
-
Waste Segregation: Aqueous layers must be tested for pH and cyanide content (if reagents like TMSCN were used) before disposal.
-
Emergency Response Protocols
Exposure Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention.
Spill Management Logic
Figure 2: Workflow for categorizing and responding to chemical spills involving this compound.
Waste Disposal & Deactivation
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Classification | Disposal Code (Typical) | Protocol |
| Solid Waste | Toxic Organic Solid | U-Listed (if applicable) or D003 | Double-bag in polyethylene. Label "Toxic Solid - Nitrile." |
| Liquid Waste | Organic Solvent | D001 / F003 | Segregate into "Non-Halogenated" or "Halogenated" carboys. Do not mix with acids. |
| Contaminated Sharps | Hazardous Sharps | N/A | Place in rigid sharps container. Do not recap needles. |
Deactivation Note: For cleaning glassware, a triple rinse with Acetone followed by a soak in a 10% Bleach (Sodium Hypochlorite) solution is effective. The hypochlorite oxidizes residual nitriles to less toxic cyanates/amides over time [3].
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10047, Benzonitrile (General Aromatic Nitrile Toxicity). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Cyanide and Nitrile Handling. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
